Product packaging for Ivacaftor hydrate(Cat. No.:)

Ivacaftor hydrate

Cat. No.: B1139302
M. Wt: 410.5 g/mol
InChI Key: MYELKYHBCRDZNH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ivacaftor hydrate (VX-770) is a potentiator of CFTR targeting G551D-CFTR and F508del-CFTR with EC50 of 100 nM and 25 nM, respectively.IC50 Value: 25 nM (F508del-CFTR); 100 nM (G551D-CFTR) [1]Target: F508del-CFTR/G551D-CFTRin vitro: In recombinant cells VX-770 increased CFTR channel open probability (P(o)) in both the F508del processing mutation and the G551D gating mutation. VX-770 also increased Cl(-) secretion in cultured human CF bronchial epithelia (HBE) carrying the G551D gating mutation on one allele and the F508del processing mutation on the other allele by approximately 10-fold, to approximately 50% of that observed in HBE isolated from individuals without CF [1].in vivo: At day 28, in the group of subjects who received 150 mg of VX-770, the median change in the nasal potential difference (in response to the administration of a chloride-free isoproterenol solution) from baseline was -3.5 mV (range, -8.3 to 0.5;  P=0.02 for the within-subject comparison, P=0.13 vs. placebo), and the median change in the level of sweat chloride was -59.5 mmol per liter (range, -66.0 to -19.0;  P=0.008 within-subject, P=0.02 vs. placebo) [2].Toxicity: Six severe adverse events occurred in two subjects (diffuse macular rash in one subject and five incidents of elevated blood and urine glucose levels in one subject with diabetes). All severe adverse events resolved without the discontinuation of VX-770 [2].Clinical trial: Roll-Over Study of Ivacaftor in Cystic Fibrosis Pediatric Subjects With a CFTR Gating Mutation. Phase 3

Structure

2D Structure

Chemical Structure Depiction
molecular formula C24H30N2O4 B1139302 Ivacaftor hydrate

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

N-(2,4-ditert-butyl-5-hydroxyphenyl)-4-oxo-1H-quinoline-3-carboxamide;hydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H28N2O3.H2O/c1-23(2,3)16-11-17(24(4,5)6)20(27)12-19(16)26-22(29)15-13-25-18-10-8-7-9-14(18)21(15)28;/h7-13,27H,1-6H3,(H,25,28)(H,26,29);1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYELKYHBCRDZNH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=C(C=C1NC(=O)C2=CNC3=CC=CC=C3C2=O)O)C(C)(C)C.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H30N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Ivacaftor hydrate chemical formula and molecular weight

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ivacaftor is a groundbreaking therapeutic agent that acts as a potentiator of the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) protein. This document provides a comprehensive technical overview of Ivacaftor hydrate, including its chemical properties, mechanism of action, and key experimental data. Detailed methodologies for seminal experiments are provided to facilitate reproducibility and further research. The information is intended to serve as a core resource for professionals in the fields of cystic fibrosis research and drug development.

Chemical Properties

Ivacaftor is chemically known as N-(2,4-di-tert-butyl-5-hydroxyphenyl)-4-oxo-1,4-dihydroquinoline-3-carboxamide. The compound is available in both anhydrous and hydrated forms. The hydrate form is often utilized in pharmaceutical preparations.

PropertyIvacaftorThis compound
Chemical Formula C₂₄H₂₈N₂O₃C₂₄H₃₀N₂O₄
Molecular Weight 392.49 g/mol 410.51 g/mol
CAS Number 873054-44-51134822-07-3
Appearance White to off-white solid powderNot specified
Aqueous Solubility ~60 nMNot specified

Mechanism of Action: CFTR Potentiation

Ivacaftor is a CFTR potentiator designed to treat cystic fibrosis in patients with specific gating mutations, most notably the G551D mutation. In individuals with such mutations, the CFTR protein is present on the cell surface but the channel gate is defective and remains closed, impeding chloride ion transport.

Ivacaftor acts as an allosteric modulator that binds to the CFTR protein and increases the probability of the channel opening. This action is independent of ATP and restores the flow of chloride ions across the cell membrane, which in turn helps to normalize mucus viscosity and clearance. The drug enhances channel activity by promoting pore opening while stabilizing the nucleotide-binding domain (NBD) dimer state.

Ivacaftor_Mechanism_of_Action cluster_Cell Apical Membrane of Epithelial Cell CFTR_protein Mutated CFTR Protein (e.g., G551D) Closed_Channel Closed Chloride Channel (Defective Gating) CFTR_protein->Closed_Channel Impaired Function Opened_Channel Open Chloride Channel CFTR_protein->Opened_Channel Increased Open Probability Ivacaftor Ivacaftor Ivacaftor->CFTR_protein Allosteric Binding Ion_Flow Restored Cl⁻ Ion Flow Opened_Channel->Ion_Flow Cellular_Response Normalized Mucus Viscosity and Clearance Ion_Flow->Cellular_Response Leads to ATP ATP ATP->CFTR_protein Normal gating is ATP-dependent note Note: Ivacaftor's action on G551D is ATP-independent

Figure 1. Signaling pathway of Ivacaftor's mechanism of action on a mutated CFTR protein.

Clinical and In Vitro Efficacy

Clinical trials and in vitro studies have demonstrated Ivacaftor's effectiveness in restoring CFTR function. Key quantitative outcomes are summarized below.

Clinical Trial Data (G551D Mutation)
Outcome MeasureBaselineChange after 6 Monthsp-value
Sweat Chloride (mmol/L) Mean: ~104Mean Change: -53.8< 0.001
Body Mass Index ( kg/m ²) Not specifiedMean Change: +0.8< 0.001
Observational Study Data (Non-G551D Gating Mutations)
Outcome MeasureBaselineChange after 6 Monthsp-value
ppFEV1 (%) Mean: 68Mean Absolute Increase: 10.90.0134
Sweat Chloride (mEq/L) Mean: 89.6Mean Change: -48.6< 0.0001
Weight (kg) Not specifiedMean Change: +5.10.0002

Experimental Protocols

Ussing Chamber Assay for CFTR-Mediated Chloride Secretion

This protocol is used to measure ion transport across epithelial cell monolayers, providing a functional assessment of CFTR activity.

Ussing_Chamber_Workflow start Start culture Culture Human Nasal Epithelial (HNE) cells on permeable supports start->culture mount Mount HNE cultures in Ussing chambers culture->mount voltage_clamp Apply voltage clamp to measure transepithelial chloride current mount->voltage_clamp block_na Add Amiloride (100 µM) to apical side to block Na⁺ absorption voltage_clamp->block_na activate_cftr Add Forskolin (20 µM) to serosal side to activate cAMP-dependent CFTR block_na->activate_cftr add_ivacaftor Add Ivacaftor (1 µM) to apical side to potentiate CFTR activate_cftr->add_ivacaftor inhibit_cftr Add CFTRinh-172 (50 µM) to quantify patient-specific CFTR chloride currents add_ivacaftor->inhibit_cftr measure Record changes in short-circuit current (Isc) inhibit_cftr->measure end End measure->end

Figure 2. Experimental workflow for the Ussing chamber assay to measure CFTR function.

Methodology Details:

  • Cell Culture: Human nasal epithelial (HNE) cells are obtained via nasal brushing and cultured for 21-28 days on permeable cell culture inserts to ensure full differentiation.

  • Ussing Chamber Setup: The cultured inserts are mounted in water-jacketed EasyMount Ussing chambers.

  • Measurement: A 4-electrode voltage clamp is used to measure the transepithelial chloride current.

  • Pharmacological Manipulation:

    • Sodium absorption is blocked by applying 100 µM amiloride to the apical side.

    • cAMP-dependent CFTR chloride transport is activated with 20 µM forskolin on the serosal side.

    • Ivacaftor (1 µM) is added to the apical side to test its potentiation effect.

    • Patient-specific CFTR chloride currents are quantified by adding 50 µM CFTRinh-172.

Sweat Chloride Test

The sweat chloride test is a primary diagnostic tool for cystic fibrosis and is used to measure the in vivo response to CFTR modulators like Ivacaftor.

Methodology Details:

  • Sweat Stimulation: Pilocarpine iontophoresis is used to stimulate sweat production on a small area of the skin.

  • Sweat Collection: The sweat is collected on a filter paper or in a macroduct coil.

  • Analysis: The chloride concentration in the collected sweat is measured using an approved standardized method. A significant decrease in sweat chloride concentration post-treatment indicates improved CFTR function.

Conclusion

Ivacaftor represents a significant advancement in the treatment of cystic fibrosis, targeting the underlying molecular defect for specific patient populations. Its mechanism as a CFTR potentiator is well-characterized, leading to demonstrable improvements in both in vitro and clinical endpoints. The protocols outlined in this guide provide a foundation for further investigation into CFTR modulators and their therapeutic potential.

An In-depth Technical Guide on the Mechanism of Action of Ivacaftor (VX-770) on CFTR

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular mechanism by which Ivacaftor (VX-770) potentiates the function of the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) protein. The information presented herein is intended for an audience with a strong background in biochemistry, biophysics, and pharmacology.

Introduction to Ivacaftor and CFTR

Cystic Fibrosis (CF) is a life-shortening autosomal recessive disorder caused by mutations in the CFTR gene, which encodes an anion channel responsible for chloride and bicarbonate transport across epithelial cell membranes.[1][2] These mutations lead to a dysfunctional or absent CFTR protein, resulting in impaired ion transport, mucus accumulation, and multi-organ pathology.[2][3] Ivacaftor (VX-770) is a small molecule potentiator that directly targets the defective CFTR protein to restore its function.[1][3] It was the first approved therapy that addresses the underlying cause of CF in patients with specific "gating" mutations, such as the G551D mutation, where the CFTR protein is present at the cell surface but fails to open and close properly.[3][4]

Core Mechanism of Action: Potentiation of CFTR Channel Gating

Ivacaftor's primary mechanism of action is to increase the open probability (Po) of the CFTR channel.[5] It acts as a potentiator by binding directly to the CFTR protein and stabilizing the open-channel conformation, thereby enhancing chloride ion transport.[6][7] This potentiation is dependent on the phosphorylation of the CFTR's Regulatory (R) domain by Protein Kinase A (PKA), a prerequisite for channel activity.[8] However, a key aspect of Ivacaftor's mechanism is its ability to promote channel opening independently of ATP hydrolysis, which is normally required for the gating cycle.[6][8] While it does not bypass the need for ATP binding, it appears to uncouple the gating cycle from the ATP hydrolysis cycle.[6]

Cryo-electron microscopy (cryo-EM) studies have provided high-resolution structural insights into the Ivacaftor-CFTR interaction.[5] These studies revealed that Ivacaftor binds to a specific site within the transmembrane (TM) domain of CFTR, at the interface between the protein and the lipid bilayer.[5][9] This binding pocket is formed by TM helices 4, 5, and 8.[5][10] The binding of Ivacaftor to this site is thought to allosterically modulate the conformation of the channel, favoring the open state.[11]

Quantitative Effects of Ivacaftor on CFTR Function

The potentiation of CFTR by Ivacaftor has been quantified across various experimental systems. The following tables summarize key quantitative data on its effects.

Table 1: Effect of Ivacaftor on CFTR Channel Open Probability (Po)

CFTR VariantExperimental SystemIvacaftor ConcentrationFold Increase in Po (approx.)Reference
G551DExcised inside-out membrane patches1 µM~6
Wild-TypeExcised inside-out membrane patches1 µM~2
F508del (corrected)Planar lipid bilayers10 µM~3[8]

Table 2: Effect of Ivacaftor on CFTR-mediated Chloride Transport

Cell TypeCFTR VariantAssayIvacaftor ConcentrationIncrease in Short-Circuit Current (Isc)Reference
FRT cellsG551DUssing Chamber10 µMPotentiated to ~50% of wild-type levels[12]
Human Bronchial Epithelial (HBE) cellsG551D/F508delUssing Chamber100 nMSignificant increase over baseline[4]
Human Nasal Epithelial OrganoidsVarious gating mutationsForskolin-Induced Swelling3 µMSignificant swelling indicative of restored function[13]

Table 3: Clinical Efficacy of Ivacaftor in Patients with Gating Mutations

Clinical EndpointPatient PopulationDuration of TreatmentObserved ImprovementReference
Sweat Chloride (SwCl)G551D mutation1 monthMean decrease of -53.5 mEq/L[14]
FEV1 % predictedG551D mutation6 monthsMean absolute improvement of ~10%[15]

Key Experimental Protocols

The following sections detail the methodologies for key experiments used to characterize the mechanism of action of Ivacaftor.

Patch-Clamp Electrophysiology

This technique is used to measure the activity of single CFTR channels in a patch of cell membrane.[16]

Methodology:

  • Cell Culture: Cells expressing the CFTR variant of interest (e.g., CHO or HEK293 cells) are grown on glass coverslips.

  • Pipette Preparation: Borosilicate glass capillaries are pulled to create micropipettes with a tip diameter of ~1 µm. The pipettes are filled with a solution containing the ions to be measured (e.g., a chloride-based solution).

  • Giga-seal Formation: The micropipette is brought into contact with the cell membrane, and gentle suction is applied to form a high-resistance seal (a "giga-seal").

  • Excised Patch Formation: The pipette is pulled away from the cell to excise a small patch of the membrane, creating either an "inside-out" or "outside-out" configuration. For studying the direct effects of intracellular molecules like ATP and PKA, the inside-out configuration is used.

  • Perfusion and Recording: The excised patch is perfused with various solutions containing ATP, PKA, and different concentrations of Ivacaftor. The current flowing through the single CFTR channel is recorded using an amplifier.

  • Data Analysis: The recorded current is analyzed to determine the single-channel conductance and the open probability (Po), which is the fraction of time the channel is in the open state.

Ussing Chamber Assay

The Ussing chamber is used to measure ion transport across a monolayer of epithelial cells.[16]

Methodology:

  • Cell Culture: Polarized epithelial cells (e.g., Fischer Rat Thyroid (FRT) cells or primary human bronchial epithelial cells) are grown on permeable filter supports until they form a confluent monolayer with high electrical resistance.

  • Chamber Setup: The filter support with the cell monolayer is mounted between two halves of a Ussing chamber. Each half-chamber is filled with an appropriate physiological saline solution and connected to a voltage-clamp amplifier via Ag/AgCl electrodes and agar bridges.

  • Measurement of Short-Circuit Current (Isc): The transepithelial voltage is clamped to 0 mV, and the current required to maintain this voltage clamp, known as the short-circuit current (Isc), is measured. The Isc is a direct measure of net ion transport across the epithelium.

  • Pharmacological Manipulation: A cAMP agonist (e.g., forskolin) is added to the apical and basolateral chambers to activate CFTR. Subsequently, different concentrations of Ivacaftor are added to assess its effect on CFTR-mediated chloride secretion. A CFTR inhibitor (e.g., CFTRinh-172) is often added at the end of the experiment to confirm that the measured current is specific to CFTR.

  • Data Analysis: The change in Isc in response to Ivacaftor is calculated to quantify the potentiation of CFTR function.

Biochemical Assays for CFTR Protein Analysis

Western blotting is used to assess the maturation and cell surface expression of the CFTR protein.[16]

Methodology:

  • Cell Lysis: Cells are lysed in a buffer containing detergents and protease inhibitors to solubilize cellular proteins.

  • Protein Quantification: The total protein concentration in the cell lysates is determined using a standard protein assay (e.g., BCA assay).

  • SDS-PAGE: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Western Blotting: The separated proteins are transferred from the gel to a nitrocellulose or PVDF membrane.

  • Immunodetection: The membrane is incubated with a primary antibody specific for CFTR, followed by a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).

  • Visualization: The protein bands are visualized using a chemiluminescent substrate. The immature, core-glycosylated form of CFTR (Band B) and the mature, complex-glycosylated form (Band C) can be distinguished by their different molecular weights.[16] Ivacaftor is not expected to change the expression levels of CFTR, but this assay is crucial when studying its effects in combination with corrector compounds.

Visualizations of Signaling Pathways and Experimental Workflows

The following diagrams illustrate key aspects of Ivacaftor's mechanism of action and the experimental procedures used to study it.

Ivacaftor_Mechanism_of_Action cluster_membrane Cell Membrane cluster_ions Ion Movement CFTR_closed CFTR (Closed State) CFTR_open CFTR (Open State) CFTR_closed->CFTR_open Phosphorylation (PKA) + ATP Binding CFTR_open->CFTR_closed ATP Hydrolysis Cl_out Cl- (out) Ivacaftor Ivacaftor (VX-770) BindingSite Binding Site (TM4, 5, 8) Ivacaftor->BindingSite Binds to BindingSite->CFTR_open Stabilizes Cl_in Cl- (in) Cl_out->Cl_in Increased Efflux

Caption: Ivacaftor's mechanism of action on the CFTR channel.

Patch_Clamp_Workflow start Start: Culture CFTR-expressing cells pipette Prepare micropipette with internal solution start->pipette seal Form Giga-seal on cell membrane pipette->seal excise Excise membrane patch (inside-out) seal->excise perfuse Perfuse with ATP, PKA, and Ivacaftor excise->perfuse record Record single-channel currents perfuse->record analyze Analyze data for P_o and conductance record->analyze end End: Quantify Ivacaftor effect analyze->end

Caption: Workflow for patch-clamp electrophysiology experiments.

Ussing_Chamber_Workflow start Start: Culture polarized epithelial cells on permeable supports mount Mount cell monolayer in Ussing chamber start->mount clamp Voltage-clamp to 0 mV and measure baseline I_sc mount->clamp stimulate Stimulate with Forskolin to activate CFTR clamp->stimulate add_ivacaftor Add Ivacaftor and record change in I_sc stimulate->add_ivacaftor inhibit Add CFTR inhibitor to confirm specificity add_ivacaftor->inhibit analyze Analyze change in I_sc to determine potentiation inhibit->analyze end End: Quantify CFTR-mediated ion transport analyze->end

Caption: Workflow for Ussing chamber experiments.

Conclusion

Ivacaftor represents a landmark achievement in the development of targeted therapies for Cystic Fibrosis. Its mechanism as a CFTR potentiator is well-characterized, involving direct binding to the channel to increase its open probability in a phosphorylation-dependent but ATP-hydrolysis-independent manner. The quantitative data from a range of in vitro and clinical studies unequivocally demonstrate its efficacy in restoring chloride transport in individuals with specific CFTR gating mutations. The experimental protocols detailed in this guide provide a foundation for further research into the structure-function relationships of CFTR and the development of next-generation CFTR modulators.

References

The Structure-Activity Relationship of Ivacaftor Hydrate: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Examination of the Core Principles Guiding the Efficacy of a Landmark CFTR Potentiator

This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) of Ivacaftor hydrate, a pioneering therapeutic agent for the treatment of cystic fibrosis (CF). Designed for researchers, scientists, and drug development professionals, this document delves into the molecular interactions, experimental methodologies, and key structural features that underpin the clinical efficacy of Ivacaftor. By presenting quantitative data in a structured format, detailing experimental protocols, and visualizing complex biological processes, this guide aims to serve as a critical resource for the ongoing development of next-generation CFTR modulators.

Introduction: Ivacaftor and the Dawn of CFTR Modulation

Cystic fibrosis is a life-shortening genetic disorder caused by mutations in the cystic fibrosis transmembrane conductance regulator (CFTR) gene. The CFTR protein functions as a chloride ion channel on the apical surface of epithelial cells, and its dysfunction leads to the accumulation of thick, sticky mucus in various organs, most notably the lungs and digestive system.

Ivacaftor (formerly VX-770) represents a breakthrough in CF therapy as the first approved drug that directly targets the underlying protein defect. It acts as a "potentiator," a class of drugs that increases the channel-open probability of the CFTR protein that is present at the cell surface but has defective gating. This guide will explore the intricate relationship between Ivacaftor's chemical structure and its remarkable ability to restore function to mutant CFTR channels.

Mechanism of Action: A Direct Potentiator of the CFTR Channel

Ivacaftor exerts its therapeutic effect through direct interaction with the CFTR protein. Cryo-electron microscopy studies have revealed that Ivacaftor binds to a specific site on CFTR at the protein-lipid interface.[1] This binding pocket is formed by transmembrane (TM) helices 4, 5, and 8.[1][2][3]

The binding of Ivacaftor stabilizes the open conformation of the CFTR channel, thereby increasing the likelihood that chloride ions will pass through.[2] A crucial aspect of its mechanism is that this potentiation is dependent on the phosphorylation of the CFTR protein by Protein Kinase A (PKA) but is independent of ATP hydrolysis, which is a key step in the normal gating cycle of the channel.[4] This ATP-independent action suggests that Ivacaftor allosterically modulates the channel's conformation to favor an open state.

Signaling Pathway of Ivacaftor's Action

The following diagram illustrates the simplified signaling pathway of Ivacaftor's potentiation of the CFTR channel.

Ivacaftor_Mechanism CFTR_closed Phosphorylated CFTR (Closed) CFTR_open Open CFTR Channel CFTR_closed->CFTR_open Conformational Change Cl_out Chloride Ions (Extracellular) CFTR_open->Cl_out Ivacaftor Ivacaftor Ivacaftor->CFTR_closed Binds to TM 4, 5, & 8 Cl_in Chloride Ions (Intracellular) Cl_in->CFTR_open Transport PKA PKA CFTR_unphos CFTR (Unphosphorylated) PKA->CFTR_unphos ATP_P ATP CFTR_unphos->CFTR_closed

Caption: Ivacaftor binds to phosphorylated CFTR, inducing an open conformation for chloride transport.

Structure-Activity Relationship (SAR) Studies

The development of Ivacaftor was the result of extensive SAR studies that optimized its potency and pharmacokinetic properties. The core structure of Ivacaftor is an N-(2,4-di-tert-butyl-5-hydroxyphenyl)-4-oxo-1,4-dihydroquinoline-3-carboxamide.[5] Key structural features that contribute to its activity include:

  • Quinolone Scaffold: This heterocyclic core is a crucial pharmacophore that orients the other functional groups for optimal interaction with the CFTR binding site.[5]

  • Phenolic Hydroxyl Group: The hydroxyl group on the phenyl ring is critical for activity. It forms a key hydrogen bond with a residue in the CFTR binding pocket, significantly enhancing binding affinity.

  • Tert-Butyl Groups: These bulky groups contribute to the hydrophobic interactions within the binding site at the protein-lipid interface.

  • Carboxamide Linker: This linker connects the quinolone and phenyl moieties and is involved in hydrogen bonding interactions.

Quantitative SAR Data

The following table summarizes key quantitative data for Ivacaftor and a related potentiator, GLPG1837, highlighting their potency in activating CFTR channels.

CompoundTargetAssay TypePotency (EC50/Kd)Reference
Ivacaftor (VX-770) Wild-Type CFTRScintillation Proximity Assay6.6 ± 1.2 nM (Kd)[1]
Ivacaftor (VX-770) G551D-CFTRElectrophysiology~100 nM
GLPG1837 Wild-Type CFTRElectrophysiologyPotent potentiator[1]

Note: EC50 values for Ivacaftor can vary depending on the specific CFTR mutation and the experimental conditions.

Experimental Protocols

The characterization of Ivacaftor's SAR and mechanism of action has relied on a suite of specialized experimental techniques. Below are detailed methodologies for key assays.

Ussing Chamber Assay for CFTR-Mediated Ion Transport

The Ussing chamber is a gold-standard technique for measuring ion transport across epithelial tissues or cell monolayers.

Objective: To measure the effect of Ivacaftor on CFTR-mediated chloride secretion.

Methodology:

  • Cell Culture: Primary human bronchial epithelial (HBE) cells from CF patients (e.g., with the G551D mutation) are cultured on permeable supports until they form a polarized and differentiated monolayer.

  • Chamber Setup: The permeable support with the cell monolayer is mounted in an Ussing chamber, separating the apical and basolateral compartments. Both compartments are filled with a physiological Ringer's solution and maintained at 37°C and gassed with 95% O2/5% CO2.

  • Short-Circuit Current (Isc) Measurement: The transepithelial voltage is clamped to 0 mV, and the resulting short-circuit current (Isc), which represents the net ion transport, is continuously recorded.

  • Pharmacological Modulation:

    • Amiloride is added to the apical side to block the epithelial sodium channel (ENaC) and isolate chloride currents.

    • Forskolin is added to the basolateral side to raise intracellular cAMP levels and activate PKA, which in turn phosphorylates and activates CFTR.

    • Ivacaftor is then added to the apical side, and the change in Isc is measured to determine its potentiating effect.

    • A CFTR-specific inhibitor (e.g., CFTRinh-172) can be added at the end to confirm that the measured current is CFTR-dependent.

Patch-Clamp Electrophysiology for Single-Channel Analysis

Patch-clamp recording allows for the direct measurement of the activity of individual ion channels.

Objective: To determine the effect of Ivacaftor on the open probability (Po) of single CFTR channels.

Methodology:

  • Cell Preparation: A cell line expressing the CFTR mutant of interest (e.g., G551D-CFTR in CHO cells) is used.

  • Pipette Preparation: A glass micropipette with a very fine tip is filled with an appropriate electrolyte solution.

  • Seal Formation: The micropipette is brought into contact with the cell membrane, and gentle suction is applied to form a high-resistance "giga-seal," isolating a small patch of the membrane containing one or more CFTR channels.

  • Excised Patch Configuration: The pipette is pulled away from the cell to create an "inside-out" patch, exposing the intracellular face of the membrane to the bath solution.

  • Channel Activation and Recording: The patch is perfused with a solution containing ATP and the catalytic subunit of PKA to activate the CFTR channels. The current flowing through the channels is recorded.

  • Ivacaftor Application: Ivacaftor is added to the bath solution, and the change in channel activity (i.e., the frequency and duration of channel openings) is recorded to calculate the change in open probability.

Scintillation Proximity Assay (SPA) for Binding Affinity

SPA is a homogeneous binding assay that measures the interaction of a radiolabeled ligand with its target.

Objective: To determine the binding affinity (Kd) of Ivacaftor for the CFTR protein.

Methodology:

  • Protein Preparation: Purified CFTR protein is immobilized onto SPA beads.

  • Radioligand: A radiolabeled form of Ivacaftor (e.g., [3H]-Ivacaftor) is used.

  • Assay Setup: The CFTR-coated SPA beads are incubated with increasing concentrations of radiolabeled Ivacaftor in a microplate.

  • Signal Detection: When the radiolabeled Ivacaftor binds to the CFTR on the beads, the radioisotope is brought into close proximity to the scintillant within the beads, causing light to be emitted. This light is detected by a scintillation counter. Unbound radioligand in the solution is too far away to excite the scintillant.

  • Data Analysis: The amount of light emitted is proportional to the amount of bound radioligand. By plotting the bound radioligand as a function of its concentration, a saturation binding curve is generated, from which the Kd can be calculated.

Fluorescence-Based Assays for High-Throughput Screening

Fluorescence-based assays are amenable to high-throughput screening (HTS) for the discovery of new CFTR modulators.

Objective: To rapidly screen compound libraries for CFTR potentiator activity.

Methodology:

  • Cell Line: A cell line co-expressing a mutant CFTR and a halide-sensitive yellow fluorescent protein (YFP) is used.

  • Assay Principle: The YFP fluorescence is quenched by iodide ions. The rate of fluorescence quenching upon addition of iodide to the extracellular medium is proportional to the rate of iodide influx through CFTR channels.

  • Assay Protocol:

    • Cells are plated in a multi-well plate.

    • The cells are stimulated with a CFTR activator (e.g., forskolin).

    • Test compounds (potential potentiators) are added to the wells.

    • An iodide-containing solution is added, and the change in YFP fluorescence over time is measured using a fluorescence plate reader.

    • An increase in the rate of fluorescence quenching in the presence of a compound indicates potentiation of CFTR activity.

Experimental and Logical Workflows

The discovery and characterization of Ivacaftor followed a logical progression of experiments. The following diagrams visualize these workflows.

Drug Discovery Workflow for a CFTR Potentiator

Drug_Discovery_Workflow HTS High-Throughput Screening (Fluorescence-Based Assay) Hit_ID Hit Identification HTS->Hit_ID Lead_Opt Lead Optimization (SAR Studies) Hit_ID->Lead_Opt Preclinical Preclinical Studies (Ussing Chamber, Patch Clamp) Lead_Opt->Preclinical Clinical Clinical Trials Preclinical->Clinical

Caption: A typical workflow for discovering and developing a CFTR potentiator like Ivacaftor.

Logical Relationship in Ivacaftor's Mechanism

Ivacaftor_Logic CFTR_Mutation CFTR Gating Mutation (e.g., G551D) Defective_Gating Defective Channel Gating (Reduced Open Probability) CFTR_Mutation->Defective_Gating Channel_Potentiation Increased Channel Open Probability PKA_Phos PKA-dependent Phosphorylation PKA_Phos->Channel_Potentiation Ivacaftor_Binding Ivacaftor Binding to CFTR Ivacaftor_Binding->Channel_Potentiation Chloride_Transport Restored Chloride Transport Channel_Potentiation->Chloride_Transport

References

Pharmacological Profile of Ivacaftor Hydrate: An In-depth Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Introduction

Ivacaftor hydrate is a selective potentiator of the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) protein. It was the first therapeutic agent designed to target the underlying genetic defect in cystic fibrosis (CF) for a specific subset of patients.[1] This technical guide provides a comprehensive overview of the pharmacological profile of this compound, intended for researchers, scientists, and drug development professionals. The document details its mechanism of action, pharmacokinetic and pharmacodynamic properties, and key experimental protocols for its characterization.

Mechanism of Action

Ivacaftor is a CFTR potentiator that enhances the channel open probability (or gating) of certain mutant CFTR proteins that are present on the cell surface but have defective channel function.[2][3] The primary target for Ivacaftor monotherapy is the G551D-CFTR mutation, a Class III gating mutation where the CFTR protein is trafficked to the epithelial cell surface but the channel gate is improperly closed.[1][2]

Ivacaftor directly binds to the CFTR protein at an allosteric site, distinct from the ATP-binding site.[4] This binding induces a conformational change that stabilizes the open state of the CFTR channel, allowing for increased transport of chloride ions across the cell membrane.[2][4] This potentiation of channel activity is independent of ATP hydrolysis, a key feature of its mechanism that overcomes the gating defect caused by mutations like G551D.[4] The restoration of chloride transport leads to increased hydration of the airway surface liquid (ASL), facilitating mucociliary clearance.[1]

Signaling Pathway of CFTR Activation and Ivacaftor Potentiation

The following diagram illustrates the signaling pathway leading to CFTR activation and the point of intervention for Ivacaftor.

CFTR_Activation_and_Ivacaftor_Potentiation cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Ligand Ligand GPCR GPCR Ligand->GPCR Binds G_Protein G Protein GPCR->G_Protein Activates AC Adenylyl Cyclase ATP_to_cAMP ATP -> cAMP AC->ATP_to_cAMP G551D_CFTR_Closed G551D-CFTR (Closed) G551D_CFTR_Open G551D-CFTR (Open) G551D_CFTR_Closed->G551D_CFTR_Open Gating Impaired Cl_ion Cl- G551D_CFTR_Open->Cl_ion Allows transport G_Protein->AC Activates PKA_active PKA (Active) ATP_to_cAMP->PKA_active cAMP activates PKA_inactive PKA (Inactive) PKA_active->G551D_CFTR_Closed ATP_hydrolysis ATP ATP_hydrolysis->G551D_CFTR_Closed Binds to NBDs Ivacaftor Ivacaftor Ivacaftor->G551D_CFTR_Closed Binds & Potentiates

CFTR activation pathway and Ivacaftor's point of action.

Pharmacokinetics

The pharmacokinetic profile of this compound has been well-characterized in both healthy volunteers and patients with cystic fibrosis.

Data Presentation: Pharmacokinetic Parameters of Ivacaftor
ParameterValueReference
Absorption
BioavailabilityIncreased 2.5- to 4-fold with fat-containing food[4]
Tmax (fed state)~4 hours[5]
Distribution
Protein Binding~99% (primarily to alpha-1-acid glycoprotein and albumin)[2][4]
Apparent Volume of Distribution (Vd/F)353 (122) L[3]
Metabolism
Primary Metabolizing EnzymeCYP3A[1][2]
Active MetaboliteM1 (hydroxymethyl-ivacaftor; ~1/6th potency of parent)[1][2]
Inactive MetaboliteM6 (ivacaftor-carboxylate; <1/50th potency of parent)[1][2]
Elimination
Route of EliminationPrimarily fecal (87.8%)[2]
Apparent Terminal Half-life (single dose, fed state)~12 hours[2]
Apparent Clearance (CL/F)17.3 (8.4) L/h[2]

Pharmacodynamics

The pharmacodynamic effects of Ivacaftor are directly related to its potentiation of CFTR function, leading to measurable improvements in physiological and clinical endpoints.

Data Presentation: Pharmacodynamic Effects of Ivacaftor in G551D Patients
EndpointMean Change from BaselineTimepointReference
Sweat Chloride-47.8 mmol/L (vs. placebo)24 weeks[1]
Percent Predicted FEV1+10.6% (vs. placebo)24 weeks[1]
Risk of Pulmonary Exacerbations55% reduction (vs. placebo)24 weeks[1]

Experimental Protocols

Detailed methodologies for key experiments used to characterize the pharmacological profile of Ivacaftor are provided below.

In Vitro CFTR Potentiation: Ussing Chamber Assay

This assay measures ion transport across epithelial cell monolayers and is considered a gold standard for assessing CFTR modulator activity.

  • Cell Culture: Culture human bronchial epithelial (HBE) cells or Fischer rat thyroid (FRT) cells stably expressing the G551D-CFTR mutation on permeable supports until a confluent and polarized monolayer is formed.

  • Ussing Chamber Setup: Mount the permeable supports in an Ussing chamber system. Bathe the apical and basolateral surfaces with a physiological salt solution (e.g., Krebs-Bicarbonate Ringer buffer) maintained at 37°C and gassed with 95% O2/5% CO2.

  • Short-Circuit Current (Isc) Measurement: Clamp the transepithelial voltage to 0 mV and continuously measure the short-circuit current (Isc), which represents the net ion transport across the epithelium.

  • Pharmacological Modulation:

    • Add an epithelial sodium channel (ENaC) inhibitor (e.g., amiloride) to the apical chamber to block sodium absorption.

    • Stimulate CFTR activity by adding a cAMP agonist (e.g., forskolin) to both chambers.

    • Add Ivacaftor at various concentrations to the apical chamber to assess its potentiating effect on the forskolin-stimulated Isc.

    • Finally, add a CFTR inhibitor (e.g., CFTRinh-172) to confirm that the measured current is CFTR-dependent.

  • Data Analysis: Quantify the change in Isc in response to Ivacaftor to determine its potency (EC50) and efficacy.

Experimental Workflow: Ussing Chamber Assay

Ussing_Chamber_Workflow Start Start Cell_Culture Culture G551D-CFTR expressing epithelial cells on permeable supports Start->Cell_Culture Mount Mount cell monolayer in Ussing chamber Cell_Culture->Mount Equilibrate Equilibrate and measure baseline Isc Mount->Equilibrate Add_Amiloride Add Amiloride (block ENaC) Equilibrate->Add_Amiloride Add_Forskolin Add Forskolin (activate CFTR) Add_Amiloride->Add_Forskolin Add_Ivacaftor Add Ivacaftor (potentiate CFTR) Add_Forskolin->Add_Ivacaftor Add_Inhibitor Add CFTR Inhibitor (confirm specificity) Add_Ivacaftor->Add_Inhibitor Analyze Analyze change in Isc to determine potency and efficacy Add_Inhibitor->Analyze End End Analyze->End

Workflow for assessing Ivacaftor's effect on CFTR function.
In Vivo CFTR Function: Sweat Chloride Test

The sweat chloride test is a key diagnostic tool for CF and is used in clinical trials to assess the in vivo efficacy of CFTR modulators.

  • Sweat Stimulation: Induce localized sweating on a small area of the forearm using pilocarpine iontophoresis. A weak electrical current is used to deliver pilocarpine, a sweat-inducing agent, into the skin.

  • Sweat Collection: Collect the sweat on a pre-weighed filter paper or in a macroduct coil for a standardized period (typically 30 minutes).

  • Chloride Analysis: Elute the sweat from the collection device and measure the chloride concentration using a chloridometer or an equivalent analytical method.

  • Interpretation: Compare the measured sweat chloride concentration to established diagnostic thresholds. A significant reduction in sweat chloride following treatment with Ivacaftor indicates restoration of CFTR function.

Conclusion

This compound represents a landmark in the development of targeted therapies for cystic fibrosis. Its well-defined pharmacological profile, characterized by a specific mechanism of action, favorable pharmacokinetics, and robust pharmacodynamic effects, has established it as a cornerstone of treatment for individuals with specific CFTR gating mutations. The experimental protocols detailed in this guide provide a framework for the continued investigation of Ivacaftor and the development of novel CFTR modulators.

References

Ivacaftor Hydrate: A Technical Guide to Solubility in Laboratory Solvents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on the solubility of ivacaftor hydrate in dimethyl sulfoxide (DMSO) and other common laboratory solvents. The document details experimental protocols for solubility determination, presents quantitative data in a clear, comparative format, and visualizes the compound's mechanism of action and a typical experimental workflow.

Executive Summary

Ivacaftor is a potentiator of the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) protein, pivotal in the treatment of cystic fibrosis for patients with specific gating mutations.[1][2] Its efficacy in research and formulation development is fundamentally linked to its solubility characteristics. This guide addresses the compound's notably low aqueous solubility and provides quantitative data for its dissolution in essential organic solvents used in laboratory settings. Understanding these properties is critical for the design of in-vitro assays, formulation studies, and preclinical development.

Solubility Profile of Ivacaftor

Ivacaftor is a white to off-white powder that is characterized as practically insoluble in aqueous media.[3][4][5][6] This low aqueous solubility (<0.05 µg/mL) presents a significant challenge for oral bioavailability and in-vitro assay development.[1][5] Consequently, organic solvents are necessary to prepare stock solutions for experimental use. The following table summarizes the solubility of ivacaftor in various common laboratory solvents.

Table 1: Quantitative Solubility of Ivacaftor in Common Laboratory Solvents
SolventMolar Mass ( g/mol )SolubilityConcentration (mM)NotesSource(s)
DMSO 78.13~25 mg/mL~63.7 mM-[7]
39.25 mg/mL100 mM-
252 mg/mL642.05 mMSonication is recommended.[8]
Ethanol 46.07~0.1 mg/mL~0.25 mM-[7]
< 1 mg/mL< 2.5 mMInsoluble or slightly soluble.[8]
1.96 mg/mL5 mM-
Dimethylformamide (DMF) 73.09~25 mg/mL~63.7 mM-[7]
Water 18.02< 0.05 µg/mL< 0.13 µMPractically insoluble.[1][5]
~60 nM0.06 µMDetermined in cell-free patches.[9][10]
138 ± 1 nM0.14 µMAt 37°C, pH 7.1.[9]
Methanol 32.04Practically Insoluble--[11]
Acetonitrile 41.05Practically Insoluble-A 1:1 mixture with methanol can dissolve the deuterated form.[11][12]
Acetone 58.08Practically Insoluble--[11]

Note: The molecular weight of anhydrous ivacaftor (392.5 g/mol ) was used for molarity calculations. Discrepancies in reported DMSO solubility may arise from differences in experimental conditions, such as temperature, sonication, and the specific solid form of ivacaftor used.

Mechanism of Action: CFTR Potentiation

Ivacaftor's therapeutic effect stems from its function as a CFTR potentiator. In individuals with cystic fibrosis carrying specific "gating" mutations (e.g., G551D), the CFTR protein is present on the epithelial cell surface but remains predominantly in a closed state, preventing the transport of chloride ions. Ivacaftor binds directly to the mutant CFTR protein, inducing a conformational change that increases the channel's open probability.[1][2] This potentiation of the channel's gating function, which is independent of ATP hydrolysis, facilitates an increased flow of chloride ions out of the cell, helping to restore the airway surface liquid and improve mucociliary clearance.[1][]

Ivacaftor_Pathway cluster_cell Epithelial Cell node_pka PKA Activation (e.g., by Forskolin/cAMP) node_cftr_closed Mutant CFTR Channel (G551D) State: Closed node_pka->node_cftr_closed Phosphorylates node_cftr_open Mutant CFTR Channel (G551D) State: Open node_cftr_closed->node_cftr_open Increased Open Probability node_cl_out Chloride Efflux node_cftr_open->node_cl_out node_ivacaftor Ivacaftor node_ivacaftor->node_cftr_closed Binds & Potentiates node_hydration Airway Surface Liquid Hydration node_cl_out->node_hydration Restores

Figure 1. Ivacaftor's signaling pathway as a CFTR potentiator.

Experimental Protocols

Accurate determination of solubility is crucial for reliable experimental results. The following sections describe generalized protocols for determining ivacaftor solubility and a typical workflow for assessing its biological activity.

Protocol for Solubility Determination

This protocol outlines a general method for determining the solubility of this compound in a given solvent, adapted from common laboratory procedures.[3]

  • Preparation : Add an excess amount of this compound powder to a known volume of the test solvent (e.g., DMSO, ethanol) in a sealed glass vial.

  • Equilibration : Agitate the suspension at a constant temperature (e.g., 25°C or 37°C) using a shaker or magnetic stirrer. To ensure equilibrium is reached, this process should be carried out for a sufficient duration, typically 12 to 24 hours.[3][14] For poorly soluble compounds or viscous solvents like DMSO, gentle sonication may be used to aid dispersion.[8][11]

  • Separation of Undissolved Solid : After equilibration, separate the undissolved solid from the saturated solution. This is typically achieved by centrifugation at high speed, followed by filtration of the supernatant through a fine-pore (e.g., 0.22 or 0.45 µm) syringe filter to remove any remaining particulates.[3]

  • Quantification :

    • Accurately dilute a sample of the clear, saturated filtrate with a suitable solvent in which ivacaftor is fully soluble.

    • Analyze the concentration of ivacaftor in the diluted sample using a validated analytical method, such as UV-Visible Spectrophotometry (at ~255 nm or ~311 nm) or High-Performance Liquid Chromatography (HPLC).[3][9][14]

    • Prepare a standard curve with known concentrations of ivacaftor to ensure accurate quantification.

  • Calculation : Calculate the original concentration in the saturated filtrate, accounting for the dilution factor. This value represents the solubility of ivacaftor in the test solvent under the specified conditions.

Experimental Workflow: In-Vitro Efficacy Assay

The following workflow describes a typical experiment to measure the potentiation of CFTR function by ivacaftor in cultured human bronchial epithelial cells, a standard method for evaluating CFTR modulators.[7]

Ivacaftor_Workflow node_start Start: Culture CF Epithelial Cells (e.g., G551D/F508del HBE) node_mount Mount Cells in Ussing Chamber & Measure Basal Current node_start->node_mount node_forskolin Add Forskolin to Stimulate cAMP-Mediated CFTR Activity node_mount->node_forskolin node_measure1 Measure Stimulated Transepithelial Current node_forskolin->node_measure1 node_ivacaftor Add Ivacaftor (Test Compound) to Apical Side node_measure1->node_ivacaftor node_measure2 Measure Potentiated Transepithelial Current node_ivacaftor->node_measure2 node_analyze Data Analysis: Calculate Change in Current node_measure2->node_analyze node_end End: Determine Ivacaftor Efficacy (EC50) node_analyze->node_end

Figure 2. Workflow for assessing ivacaftor efficacy in vitro.

This workflow allows researchers to quantify the increase in CFTR-mediated chloride current induced by ivacaftor, providing a direct measure of its potentiation activity. The resulting data can be used to determine key parameters such as the half-maximal effective concentration (EC50).[7]

References

Ivacaftor as a CFTR Potentiator in G551D Mutation: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the role of Ivacaftor as a Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) potentiator, with a specific focus on its mechanism of action in the context of the G551D mutation. This document summarizes key clinical trial data, details the molecular interactions and signaling pathways, and provides methodologies for critical experiments used in the research and development of CFTR modulators.

Introduction to Cystic Fibrosis and the G551D Mutation

Cystic Fibrosis (CF) is a life-shortening autosomal recessive disorder caused by mutations in the CFTR gene.[1] This gene encodes the CFTR protein, an epithelial ion channel responsible for the transport of chloride and bicarbonate across cell membranes.[2] Normal CFTR function is crucial for maintaining the viscosity of mucus in various organs, including the lungs, pancreas, and gastrointestinal tract.[3]

Mutations in the CFTR gene are categorized into different classes based on their impact on the CFTR protein. The G551D mutation, a Class III "gating" mutation, is characterized by a glycine-to-aspartic acid substitution at position 551 of the protein.[4] While the G551D-mutated CFTR protein is successfully trafficked to the apical membrane of epithelial cells, its ability to open and transport chloride ions is severely impaired.[2][3] This leads to the hallmark clinical manifestations of CF, including recurrent pulmonary infections, pancreatic insufficiency, and elevated sweat chloride concentrations.[3]

Ivacaftor: A Targeted CFTR Potentiator

Ivacaftor (marketed as Kalydeco®) is a CFTR potentiator that represents a significant breakthrough in the treatment of CF for individuals with specific mutations, most notably the G551D mutation.[5] Unlike previous therapies that addressed the downstream symptoms of CF, Ivacaftor targets the underlying molecular defect in the CFTR protein.[6]

Mechanism of Action

Ivacaftor directly binds to the G551D-mutated CFTR protein to induce a conformational change that increases the probability of the channel being in an open state.[7] This potentiation of channel gating allows for an increased flow of chloride ions across the cell membrane, partially restoring the protein's function.[7]

Notably, Ivacaftor's mechanism is ATP-independent.[8] In a healthy CFTR protein, channel gating is a complex process involving ATP binding and hydrolysis at the nucleotide-binding domains (NBDs). The G551D mutation disrupts this process.[4] Ivacaftor circumvents this defect by inducing a non-conventional mode of gating that does not rely on the normal ATP-dependent cycle.[8] Molecular dynamics simulations and cryo-electron microscopy have suggested that Ivacaftor binds to an allosteric site on the CFTR protein, likely within the transmembrane domains, rather than directly at the ATP-binding sites.[1][6]

Clinical Efficacy of Ivacaftor in G551D Patients

Multiple clinical trials have demonstrated the significant and sustained clinical benefits of Ivacaftor in patients with the G551D mutation. These benefits include improvements in lung function, reductions in pulmonary exacerbations, weight gain, and a decrease in sweat chloride concentration, a key biomarker of CFTR function.

Quantitative Clinical Trial Data

The following tables summarize key quantitative data from pivotal clinical trials of Ivacaftor in patients with the G551D mutation.

Table 1: Improvement in Lung Function (FEV₁ % Predicted)

StudyAge GroupTreatment DurationMean Absolute Change in FEV₁ % Predicted (Ivacaftor vs. Placebo)Reference
STRIVE (Phase 3)≥ 12 years24 weeks+10.6 percentage points
STRIVE (Phase 3)≥ 12 years48 weeks+10.5 percentage points
ENVISION (Phase 3)6-11 years24 weeks+12.5 percentage points[9]
Post-approval Study≥ 6 years6 months+6.7 percentage points[5][10]
Expanded Access≥ 6 years (FEV₁ ≤ 40%)24 weeks+5.5 percentage points

Table 2: Reduction in Sweat Chloride

StudyAge GroupTreatment DurationMean Change in Sweat Chloride (mmol/L) (Ivacaftor vs. Placebo)Reference
STRIVE (Phase 3)≥ 12 years48 weeks-48.1 mmol/L[11]
Post-approval Study≥ 6 years6 months-53.8 mmol/L[5][12]

Table 3: Improvement in Weight and BMI

StudyAge GroupTreatment DurationMean Change in Weight/BMIReference
STRIVE (Phase 3)≥ 12 years48 weeks+2.7 kg (vs. placebo)[11]
Post-approval Study≥ 6 years6 months+0.8 kg/m ² (BMI)[5][12]
Expanded Access≥ 6 years (FEV₁ ≤ 40%)24 weeks+3.3 kg

Experimental Protocols for Assessing CFTR Function and Ivacaftor Efficacy

The following are detailed methodologies for key experiments used to evaluate the function of the CFTR protein and the efficacy of potentiators like Ivacaftor.

Ussing Chamber Assay

The Ussing chamber is a technique used to measure ion transport across epithelial tissues.

Methodology:

  • Tissue Preparation: Primary human bronchial epithelial cells from patients with the G551D mutation are cultured on permeable supports until they form a polarized, differentiated epithelium.

  • Chamber Setup: The permeable support with the cell monolayer is mounted in an Ussing chamber, separating the apical and basolateral chambers. Both chambers are filled with a physiological buffer solution and maintained at 37°C and gassed with 95% O₂/5% CO₂.

  • Short-Circuit Current Measurement: The transepithelial voltage is clamped to 0 mV using a voltage-clamp amplifier. The current required to maintain this voltage clamp, known as the short-circuit current (Isc), is a measure of net ion transport.

  • Pharmacological Manipulation:

    • Amiloride is added to the apical chamber to block sodium channels (ENaC).

    • Forskolin, a cAMP agonist, is added to stimulate CFTR-mediated chloride secretion, resulting in an increase in Isc.

    • Ivacaftor or a vehicle control is then added to the apical chamber to assess its effect on potentiating the forskolin-stimulated Isc.

    • A CFTR inhibitor, such as CFTRinh-172, can be added at the end of the experiment to confirm that the measured current is CFTR-dependent.

  • Data Analysis: The change in Isc following the addition of each compound is measured and compared between treatment groups.

Patch-Clamp Electrophysiology

Patch-clamp is a technique that allows for the recording of ion channel activity in a small patch of cell membrane or a whole cell.

Methodology:

  • Cell Preparation: Cells expressing the G551D-CFTR protein (e.g., Fischer Rat Thyroid cells) are grown on coverslips.

  • Pipette Preparation: A glass micropipette with a very fine tip is filled with a conducting solution and mounted on a micromanipulator.

  • Seal Formation: The micropipette is brought into contact with the cell membrane, and gentle suction is applied to form a high-resistance "gigaohm" seal.

  • Recording Configurations:

    • Cell-attached: Records the activity of channels in the patched membrane without disrupting the cell.

    • Whole-cell: The membrane patch is ruptured, allowing for the recording of the total current from the entire cell membrane.

    • Inside-out: A patch of membrane is excised with the intracellular surface facing the bath solution, allowing for the application of intracellular signaling molecules.

  • Data Acquisition and Analysis: The current passing through the ion channels is recorded and amplified. The open probability (Po) of the CFTR channels, which is the fraction of time the channel is open, is a key parameter that is analyzed. The effect of Ivacaftor on the Po of G551D-CFTR is measured.

Forskolin-Induced Swelling (FIS) Assay in Intestinal Organoids

This assay measures CFTR function in a three-dimensional cell culture model.

Methodology:

  • Organoid Culture: Intestinal organoids are generated from rectal biopsies of CF patients with the G551D mutation. These organoids are cultured in a basement membrane matrix.

  • Assay Setup: Mature organoids are plated in a multi-well plate.

  • Treatment: Organoids are pre-incubated with Ivacaftor or a vehicle control.

  • Stimulation: Forskolin is added to the culture medium to stimulate CFTR-mediated fluid secretion into the lumen of the organoids.

  • Imaging and Analysis: The swelling of the organoids is monitored over time using live-cell imaging. The change in the cross-sectional area of the organoids is quantified as a measure of CFTR function. An increase in swelling in the presence of Ivacaftor indicates potentiation of CFTR activity.[2]

Visualizations of Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key concepts discussed in this guide.

G551D_Mutation_and_Ivacaftor_Action Figure 1: Mechanism of G551D Mutation and Ivacaftor Action cluster_0 Normal CFTR Function cluster_1 G551D Mutation cluster_2 Ivacaftor Action on G551D-CFTR Normal CFTR Normal CFTR ATP Binding & Hydrolysis ATP Binding & Hydrolysis Normal CFTR->ATP Binding & Hydrolysis PKA Phosphorylation Channel Opening Channel Opening ATP Binding & Hydrolysis->Channel Opening Chloride Efflux Chloride Efflux Channel Opening->Chloride Efflux G551D-CFTR G551D-CFTR Impaired ATP-dependent Gating Impaired ATP-dependent Gating G551D-CFTR->Impaired ATP-dependent Gating Channel Closed Channel Closed Impaired ATP-dependent Gating->Channel Closed No Chloride Efflux No Chloride Efflux Channel Closed->No Chloride Efflux G551D-CFTR_Ivacaftor G551D-CFTR Ivacaftor Binding Ivacaftor Binding G551D-CFTR_Ivacaftor->Ivacaftor Binding ATP-Independent Gating ATP-Independent Gating Ivacaftor Binding->ATP-Independent Gating Restored Chloride Efflux Restored Chloride Efflux ATP-Independent Gating->Restored Chloride Efflux

Figure 1: Mechanism of G551D Mutation and Ivacaftor Action

Ussing_Chamber_Workflow Figure 2: Ussing Chamber Experimental Workflow Start Start Mount HBE cells in Ussing Chamber Mount HBE cells in Ussing Chamber Start->Mount HBE cells in Ussing Chamber Measure Baseline Isc Measure Baseline Isc Mount HBE cells in Ussing Chamber->Measure Baseline Isc Add Amiloride Add Amiloride Measure Baseline Isc->Add Amiloride Block ENaC Add Forskolin Add Forskolin Add Amiloride->Add Forskolin Stimulate CFTR Add Ivacaftor/Vehicle Add Ivacaftor/Vehicle Add Forskolin->Add Ivacaftor/Vehicle Potentiate CFTR Add CFTR Inhibitor Add CFTR Inhibitor Add Ivacaftor/Vehicle->Add CFTR Inhibitor Confirm CFTR-dependence Analyze Isc Changes Analyze Isc Changes Add CFTR Inhibitor->Analyze Isc Changes End End Analyze Isc Changes->End

Figure 2: Ussing Chamber Experimental Workflow

Conclusion

Ivacaftor has revolutionized the treatment of Cystic Fibrosis for patients with the G551D mutation by directly addressing the underlying molecular defect. Its ability to potentiate the G551D-CFTR channel in an ATP-independent manner leads to significant and sustained clinical improvements. The experimental protocols outlined in this guide are fundamental to the continued research and development of novel CFTR modulators. A thorough understanding of Ivacaftor's mechanism of action and the methodologies used to assess its efficacy is essential for advancing the field of personalized medicine for Cystic Fibrosis.

References

An In-Depth Technical Guide to the Early In-Vitro Efficacy of Ivacaftor Hydrate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the foundational in-vitro studies that established the efficacy of Ivacaftor (VX-770), a potentiator of the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) protein. This document details the core experimental methodologies, presents key quantitative data from early research, and visualizes the underlying molecular mechanisms and experimental workflows.

Introduction

Cystic Fibrosis (CF) is a life-shortening autosomal recessive disorder caused by mutations in the CFTR gene, which encodes for a chloride and bicarbonate channel critical for maintaining epithelial surface hydration.[1] The G551D mutation, a Class III gating mutation, results in a CFTR protein that is present at the cell surface but has a severely reduced channel open probability. Ivacaftor was the first therapeutic approved to directly address the underlying cause of CF in patients with specific mutations by acting as a CFTR potentiator.[2] This guide focuses on the seminal in-vitro evidence that paved the way for its clinical development.

Core Experimental Protocols

The in-vitro characterization of Ivacaftor's efficacy primarily relied on two key electrophysiological techniques: the Ussing chamber assay and patch-clamp electrophysiology. These methods allowed for the direct measurement of CFTR-mediated ion transport and the gating properties of single CFTR channels, respectively.

Ussing Chamber Assays

Ussing chamber experiments were pivotal in demonstrating Ivacaftor's ability to restore chloride secretion across epithelial cell monolayers expressing mutant CFTR.[3][4]

Objective: To measure the net ion transport across an epithelial monolayer and assess the effect of Ivacaftor on CFTR-mediated chloride secretion.

Cell Models:

  • Fischer Rat Thyroid (FRT) cells: These cells, stably expressing various human CFTR mutations (e.g., G551D), were a primary model system.[3][5]

  • Primary Human Bronchial Epithelial (HBE) cells: Isolated from CF patients with specific genotypes (e.g., G551D/F508del), these cells provided a more physiologically relevant model.[6][7][8]

Detailed Methodology:

  • Cell Culture: Primary HBE cells or FRT cells are seeded at a high density on permeable filter supports (e.g., Snapwell™ or Transwell®) and cultured at an air-liquid interface to promote differentiation into a polarized epithelial monolayer.[6][7]

  • Ussing Chamber Setup: The permeable support with the cell monolayer is mounted in an Ussing chamber, separating the apical and basolateral compartments. Each compartment is filled with a specific physiological salt solution (e.g., Ringer's solution) and maintained at 37°C and gassed with 95% O₂/5% CO₂.

  • Measurement of Short-Circuit Current (Isc): The transepithelial voltage is clamped to 0 mV, and the resulting current, known as the short-circuit current (Isc), is continuously measured. The Isc represents the net movement of ions across the epithelium.

  • Pharmacological Manipulation: A sequential addition of pharmacological agents is used to isolate and measure CFTR-mediated chloride current:

    • Amiloride: Added to the apical chamber to block the epithelial sodium channel (ENaC) and thus inhibit sodium absorption.[8]

    • Forskolin (FSK): Added to the basolateral chamber to raise intracellular cyclic AMP (cAMP) levels, which in turn activates Protein Kinase A (PKA) to phosphorylate and activate the CFTR channel.[8]

    • Ivacaftor (VX-770): Added to the apical chamber to potentiate the activity of the activated CFTR channels.

    • CFTRinh-172: A specific CFTR inhibitor added at the end of the experiment to confirm that the measured current is indeed mediated by CFTR.[8]

  • Data Analysis: The change in Isc (ΔIsc) after the addition of each compound is measured and used to quantify the activity of CFTR.

Patch-Clamp Electrophysiology

Patch-clamp studies provided direct evidence of Ivacaftor's mechanism of action at the single-channel level, demonstrating its role as a potentiator of channel gating.[9][10][11]

Objective: To measure the activity of individual CFTR channels and determine the effect of Ivacaftor on channel open probability (Po).

Cell Models:

  • Chinese Hamster Ovary (CHO) cells or Human Embryonic Kidney (HEK293) cells: These cell lines are commonly used for heterologous expression of specific CFTR mutations, allowing for the study of individual channel behavior in a controlled environment.

Detailed Methodology:

  • Cell Preparation: Cells expressing the CFTR mutation of interest are plated at a low density on glass coverslips.

  • Pipette Preparation: A glass micropipette with a very small tip opening (around 1 µm) is filled with a specific electrolyte solution and positioned over a single cell.

  • Seal Formation: Gentle suction is applied to form a high-resistance seal (a "giga-seal") between the pipette tip and the cell membrane.

  • Recording Configurations:

    • Cell-attached: The cell membrane patch under the pipette remains attached to the cell. This configuration allows for the measurement of single-channel currents without disrupting the intracellular environment.

    • Excised inside-out patch: The membrane patch is detached from the cell, with the intracellular side of the membrane facing the bath solution. This allows for precise control of the composition of the solution bathing the intracellular face of the channel, facilitating the study of the effects of ATP and PKA.

  • Channel Activation and Potentiation:

    • The CFTR channels in the membrane patch are activated by the addition of the catalytic subunit of PKA and ATP to the bath solution (in the inside-out configuration).

    • Ivacaftor is then added to the bath solution to observe its effect on the gating of the activated channels.

  • Data Acquisition and Analysis: The current flowing through the single channel is recorded over time. The channel open probability (Po), which is the fraction of time the channel spends in the open state, is calculated before and after the addition of Ivacaftor.

Quantitative Data from Early In-Vitro Studies

The following tables summarize the key quantitative findings from early in-vitro studies of Ivacaftor, demonstrating its efficacy in potentiating various CFTR mutants.

Table 1: Effect of Ivacaftor on G551D-CFTR Chloride Transport in Ussing Chamber Assays

Cell TypeIvacaftor ConcentrationFold Increase in Chloride Secretion (approx.)Reference
Primary Human Bronchial Epithelial (G551D/F508del)10 µM~10[8]
FRT cells expressing G551D-CFTR10 µM>6[5]

Table 2: Effect of Ivacaftor on the Open Probability (Po) of G551D-CFTR in Patch-Clamp Studies

Recording ConfigurationIvacaftor ConcentrationChange in Open Probability (Po)Reference
Excised Inside-Out Patch100 nMSignificant increase from near zero(General finding from multiple early studies)

Table 3: Efficacy of Ivacaftor on Various CFTR Gating Mutations (FRT Cells, Ussing Chamber)

CFTR Mutation% of Wild-Type CFTR Activity with Ivacaftor (approx.)Reference
G551D50%[5]
G178R25%[5]
S549N30%[5]
S549R20%[5]
G551S45%[5]
G970R20%[5]
G1244E25%[5]
S1251N40%[5]
S1255P25%[5]
G1349D40%[5]

Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the molecular mechanism of Ivacaftor and the general workflow of the in-vitro experiments.

CFTR_Potentiation_by_Ivacaftor cluster_activation CFTR Channel Activation cluster_gating Channel Gating cluster_potentiation Potentiation by Ivacaftor Forskolin Forskolin PKA_activation PKA Activation Forskolin->PKA_activation ↑ cAMP ATP ATP ATP_binding ATP Binding to NBDs ATP->ATP_binding CFTR_phosphorylation R-domain Phosphorylation PKA_activation->CFTR_phosphorylation CFTR_closed G551D-CFTR (Closed State) Low Po CFTR_phosphorylation->CFTR_closed ATP_binding->CFTR_closed CFTR_open CFTR (Open State) High Po CFTR_closed->CFTR_open Gating Ivacaftor Ivacaftor Ivacaftor_binding Ivacaftor binds to CFTR transmembrane domain Ivacaftor->Ivacaftor_binding Ivacaftor_binding->CFTR_open Stabilizes Open State

Figure 1: CFTR Potentiation Pathway by Ivacaftor.

Experimental_Workflow_Ivacaftor cluster_cell_culture Cell Model Preparation cluster_ussing_chamber Ussing Chamber Assay cluster_patch_clamp Patch-Clamp Electrophysiology Cell_Seeding Seed FRT or Primary HBE cells on permeable supports Differentiation Culture at Air-Liquid Interface to form a polarized monolayer Cell_Seeding->Differentiation Mounting Mount cell monolayer in Ussing Chamber Differentiation->Mounting Patching Form giga-seal on a single cell expressing mutant CFTR Differentiation->Patching Baseline_Measurement Measure baseline Short-Circuit Current (Isc) Mounting->Baseline_Measurement Pharmacology Sequential Addition: 1. Amiloride 2. Forskolin 3. Ivacaftor 4. CFTRinh-172 Baseline_Measurement->Pharmacology Data_Analysis_Ussing Quantify ΔIsc to determine CFTR-mediated Cl- secretion Pharmacology->Data_Analysis_Ussing Recording Record single-channel currents (cell-attached or inside-out) Patching->Recording Activation_Potentiation Activate with PKA + ATP, then add Ivacaftor Recording->Activation_Potentiation Data_Analysis_Patch Calculate Channel Open Probability (Po) before and after Ivacaftor Activation_Potentiation->Data_Analysis_Patch

Figure 2: General Experimental Workflow for In-Vitro Testing of Ivacaftor.

Conclusion

The early in-vitro studies of Ivacaftor hydrate were instrumental in elucidating its mechanism of action and demonstrating its potential as a transformative therapy for Cystic Fibrosis. Through meticulous electrophysiological experiments using both recombinant cell lines and primary patient-derived cells, researchers established that Ivacaftor acts as a potent potentiator of CFTR, significantly increasing the channel's open probability. The quantitative data generated from Ussing chamber and patch-clamp assays provided the foundational evidence of efficacy that propelled Ivacaftor through clinical trials and ultimately to regulatory approval, heralding a new era of precision medicine for individuals with specific CFTR mutations. This guide serves as a technical resource for understanding the core scientific principles and experimental approaches that underpinned this landmark achievement in drug development.

References

The Pharmacokinetic Profile of Ivacaftor Hydrate in Preclinical Models: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical pharmacokinetics of ivacaftor, a potentiator of the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) protein. Understanding the absorption, distribution, metabolism, and excretion (ADME) of ivacaftor in various animal models is crucial for its continued development and for the discovery of new CFTR modulators. This document summarizes key quantitative data, details experimental methodologies, and visualizes complex biological processes to facilitate a deeper understanding of ivacaftor's behavior in preclinical settings.

Absorption

Ivacaftor is a highly lipophilic compound, a characteristic that significantly influences its absorption profile.[1] Preclinical studies in rats have demonstrated moderate oral bioavailability. When administered as an aqueous suspension to jugular vein cannulated rats, the mean oral bioavailability was found to be 18.4 ± 3.2%.[1] In the same model, an oil-based solution resulted in a similar oral bioavailability of 16.2 ± 7.8%.[1] These findings suggest that while formulation can influence the rate of absorption, the overall bioavailability in rats is in the moderate range.

The absorption of ivacaftor is characterized by a slow to moderate rate. In rats, the time to reach maximum plasma concentration (Tmax) was observed to be approximately 5 hours for an aqueous suspension and extended to 8 hours or more for an oil solution.[1]

Role of Lymphatic Transport

Given its high lipophilicity, the potential for lymphatic transport to contribute to the oral absorption of ivacaftor has been investigated. Studies in a mesenteric lymph duct cannulated rat model revealed that lymphatic transport plays a minor role in the overall intestinal absorption of ivacaftor.[1] The relative contribution of lymphatic transport to the total oral bioavailability was 5.91 ± 1.61% for an aqueous suspension and 4.35 ± 1.84% for an oil solution.[1] This indicates that other factors are more dominant in the absorption process.

Distribution

In humans, ivacaftor has an apparent volume of distribution of 250–350 L, indicating extensive tissue uptake.[1][2]

Metabolism

The metabolism of ivacaftor has been primarily characterized in in vitro systems and is mainly mediated by the cytochrome P450 system, specifically CYP3A enzymes. The primary metabolic pathways involve oxidation.

The two major metabolites identified are:

  • M1 (hydroxymethyl-ivacaftor): An active metabolite.

  • M6 (ivacaftor-carboxylate): An inactive metabolite.

Excretion

Preclinical and clinical data indicate that ivacaftor and its metabolites are primarily eliminated through the feces. Renal excretion of the unchanged drug is negligible.

Pharmacokinetic Parameters in Preclinical Models

The following tables summarize the key pharmacokinetic parameters of ivacaftor observed in various preclinical models.

Table 1: Pharmacokinetic Parameters of Ivacaftor in Rats

ParameterAqueous SuspensionOil SolutionIntravenous
Dose 4 mg/kg (oral)4 mg/kg (oral)0.25 mg/kg
Bioavailability (F) 18.4 ± 3.2%16.2 ± 7.8%N/A
Tmax (h) 5≥ 8N/A
Clearance (CL) N/AN/A0.2 L/h/kg
Half-life (t½) N/AN/A12 h

Data from a study in jugular vein cannulated rats.[1]

Table 2: Overview of Ivacaftor Preclinical Pharmacokinetic Studies in Other Species

SpeciesStudy TypeKey Findings/ObservationsReference
Dog (Beagle) Pharmacokinetic studiesConfirmed to have been conducted as part of the preclinical development program.FDA Documents
Monkey (Cynomolgus) Pharmacokinetic studiesConfirmed to have been conducted as part of the preclinical development program.FDA Documents

Note: Specific quantitative data from these studies are not publicly available but their execution is documented in regulatory submissions.

Experimental Protocols

Rat Pharmacokinetic Study

Animal Model: Male Wistar rats with implanted jugular vein cannulas were used. For lymphatic transport studies, a mesenteric lymph duct cannulated rat model was employed.[1]

Dosing:

  • Oral Administration: Ivacaftor was administered as an aqueous suspension (in 0.5% methylcellulose) or an oil solution (in castor oil) at a dose of 4 mg/kg.[1]

  • Intravenous Administration: Ivacaftor was administered via the jugular vein cannula at a dose of 0.25 mg/kg.[1]

Sample Collection:

  • Blood Sampling: Blood samples were collected from the jugular vein cannula at predefined time points post-dosing.

  • Lymph Sampling: In the lymphatic transport studies, lymph was collected from the mesenteric lymph duct cannula.

Analytical Method:

  • Sample Preparation: Plasma and lymph samples were typically prepared using protein precipitation.

  • Quantification: Ivacaftor concentrations were determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.

Visualization of Experimental Workflow

experimental_workflow cluster_animal_prep Animal Preparation cluster_dosing Dosing cluster_sampling Sample Collection cluster_analysis Bioanalysis cluster_pk_analysis Pharmacokinetic Analysis animal_model Male Wistar Rats cannulation Jugular Vein and/or Mesenteric Lymph Duct Cannulation animal_model->cannulation oral_dose Oral Gavage (Aqueous Suspension or Oil Solution) iv_dose Intravenous Injection blood_sampling Blood Collection (Jugular Vein) oral_dose->blood_sampling lymph_sampling Lymph Collection (Mesenteric Duct) oral_dose->lymph_sampling iv_dose->blood_sampling sample_prep Protein Precipitation blood_sampling->sample_prep lymph_sampling->sample_prep lcms LC-MS/MS Quantification sample_prep->lcms pk_parameters Calculation of Cmax, Tmax, AUC, F, t½, CL lcms->pk_parameters

Caption: Workflow for a preclinical pharmacokinetic study of ivacaftor in rats.

Mechanism of Action: CFTR Potentiation

Ivacaftor is a CFTR potentiator, meaning it enhances the channel gating activity of the CFTR protein on the cell surface. This leads to an increase in chloride ion transport across the epithelial cell membrane.

The mechanism of action involves the following key steps:

  • Phosphorylation-Dependent Action: The CFTR channel must first be phosphorylated by protein kinase A (PKA) for ivacaftor to exert its effect.

  • Direct Binding: Ivacaftor directly binds to the CFTR protein.

  • Allosteric Modulation: Binding of ivacaftor induces a conformational change in the CFTR protein, stabilizing the open state of the channel.

  • Increased Channel Open Probability: This stabilization leads to a higher probability of the channel being open, allowing for increased chloride ion flow.

  • ATP-Dependent Gating: While ivacaftor promotes the open state, the gating of the CFTR channel remains dependent on ATP binding and hydrolysis at the nucleotide-binding domains (NBDs).

Signaling Pathway Visualization

cftr_potentiation cluster_cell_membrane Apical Cell Membrane cluster_cellular_events CFTR_closed CFTR (Closed State) CFTR_open CFTR (Open State) CFTR_closed->CFTR_open ATP Binding & Phosphorylation CFTR_open->CFTR_closed ATP Hydrolysis Chloride_out Chloride Ions (Extracellular) Ivacaftor Ivacaftor Ivacaftor->CFTR_open Binds & Stabilizes Open Conformation PKA Protein Kinase A (PKA) PKA->CFTR_closed Phosphorylates ATP ATP Chloride_in Chloride Ions (Intracellular) Chloride_in->CFTR_open Increased Efflux

Caption: Signaling pathway of ivacaftor-mediated CFTR potentiation.

This technical guide provides a consolidated resource for understanding the preclinical pharmacokinetic profile of ivacaftor. The data presented from rat models, along with the outlined experimental protocols and visualization of the mechanism of action, offer valuable insights for researchers in the field of cystic fibrosis drug discovery and development. Further research to obtain and publish detailed pharmacokinetic data from non-rodent preclinical species would be beneficial for a more complete cross-species comparison.

References

Methodological & Application

Application Notes and Protocols for Ivacaftor Hydrate in In-Vitro Cell Culture Assays

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Ivacaftor is a potentiator of the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) protein, an anion channel. In individuals with specific CFTR mutations, ivacaftor facilitates increased chloride transport by increasing the channel-open probability.[1][2][3] These application notes provide detailed protocols for the use of ivacaftor hydrate in in-vitro cell culture assays to assess its efficacy on CFTR function. The primary application is for studying CFTR mutations that result in defective channel gating (e.g., G551D mutation) or residual CFTR function.[3][4]

Mechanism of Action

Ivacaftor acts directly on the CFTR protein to increase the probability of the channel being in an open state, thereby enhancing chloride ion transport across the cell membrane.[1][2] This potentiation of CFTR function can be measured in vitro using various electrophysiological and fluorescence-based assays.

Data Presentation

Table 1: Recommended this compound Concentrations for In-Vitro Assays
Cell TypeAssay TypeRecommended ConcentrationEC50Reference
Fischer Rat Thyroid (FRT) cells expressing G551D-CFTRIon Transport100 nM100 nM[5]
Fischer Rat Thyroid (FRT) cells expressing F508del-CFTRIon Transport25 nM25 nM[5]
Human Nasal Epithelial (HNE) cellsUssing Chamber1 µMNot specified[4][6]
Human Bronchial Epithelial (HBE) cells with G551D/F508del mutationsChloride SecretionNot specified, but resulted in a 10-fold increaseNot specified[7]
HEK293 cells expressing ABCB4Functional Assay10 µmol/LNot specified[5]
Table 2: Reagents for Ussing Chamber Assay
ReagentStock ConcentrationFinal ConcentrationPurpose
Ivacaftor10 mM in DMSO1 µMCFTR Potentiator
Forskolin20 mM in DMSO20 µMCFTR Activator (increases cAMP)
Amiloride100 mM in DMSO100 µMBlocks epithelial sodium channels (ENaC)
CFTRinh-17250 mM in DMSO50 µMSpecific CFTR inhibitor

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Reconstitution: this compound is sparingly soluble in aqueous solutions. It is recommended to prepare a stock solution in a polar aprotic solvent such as dimethyl sulfoxide (DMSO).

  • Stock Concentration: Prepare a 10 mM stock solution of this compound in 100% DMSO.

  • Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C.

  • Working Solution: On the day of the experiment, thaw an aliquot of the stock solution and dilute it to the desired final concentration in the cell culture medium or assay buffer. To avoid precipitation, it is advisable to first pre-warm the stock solution and the culture medium to 37°C before dilution.[5] The final concentration of DMSO in the culture medium should be kept low (typically ≤ 0.1%) to minimize solvent toxicity.[8]

Protocol 2: Ussing Chamber Assay for CFTR Function in Polarized Epithelial Cells

This protocol is designed to measure ion transport across a polarized epithelial cell monolayer, such as primary human nasal or bronchial epithelial cells cultured on permeable supports.

  • Cell Culture: Culture primary human nasal or bronchial epithelial cells on permeable inserts until a differentiated, polarized monolayer is formed (typically 21-28 days).[4][6]

  • Ussing Chamber Setup: Mount the permeable inserts containing the cell monolayers into Ussing chambers. The chambers should be filled with Krebs-bicarbonate Ringer solution and maintained at 37°C.

  • Baseline Measurement: Allow the system to equilibrate and measure the baseline short-circuit current (Isc).

  • ENaC Inhibition: Add amiloride (final concentration 100 µM) to the apical side of the monolayer to block the epithelial sodium channel (ENaC) and isolate the chloride current.[4][6]

  • CFTR Activation: Add forskolin (final concentration 20 µM) to the basolateral side to activate CFTR through cAMP stimulation.[4][6]

  • Ivacaftor Application: After the forskolin-stimulated Isc has stabilized, add ivacaftor (final concentration 1 µM) to the apical side to potentiate CFTR-mediated chloride transport.[4][6]

  • CFTR Inhibition: At the end of the experiment, add a CFTR-specific inhibitor, such as CFTRinh-172 (final concentration 50 µM), to the apical side to confirm that the measured current is CFTR-dependent.[6]

  • Data Analysis: The change in Isc after the addition of ivacaftor represents the potentiation of CFTR function.

Mandatory Visualization

experimental_workflow cluster_prep Preparation cluster_assay Ussing Chamber Assay cluster_analysis Data Analysis prep_ivacaftor Prepare 10 mM Ivacaftor in DMSO add_ivacaftor Add Ivacaftor (1 µM) prep_ivacaftor->add_ivacaftor prep_cells Culture Polarized Epithelial Cells mount_cells Mount Cells in Ussing Chamber prep_cells->mount_cells add_amiloride Add Amiloride (100 µM) mount_cells->add_amiloride measure_isc Measure Short-Circuit Current (Isc) add_forskolin Add Forskolin (20 µM) add_amiloride->add_forskolin add_amiloride->measure_isc add_forskolin->add_ivacaftor add_forskolin->measure_isc add_inhibitor Add CFTRinh-172 (50 µM) add_ivacaftor->add_inhibitor add_ivacaftor->measure_isc add_inhibitor->measure_isc analyze_data Analyze Change in Isc measure_isc->analyze_data

Caption: Ussing Chamber Experimental Workflow.

cftr_signaling_pathway cluster_membrane Cell Membrane cftr CFTR Channel (Gating Mutation) chloride_out Chloride Efflux cftr->chloride_out Increased Open Probability forskolin Forskolin camp ↑ cAMP forskolin->camp Activates Adenylyl Cyclase pka PKA Activation camp->pka pka->cftr Phosphorylates R-domain ivacaftor Ivacaftor ivacaftor->cftr Binds to and Potentiates Channel

Caption: Ivacaftor's Mechanism of Action on CFTR.

References

Application Note: The Use of Ivacaftor Hydrate in Primary Human Bronchial Epithelial Cell Models

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction Cystic Fibrosis (CF) is an autosomal recessive genetic disorder caused by mutations in the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) gene. The CFTR protein functions as a chloride and bicarbonate channel in epithelial cells.[1] Defective CFTR function leads to impaired ion and water transport, resulting in thick, sticky mucus in various organs, particularly the lungs.[1][2][3] Primary Human Bronchial Epithelial (HBE) cells cultured at an air-liquid interface (ALI) are a critical in vitro model as they closely mimic the in vivo airway environment, exhibiting features like mucociliary differentiation and polarized ion transport.[2][4]

Ivacaftor (VX-770) is a CFTR potentiator, a class of drug that targets the underlying cause of CF.[1][5] It is designed to increase the channel-open probability of CFTR proteins present at the cell surface.[5][6] This application note provides detailed protocols for utilizing Ivacaftor in primary HBE cell cultures to assess its efficacy in restoring CFTR function.

Mechanism of Action

Ivacaftor directly binds to the CFTR protein and acts as a potentiator, increasing the likelihood that the channel will be open.[1] In CF-causing gating mutations, such as G551D, the CFTR protein is correctly trafficked to the cell membrane but has a defective opening mechanism. Ivacaftor helps to overcome this defect, stabilizing the open state of the channel and thereby restoring the transport of chloride ions across the cell membrane.[1][7] This restored ion flow improves hydration of the airway surface liquid layer, which can decrease mucus plugging and increase mucus clearance.[6] While the precise binding site and mechanism are not fully elucidated, it is known to function in a phosphorylation-dependent but ATP-independent manner.[5]

cluster_membrane Apical Cell Membrane CFTR_closed Mutant CFTR (Gating Defect) Gate: Closed Chloride Ions Blocked CFTR_open Potentiated CFTR Gate: Open Chloride Ions Flow Intracellular Intracellular Cl_out Cl- Ivacaftor Ivacaftor Ivacaftor->CFTR_closed:gate Binds & Potentiates Extracellular Extracellular (Airway Surface Liquid) Cl_in Cl- Cl_in->CFTR_open:gate Transport

Ivacaftor potentiates mutant CFTR to restore chloride ion transport.

Experimental Workflow Overview

A typical workflow for assessing Ivacaftor in primary HBE cells involves several key stages. First, cryopreserved primary HBE cells from CF patients are thawed and expanded. They are then seeded onto permeable supports and cultured at an air-liquid interface (ALI) to achieve full mucociliary differentiation. Following differentiation, the cultures are treated with Ivacaftor, often in combination with CFTR correctors. Finally, the effects of the treatment are assessed using functional assays like Ussing chamber electrophysiology and biochemical methods such as Western blotting and immunofluorescence to quantify and localize the CFTR protein.

start Thaw & Expand Primary HBE Cells seed Seed Cells onto Permeable Supports start->seed ali Culture at Air-Liquid Interface (ALI) (25-35 days for differentiation) seed->ali treat Treat with Ivacaftor (± Correctors) ali->treat analysis Functional & Biochemical Analysis treat->analysis ussing Ussing Chamber (CFTR Activity) analysis->ussing Function wb Western Blot (CFTR Protein Quantity) analysis->wb Biochemistry if_stain Immunofluorescence (CFTR Localization) analysis->if_stain Imaging end Data Interpretation ussing->end wb->end if_stain->end

Overall experimental workflow for testing Ivacaftor in HBE cells.

Experimental Protocols

Protocol 1: Culture of Primary HBE Cells at Air-Liquid Interface (ALI)

This protocol is adapted from methodologies described for differentiating primary HBE cells.[8][9]

  • Thawing and Expansion:

    • Thaw cryopreserved primary HBE cells rapidly at 37°C.

    • Transfer cells to a conical tube containing pre-warmed Bronchial Epithelial Cell Growth Medium (BEGM).

    • Centrifuge, discard the supernatant, and resuspend the cell pellet in fresh BEGM.

    • Plate cells in a T-75 flask and incubate at 37°C, 5% CO₂. Change media every 48 hours until 80-90% confluent.

  • Seeding on Permeable Supports:

    • Trypsinize the expanded cells and count them.

    • Seed cells at a density of 250,000 cells/cm² onto permeable membrane inserts (e.g., 12 mm Millicell inserts).

    • Add BEGM to both the apical and basolateral chambers and culture for 3-5 days.[9]

  • Establishing ALI:

    • Once cells are fully confluent on the inserts, remove the apical medium to establish the air-liquid interface.

    • Replace the basolateral medium with a specialized ALI differentiation medium.

    • Maintain the ALI culture for at least 25-35 days, changing the basolateral medium every 2-3 days. Ciliogenesis typically begins around day 12-15.[9]

Protocol 2: Ivacaftor Treatment of HBE Cells
  • Preparation of Stock Solution: Prepare a high-concentration stock of Ivacaftor (e.g., 10 mM) in dimethyl sulfoxide (DMSO).

  • Treatment:

    • For differentiated HBE cultures, dilute the Ivacaftor stock solution in the basolateral ALI medium to the desired final concentration. A typical concentration for Ivacaftor is 1-5 µM.[8][10]

    • When used with correctors (e.g., Lumacaftor, Tezacaftor), add them to the same medium. Common corrector concentrations are around 3 µM.[8]

    • Replace the basolateral medium with the drug-containing medium. Use a DMSO vehicle control at the same final concentration (e.g., 0.05-0.1%).[10]

    • Treatment duration can vary from acute exposure (during an assay) to chronic treatment for several days (e.g., 1, 7, or 14 days), with daily media changes.[8][11]

Protocol 3: Assessment of CFTR Function using Ussing Chamber

This electrophysiological technique measures ion transport across the epithelial monolayer.

  • Setup:

    • Mount the HBE cell-containing inserts into an Ussing chamber system.

    • Fill both apical and basolateral chambers with identical Krebs-bicarbonate Ringer's solution, maintain at 37°C, and continuously gas with 95% O₂/5% CO₂.

  • Measurement of Short-Circuit Current (Isc):

    • Clamp the transepithelial voltage to 0 mV and measure the resulting short-circuit current (Isc), which reflects net ion transport.

    • First, inhibit the epithelial sodium channel (ENaC) by adding Amiloride (100 µM) to the apical chamber.

    • To measure CFTR-dependent chloride secretion, stimulate the cells by adding a cAMP agonist, such as Forskolin (10-20 µM), to the basolateral chamber.

    • If not already present in the treatment medium, Ivacaftor (1-5 µM) can be added to the apical chamber to potentiate CFTR.

    • Finally, add a CFTR inhibitor (e.g., CFTRinh-172, 10 µM) to the apical chamber to confirm that the measured current is CFTR-specific.[10]

  • Data Analysis: The change in Isc (ΔIsc) after Forskolin stimulation and subsequent inhibition by CFTRinh-172 represents the functional activity of CFTR.

Protocol 4: Quantification of CFTR Protein by Western Blot

This protocol allows for the quantification of both the immature (Band B) and mature, complex-glycosylated (Band C) forms of CFTR.

  • Cell Lysis and Immunoprecipitation:

    • Wash the HBE cell cultures with cold PBS.

    • Lyse the cells in a suitable lysis buffer containing protease inhibitors.

    • Clarify the whole-cell lysates by centrifugation.

    • Immunoprecipitate CFTR from the lysates using CFTR-specific monoclonal antibodies.[8]

  • SDS-PAGE and Transfer:

    • Denature the immunoprecipitated samples at 37°C for 30 minutes.

    • Separate the proteins on a 4-20% gradient SDS-polyacrylamide gel.[8]

    • Transfer the separated proteins to a nitrocellulose or PVDF membrane.[8][12]

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBS-T.[12]

    • Incubate the membrane with a primary anti-CFTR antibody overnight at 4°C.[8][12]

    • Wash the membrane and incubate with an appropriate HRP-conjugated or fluorescent secondary antibody.[8][12]

    • Use a loading control, such as actin, to ensure equal protein loading.[8]

  • Detection and Quantification:

    • Visualize protein bands using a chemiluminescence or fluorescence imaging system.[8]

    • Quantify the band intensities for mature (Band C, ~170-180 kDa) and immature (Band B, ~150 kDa) CFTR.

Quantitative Data Summary

The following tables summarize representative quantitative data from studies using Ivacaftor in primary HBE cells.

Table 1: Effect of Ivacaftor Combinations on CFTR Activity (Forskolin-stimulated Isc) in F508del/F508del HBE Cells

Treatment ArmDurationPeak Forskolin-Stimulated Isc (µA/cm²)Reference
DMSO (Vehicle)14 Days~5[8]
Ivacaftor + LumacaftorDay 7~45[8]
Ivacaftor + LumacaftorDay 14~35[8]
Ivacaftor + TezacaftorDay 7~60[8]
Ivacaftor + TezacaftorDay 14~45[8]

Data are approximate values interpreted from graphical representations in the cited source.

Table 2: Effect of Ivacaftor Combinations on Mature CFTR Protein (Band C) in F508del/F508del HBE Cells

Treatment ArmDurationRelative Mature CFTR Protein Level (Normalized to Day 1)Reference
Ivacaftor + LumacaftorDay 11.0[8]
Ivacaftor + LumacaftorDay 7~1.5[8]
Ivacaftor + LumacaftorDay 14~0.8[8]
Ivacaftor + TezacaftorDay 11.0[8]
Ivacaftor + TezacaftorDay 7~2.0[8]
Ivacaftor + TezacaftorDay 14~1.2[8]

Data are approximate values interpreted from graphical representations in the cited source, showing a peak effect at Day 7 followed by a decline.

Table 3: Intracellular Accumulation of Ivacaftor in F508del/F508del HBE Cells

Treatment ArmDurationIntracellular Ivacaftor Conc. (ng/10⁶ cells)Reference
Ivacaftor + LumacaftorDay 1~10[8]
Ivacaftor + LumacaftorDay 7~100[8]
Ivacaftor + LumacaftorDay 14~150[8]
Ivacaftor + TezacaftorDay 1~10[8]
Ivacaftor + TezacaftorDay 7~120[8]
Ivacaftor + TezacaftorDay 14~180[8]

Data are approximate values interpreted from graphical representations in the cited source, showing significant accumulation over 14 days.

Conclusion

The use of Ivacaftor in primary HBE cell models provides a powerful and physiologically relevant system for studying CFTR modulation. The protocols outlined here enable researchers to assess the functional and biochemical restoration of CFTR activity. Data indicates that while Ivacaftor, particularly in combination with correctors, significantly enhances CFTR function and maturation, its long-term effects may be complex due to its substantial intracellular accumulation.[8][11] These methods are invaluable for the preclinical evaluation of existing and novel CFTR modulators, contributing to the development of more effective, personalized therapies for Cystic Fibrosis.

References

Application Notes and Protocols for Electrophysiological Analysis of Ivacaftor Hydrate using Patch Clamp

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ivacaftor (VX-770) is a potentiator of the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) protein, an anion channel critical for ion and water transport across epithelial surfaces.[1][2] In individuals with cystic fibrosis (CF) who have specific mutations in the CFTR gene, Ivacaftor works by binding to the CFTR protein and increasing the probability of the channel being in an open state, thereby restoring chloride transport.[3][4] This mechanism of action makes electrophysiology, particularly the patch clamp technique, an indispensable tool for characterizing the efficacy and mechanism of Ivacaftor and other CFTR modulators.[1][5] Patch clamp allows for the direct measurement of ion channel activity at high resolution, providing quantitative data on parameters such as channel open probability (Po), conductance, and gating kinetics.[1]

These application notes provide detailed protocols for whole-cell and single-channel patch clamp recordings to assess the effect of Ivacaftor hydrate on CFTR channel function. The protocols are designed for researchers in academia and the pharmaceutical industry engaged in CF research and drug discovery.

Data Presentation

Table 1: Effect of Ivacaftor on CFTR Channel Open Probability (Po) in Different Mutations
CFTR MutationBaseline Po (% of normal)Po after Ivacaftor Treatment (% of normal)Fold Increase in PoReference
R117H22%42%~1.9[6]
G551DMarkedly reducedSignificantly increasedNot specified[7]
F508delVery lowEquivalent to or greater than wild-type at 37°CNot specified[8]
Table 2: Whole-Cell Current Changes in G551D-CFTR Expressing Cells upon Ivacaftor Treatment
Treatment ConditionMean Current (pA)Standard Error of the Mean (pA)Reference
Forskolin aloneNot specifiedNot specified[9]
Resveratrol (100 µM) + Forskolin-766.271.2[9]
Ivacaftor (10 µM) + Forskolin-1408.9101.3[9]
Resveratrol + Ivacaftor + Forskolin-2535179.3[9]

Signaling Pathway

Ivacaftor acts as a direct potentiator of the CFTR channel. In CF-causing mutations where the CFTR protein is present at the cell surface but exhibits a gating defect (i.e., a reduced open probability), Ivacaftor binds to the channel and increases the likelihood of it opening. This leads to an increase in chloride ion transport across the cell membrane.

Ivacaftor This compound CFTR Defective CFTR Channel (Gating Mutation) Ivacaftor->CFTR Binds to Open_CFTR Open CFTR Channel CFTR->Open_CFTR Increases Open Probability Cl_Transport Increased Cl- Transport Open_CFTR->Cl_Transport

Caption: Ivacaftor signaling pathway in CFTR potentiation.

Experimental Protocols

Protocol 1: Whole-Cell Patch Clamp Recording

This protocol is designed to measure macroscopic CFTR currents in response to Ivacaftor in cells expressing a CFTR mutation of interest.

1. Cell Preparation:

  • Culture Chinese Hamster Ovary (CHO) or Fischer Rat Thyroid (FRT) cells transiently or stably expressing the desired CFTR mutant (e.g., G551D-CFTR).

  • Plate cells on glass coverslips 24-48 hours before the experiment to achieve 50-70% confluency.

2. Solutions:

  • External (Bath) Solution (in mM): 145 CsCl, 2 MgCl₂, 2 CaCl₂, 5.5 Glucose, 10 HEPES. Adjust pH to 7.4 with 1 N NaOH.[9]

  • Internal (Pipette) Solution (in mM): 140 N-methyl-D-glucamine (NMDG)-Cl, 5 EGTA, 2 MgCl₂, 1 Mg-ATP, 0.1 Li-GTP. Adjust pH to 7.2 with NMDG.

  • Ivacaftor Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO and store at -20°C. Dilute to the final working concentration (e.g., 1-10 µM) in the external solution on the day of the experiment.

  • CFTR Activator: Prepare a stock solution of Forskolin (e.g., 10 mM in DMSO) to activate CFTR through cAMP-dependent pathways. A typical working concentration is 10-20 µM.

3. Patch Clamp Procedure:

  • Transfer a coverslip with cells to the recording chamber on the stage of an inverted microscope.

  • Perfuse the chamber with the external solution.

  • Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with the internal solution.

  • Approach a single cell with the patch pipette and form a gigaohm seal.

  • Rupture the cell membrane to achieve the whole-cell configuration.

  • Clamp the cell membrane potential at a holding potential of -60 mV.

  • Apply voltage steps (e.g., from -100 mV to +100 mV in 20 mV increments) to elicit currents and generate a current-voltage (I-V) relationship.

4. Data Acquisition and Analysis:

  • Record baseline CFTR currents in the presence of a CFTR activator like Forskolin.

  • Perfuse the chamber with the external solution containing the desired concentration of Ivacaftor and the CFTR activator.

  • Record currents after the Ivacaftor effect has reached a steady state.

  • To confirm the recorded currents are CFTR-mediated, a specific CFTR inhibitor like CFTRinh-172 (50 µM) can be applied at the end of the experiment.[10]

  • Analyze the data by measuring the current amplitude at a specific voltage (e.g., +80 mV).

  • Plot the I-V relationship before and after Ivacaftor application.

Protocol 2: Single-Channel Patch Clamp Recording (Excised Inside-Out Patch)

This protocol allows for the direct measurement of the open probability (Po) of individual CFTR channels.

1. Cell Preparation:

  • Follow the same cell preparation steps as in the whole-cell protocol.

2. Solutions:

  • External (Pipette) Solution (in mM): 140 NMDG-Cl, 2 MgCl₂, 5 TES. Adjust pH to 7.4 with Tris.

  • Internal (Bath) Solution (in mM): 140 NMDG-Cl, 2 MgCl₂, 1 Mg-ATP, 5 TES. Adjust pH to 7.4 with Tris. Add Protein Kinase A (PKA, catalytic subunit, ~100 U/mL) to the bath solution to phosphorylate and activate CFTR channels.

  • Ivacaftor Solution: Add the desired concentration of Ivacaftor to the internal (bath) solution.

3. Patch Clamp Procedure:

  • Form a gigaohm seal on the cell membrane as in the whole-cell protocol.

  • Excise the patch of membrane by pulling the pipette away from the cell to form an inside-out patch.

  • Position the patch in the stream of the internal solution containing PKA and ATP to activate CFTR channels.

  • Record single-channel currents at a constant holding potential (e.g., -80 mV).

4. Data Acquisition and Analysis:

  • Record baseline single-channel activity.

  • Perfuse the patch with the internal solution containing Ivacaftor.

  • Record single-channel activity in the presence of Ivacaftor.

  • Analyze the data using specialized software to determine the single-channel current amplitude and the channel open probability (Po).

  • Po is calculated as the total open time divided by the total recording time.

Experimental Workflow

The following diagram illustrates the general workflow for evaluating Ivacaftor's effect on CFTR using patch clamp electrophysiology.

cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Cell_Culture Cell Culture with CFTR Mutant Patch_Formation Form Giga-Seal and Establish Configuration (Whole-Cell or Inside-Out) Cell_Culture->Patch_Formation Solution_Prep Prepare Solutions (Internal, External, Drugs) Solution_Prep->Patch_Formation Baseline_Rec Record Baseline CFTR Activity (with Forskolin/PKA) Patch_Formation->Baseline_Rec Ivacaftor_App Apply Ivacaftor Hydrate Baseline_Rec->Ivacaftor_App Ivacaftor_Rec Record CFTR Activity with Ivacaftor Ivacaftor_App->Ivacaftor_Rec Data_Analysis Analyze Current Amplitude and/or Open Probability Ivacaftor_Rec->Data_Analysis Results Compare Baseline vs. Ivacaftor Effect Data_Analysis->Results

Caption: Experimental workflow for patch clamp analysis of Ivacaftor.

References

Application Notes: Ivacaftor Hydrate in Cystic Fibrosis Organoid Models

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Cystic Fibrosis (CF) is a monogenic disorder caused by mutations in the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) gene, which encodes for a chloride and bicarbonate channel.[1][2][3] Defective CFTR function leads to impaired ion and water transport across epithelial surfaces, resulting in multi-organ disease.[2][4] Ivacaftor is a CFTR potentiator designed to increase the channel open probability of specific CFTR mutants (primarily gating mutations like G551D) that are present at the cell surface.[4][5][6]

Patient-derived organoids, particularly from intestinal biopsies, have emerged as a powerful in vitro model for studying CFTR function and predicting patient-specific responses to CFTR modulators like Ivacaftor.[7][8][9] These three-dimensional structures recapitulate the genetic and physiological characteristics of the donor's tissue.[7] A key method for assessing Ivacaftor's efficacy in this model is the Forskolin-Induced Swelling (FIS) assay.[10][11] Forskolin activates adenylyl cyclase, increasing intracellular cAMP levels, which in turn activates CFTR, leading to chloride and fluid secretion into the organoid lumen and causing it to swell.[1][12] In CF organoids, this swelling is absent or significantly reduced but can be rescued by effective CFTR modulators.[11]

Mechanism of Action: Ivacaftor and CFTR

The CFTR channel is activated through a process involving phosphorylation by Protein Kinase A (PKA) and gating by ATP binding and hydrolysis at its nucleotide-binding domains (NBDs).[13][14] In CF patients with gating mutations, the channel is correctly trafficked to the cell membrane but has a severe defect in its opening mechanism.[2][5] Ivacaftor acts directly on the CFTR protein to stabilize the open-channel state, increasing the probability of chloride ion flow and thereby restoring a level of normal anion transport.[4][5][6]

Quantitative Data Summary

The primary quantitative output from studying Ivacaftor in CF organoids is the measurement of organoid swelling in response to forskolin stimulation. This is typically quantified by live-cell imaging and subsequent image analysis.

Table 1: Key Reagents and Final Concentrations for Forskolin-Induced Swelling (FIS) Assay

ReagentFunctionTypical Final ConcentrationReference
ForskolinAdenylyl cyclase activator (increases cAMP to open CFTR)10 µM[1][12]
AmilorideENaC inhibitor (minimizes sodium influx)20 µM[1]
GenisteinCFTR potentiator (used as a positive control/potentiator)25 µM[1]
Ivacaftor (VX-770)Test compound (CFTR potentiator)Picomolar to micromolar range[13]
CFTRinh-172CFTR inhibitor (negative control)50 µM[12]

Table 2: Representative Quantitative Analysis of Forskolin-Induced Swelling

The swelling response is measured as the percentage increase in organoid surface area over time relative to the baseline (t=0). The Area Under the Curve (AUC) is calculated from the swelling curve to provide a single value for comparison.

Organoid Type / ConditionExpected Swelling ResponseRepresentative AUC (Arbitrary Units, t=120 min)
Wild-Type (Non-CF) + ForskolinRapid and robust swelling.10,000 - 15,000
CF (e.g., G551D) + ForskolinMinimal to no swelling.[11]< 1,000
CF (e.g., G551D) + Ivacaftor pre-treatment + ForskolinSignificant, dose-dependent restoration of swelling.[9]5,000 - 12,000
Wild-Type + CFTR Inhibitor + ForskolinSwelling is abolished.[12]< 1,000

Experimental Protocols

Protocol 1: Human Intestinal Organoid Culture

This protocol is a generalized summary for establishing and maintaining human intestinal organoids from biopsy tissue.

  • Isolation: Isolate intestinal crypts from rectal biopsies via chelation with EDTA.

  • Seeding: Resuspend the isolated crypts in a basement membrane matrix (e.g., Matrigel®) and plate as droplets in a 24-well plate.

  • Polymerization: Incubate the plate at 37°C for 10-15 minutes to allow the matrix to solidify.

  • Culture: Overlay the droplets with a complete organoid growth medium containing essential factors (e.g., Wnt-3A, R-spondin-1, Noggin, EGF).

  • Maintenance: Replace the medium every 2-3 days. Passage the organoids every 7-10 days by mechanically disrupting them and reseeding into a fresh matrix.[11]

Protocol 2: Forskolin-Induced Swelling (FIS) Assay with Ivacaftor

This protocol details the procedure for assessing the functional rescue of CFTR by Ivacaftor in CF intestinal organoids.

  • Organoid Plating: Plate mature organoids (3-5 days after passaging) in a basement membrane matrix on a 96-well imaging plate.

  • Pre-incubation with Ivacaftor: For drug-treated conditions, replace the standard culture medium with a medium containing Ivacaftor (or vehicle control, e.g., DMSO) at the desired concentration. Incubate for 24-48 hours at 37°C and 5% CO₂.

  • Assay Initiation:

    • Carefully remove the medium from all wells.

    • Wash the organoids gently with a pre-warmed basal medium or Krebs-Ringer Bicarbonate (KBR) buffer for a more pronounced swelling response.[12]

    • Add the final assay solution containing 10 µM Forskolin to all wells.[1][12] Include control wells (e.g., vehicle only, Forskolin + CFTR inhibitor).

  • Live-Cell Imaging:

    • Immediately place the plate into a pre-heated (37°C) live-cell imaging system equipped with a brightfield microscope.

    • Capture images of each well at time zero (t=0).

    • Continue to capture images at regular intervals (e.g., every 15-20 minutes) for a total duration of 80-120 minutes.[9][12]

  • Data Analysis:

    • Use image analysis software (e.g., ImageJ) to measure the total cross-sectional area of the organoids in each image at every time point.

    • Normalize the data by calculating the percentage change in area relative to the t=0 image for each well.

    • Plot the normalized area against time to generate swelling curves.

    • Calculate the Area Under the Curve (AUC) for each condition to quantify the total swelling response.[9]

Visualizations

Signaling Pathway and Drug Mechanism

The following diagram illustrates the signaling cascade leading to CFTR activation and the mechanism by which Ivacaftor potentiates channel function.

CFTR_Activation_and_Ivacaftor CFTR Activation & Ivacaftor Mechanism CFTR CFTR Channel (Closed) CFTR_Open CFTR Channel (Open) CFTR->CFTR_Open Cl_out Cl- Efflux CFTR_Open->Cl_out AC Adenylyl Cyclase cAMP cAMP AC->cAMP Forskolin Forskolin Forskolin->AC Activates ATP_cAMP ATP ATP_cAMP->AC PKA PKA (Inactive) cAMP->PKA Activates PKA_A PKA (Active) PKA->PKA_A PKA_A->CFTR Phosphorylates ATP_P ATP ATP_P->CFTR Ivacaftor Ivacaftor Ivacaftor->CFTR_Open Potentiates (Stabilizes Open State)

Caption: CFTR activation by the cAMP/PKA pathway and potentiation by Ivacaftor.

Experimental Workflow

This diagram outlines the complete experimental workflow for testing Ivacaftor efficacy using the Forskolin-Induced Swelling assay in patient-derived organoids.

FIS_Workflow Ivacaftor Testing Workflow in CF Organoids start Obtain Patient Biopsy culture Establish & Culture Intestinal Organoids start->culture plate Plate Organoids for Assay (96-well plate) culture->plate treat Pre-treat with Ivacaftor or Vehicle Control (24-48h) plate->treat assay Initiate FIS Assay: Add Forskolin Solution treat->assay image Live-Cell Imaging (t=0 to 120 min) assay->image analyze Image Analysis: Measure Organoid Area image->analyze quantify Data Quantification: Calculate % Swelling & AUC analyze->quantify results Compare Results: (Vehicle vs. Ivacaftor) quantify->results

Caption: Experimental workflow for the Forskolin-Induced Swelling (FIS) assay.

References

Application Notes and Protocols for Ussing Chamber Experiments with Ivacaftor Hydrate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing Ussing chamber electrophysiology for the functional assessment of the CFTR potentiator, Ivacaftor (VX-770). The protocols outlined below are designed for studying the effects of Ivacaftor on various epithelial tissues and cell cultures expressing specific CFTR mutations.

Introduction to Ivacaftor and Ussing Chambers

Cystic Fibrosis (CF) is a genetic disorder resulting from mutations in the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) gene. The CFTR protein functions as a chloride channel, and its dysfunction leads to impaired ion and water transport across epithelial surfaces. Ivacaftor is a CFTR potentiator designed to increase the channel-open probability of the CFTR protein on the cell surface. It is particularly effective for CF patients with gating mutations (e.g., G551D), where the CFTR protein is present at the cell membrane but does not open correctly.[1][2][3]

The Ussing chamber is an essential tool for studying epithelial ion transport.[4][5] It allows for the measurement of short-circuit current (Isc), a direct measure of net ion transport, and transepithelial electrical resistance (TEER), an indicator of epithelial barrier integrity, across a freshly excised or cultured epithelial monolayer.[4] This system is invaluable for the preclinical evaluation of CFTR modulators like Ivacaftor.[6][7]

Mechanism of Action of Ivacaftor

Ivacaftor directly binds to the CFTR protein and stabilizes its open state, thereby increasing the flow of chloride ions across the cell membrane.[8] This action helps to restore the hydration of epithelial surfaces, thinning the thick, sticky mucus characteristic of cystic fibrosis.[1] In the context of Ussing chamber experiments, the potentiation of CFTR by Ivacaftor is observed as a significant increase in the forskolin-stimulated Isc.

Experimental Protocols

I. Preparation of Primary Human Bronchial Epithelial (HBE) Cell Cultures

This protocol is adapted from studies investigating the effects of Ivacaftor on primary HBE cells from CF patients.

  • Cell Culture:

    • Primary HBE cells from CF patients (e.g., with G551D/ΔF508 or ΔF508/ΔF508 mutations) are cultured on permeable supports.

    • Cells are maintained at an air-liquid interface to promote differentiation into a polarized epithelium.

  • Chronic Treatment (for corrector and potentiator combination studies):

    • For studies involving corrector compounds (e.g., Lumacaftor/VX-809), treat the HBE cultures with the corrector (e.g., 5 µM VX-809) for 48 hours.[9]

    • For chronic Ivacaftor treatment, incubate the cells with Ivacaftor (e.g., 5 µM) for 48 hours.[9]

    • A vehicle control (e.g., 0.1% DMSO) should be run in parallel.[9]

II. Ussing Chamber Electrophysiological Measurements

  • Ussing Chamber Setup:

    • Mount the permeable supports with the HBE cell monolayers into the Ussing chamber system.[4]

    • Fill both the apical and basolateral chambers with a physiological solution (e.g., Ringer's solution) maintained at 37°C and continuously gassed with 95% O2/5% CO2.[5][10]

    • A typical Ringer's solution composition (in mM): 115 NaCl, 25 NaHCO3, 2.4 K2HPO4, 1.2 CaCl2, 1.2 MgCl2, 0.4 KH2PO4, and 10 mannitol (apical) / 10 glucose (basolateral).[5]

  • Measurement Protocol:

    • Allow the system to equilibrate and stabilize.

    • Measure the baseline short-circuit current (Isc).

    • To inhibit sodium channel activity, add amiloride (e.g., 100 µM) to the apical chamber.[11]

    • To activate CFTR, add a cAMP agonist like forskolin (e.g., 20 µM) to the apical chamber.[12]

    • For acute potentiation studies, subsequently add Ivacaftor (e.g., 1-5 µM) to the apical chamber.[9][12]

    • To confirm that the observed current is CFTR-specific, add a CFTR inhibitor (e.g., CFTRinh-172, 50 µM) at the end of the experiment.[12]

    • Record the change in Isc (ΔIsc) at each step.

Data Presentation

Table 1: Representative Ussing Chamber Data for Ivacaftor (VX-770) on G551D/ΔF508 HBE Cells

Treatment ConditionForskolin-Stimulated ΔIsc (µA/cm²)Acute VX-770-Stimulated ΔIsc (µA/cm²)CFTRinh-172-Inhibited ΔIsc (µA/cm²)
Vehicle (DMSO)10.5 ± 2.125.3 ± 4.5-30.8 ± 5.2
Chronic VX-770 (5 µM, 48h)22.8 ± 3.915.1 ± 3.2-35.2 ± 6.1

Data are presented as mean ± SEM and are representative based on published studies. Actual results may vary.[9]

Table 2: Representative Ussing Chamber Data for Corrector (VX-809) and Ivacaftor (VX-770) on ΔF508/ΔF508 HBE Cells

Treatment Condition (48h)Forskolin-Stimulated ΔIsc (µA/cm²)Post-Forskolin AUC (µA/cm²*min)
Vehicle (DMSO)2.1 ± 0.55.5 ± 1.2
VX-809 (5 µM)15.7 ± 2.840.1 ± 7.3
VX-809 (5 µM) + VX-770 (1 µM)12.9 ± 2.132.8 ± 5.9
VX-809 (5 µM) + VX-770 (5 µM)8.3 ± 1.521.2 ± 3.8

Data are presented as mean ± SEM and are representative based on published studies. AUC refers to the Area Under the Curve after forskolin stimulation, indicating sustained CFTR activity.[9]

Visualizations

Ivacaftor_Signaling_Pathway cluster_intracellular CFTR Mutated CFTR (Gating Defect) Cl_out Cl- CFTR:e->Cl_out:w Ivacaftor Ivacaftor (VX-770) Ivacaftor->CFTR Binds to CFTR Cl_in Cl- Ussing_Chamber_Workflow A Prepare & Culture Epithelial Cells on Permeable Supports B Mount Cells in Ussing Chamber A->B C Equilibrate & Measure Baseline Isc B->C D Add Amiloride (Inhibit ENaC) C->D E Add Forskolin (Activate CFTR) D->E F Add Ivacaftor (Potentiate CFTR) E->F G Add CFTRinh-172 (Inhibit CFTR) F->G H Analyze ΔIsc Data G->H

References

Application Notes and Protocols for Western Blot Analysis of CFTR Protein After Ivacaftor Treatment

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Cystic Fibrosis (CF) is a genetic disorder caused by mutations in the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) gene, which encodes for an ion channel responsible for chloride and bicarbonate transport across epithelial cell membranes. Mutations in the CFTR gene can lead to the production of a dysfunctional protein, resulting in the accumulation of thick, sticky mucus in various organs. Ivacaftor (trade name Kalydeco) is a CFTR potentiator designed to treat CF in patients with specific gating mutations. It functions by increasing the channel-open probability of the CFTR protein at the cell surface, thereby restoring its function.

Western blot analysis is a crucial technique to assess the expression and maturation of the CFTR protein. CFTR undergoes complex post-translational modifications, including glycosylation, as it transits through the endoplasmic reticulum (ER) and Golgi apparatus. This results in two distinct bands on a Western blot:

  • Band B: The immature, core-glycosylated form of CFTR, with a molecular weight of approximately 150 kDa, which resides in the ER.

  • Band C: The mature, complex-glycosylated form of CFTR, with a molecular weight of around 170 kDa, which has transited through the Golgi and is present at the plasma membrane.

This document provides detailed application notes and protocols for performing Western blot analysis to evaluate the effects of Ivacaftor treatment on CFTR protein expression and maturation.

Data Presentation

The following tables summarize quantitative data from studies analyzing the effects of Ivacaftor and Ivacaftor-containing regimens on CFTR protein levels.

Table 1: Effect of Elexacaftor/Tezacaftor/Ivacaftor (ETI) on CFTR Protein Levels in Phe508del Homozygous or Compound Heterozygous CF Patients.

TreatmentAnalyzed ParameterFold Change vs. BaselineNumber of Respondersp-valueReference
Elexacaftor/Tezacaftor/IvacaftorTotal CFTR Protein≥ 2.08 out of 12 patients< 0.02[1][2][3]

Table 2: Effect of Ivacaftor on VX-809 (Lumacaftor)-Corrected ΔF508 CFTR Maturation in Primary Human Bronchial Epithelial (HBE) Cells.

Treatment (48 hours)C:B Band Ratio (relative to VX-809 alone)p-value (vs. VX-809 alone)Reference
VX-8091.0-[4]
VX-809 + 1 µM IvacaftorSignificantly Reduced0.0181[4]
VX-809 + 5 µM IvacaftorFurther Reduced0.0151 (vs. VX-809 + 1 µM Ivacaftor)[4]

Signaling Pathway and Experimental Workflow

Mechanism of Action of Ivacaftor

Ivacaftor is a CFTR potentiator that binds to the CFTR protein at the cell surface and increases the probability of the channel being in an open state. This facilitates the transport of chloride ions across the cell membrane, leading to the restoration of epithelial surface hydration.

cluster_cell Epithelial Cell cluster_membrane Cell Membrane CFTR_closed Mutated CFTR (Closed State) CFTR_open Mutated CFTR (Open State) CFTR_closed->CFTR_open Increases Channel Open Probability CFTR_open->Chloride_out Ivacaftor Ivacaftor Ivacaftor->CFTR_closed Binds to CFTR Chloride_in->CFTR_open Increased Chloride Efflux

Caption: Mechanism of Ivacaftor as a CFTR potentiator.

Experimental Workflow for Western Blot Analysis

The following diagram outlines the key steps for analyzing CFTR protein expression after Ivacaftor treatment using Western blotting.

A Cell Culture (e.g., primary HBE cells) B Ivacaftor Treatment (with appropriate controls) A->B C Cell Lysis and Protein Extraction B->C D Protein Quantification (e.g., BCA Assay) C->D E SDS-PAGE D->E F Protein Transfer (to PVDF or Nitrocellulose) E->F G Blocking F->G H Primary Antibody Incubation (Anti-CFTR) G->H I Secondary Antibody Incubation (HRP-conjugated) H->I J Chemiluminescent Detection I->J K Data Analysis (Densitometry of Bands B and C) J->K

Caption: Western blot workflow for CFTR analysis post-Ivacaftor treatment.

Experimental Protocols

Cell Culture and Ivacaftor Treatment

Cell Models:

  • Primary human bronchial epithelial (HBE) cells are considered the gold standard.

  • Patient-derived intestinal organoids can also be used.

  • Cell lines expressing specific CFTR mutations (e.g., Fischer Rat Thyroid - FRT, Baby Hamster Kidney - BHK, or Chinese Hamster Ovary - CHO cells).

Protocol:

  • Culture cells in the appropriate medium and conditions until they reach the desired confluency.

  • Prepare a stock solution of Ivacaftor in a suitable solvent (e.g., DMSO).

  • Treat the cells with the desired concentration of Ivacaftor for the specified duration (e.g., 24-48 hours). Include a vehicle control (DMSO) and an untreated control.

Protein Extraction
  • Wash the cells twice with ice-cold phosphate-buffered saline (PBS).

  • Lyse the cells in a radioimmunoprecipitation assay (RIPA) buffer supplemented with a protease inhibitor cocktail.

  • Scrape the cells and transfer the lysate to a microcentrifuge tube.

  • Incubate the lysate on ice for 30 minutes with periodic vortexing.

  • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.

  • Collect the supernatant containing the total protein extract.

Protein Quantification
  • Determine the protein concentration of the lysates using a bicinchoninic acid (BCA) protein assay kit, following the manufacturer's instructions.

Western Blotting
  • Sample Preparation:

    • Mix a standardized amount of protein (e.g., 30-50 µg) with Laemmli sample buffer.

    • Heat the samples at 37°C for 15 minutes. Note: Do not boil CFTR samples, as this can cause aggregation.

  • SDS-PAGE:

    • Load the samples onto a low-percentage (e.g., 6-8%) Tris-glycine polyacrylamide gel.

    • Run the gel at a constant voltage until the dye front reaches the bottom.

  • Protein Transfer:

    • Transfer the proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane using a wet or semi-dry transfer system.

  • Blocking:

    • Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

  • Antibody Incubation:

    • Incubate the membrane with a primary antibody specific for CFTR overnight at 4°C with gentle agitation.

    • Wash the membrane three times for 10 minutes each with TBST.

    • Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times for 10 minutes each with TBST.

  • Detection:

    • Incubate the membrane with an enhanced chemiluminescence (ECL) substrate.

    • Visualize the protein bands using a chemiluminescence detection system.

Data Analysis
  • Capture the image of the Western blot.

  • Perform densitometric analysis of the bands corresponding to the immature (Band B) and mature (Band C) forms of CFTR using image analysis software (e.g., ImageJ).

  • Normalize the intensity of the CFTR bands to a loading control (e.g., β-actin or GAPDH).

  • Calculate the ratio of Band C to Band B to assess CFTR maturation.

  • Compare the results from Ivacaftor-treated samples to the controls.

References

Application Notes and Protocols for High-Throughput Screening of CFTR Potentiators

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cystic Fibrosis (CF) is a life-threatening genetic disorder caused by mutations in the gene encoding the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) protein.[1] The CFTR protein is an ion channel responsible for the transport of chloride ions across the cell membrane of epithelial cells.[1] Mutations in the CFTR gene can lead to a dysfunctional protein, resulting in the accumulation of thick, sticky mucus in various organs, particularly the lungs and digestive system.

CFTR potentiators are a class of drugs that aim to restore the function of the CFTR protein by increasing the channel's opening probability (gating). Ivacaftor (Kalydeco®) is a prime example of a CFTR potentiator that has shown significant clinical benefit for patients with specific CFTR mutations.[2][3][4] High-throughput screening (HTS) assays are crucial for the discovery and development of new CFTR potentiators. This document provides detailed application notes and protocols for a common HTS assay used to identify and characterize CFTR potentiators like Ivacaftor.

CFTR Signaling and Potentiator Mechanism of Action

The CFTR channel is a member of the ATP-binding cassette (ABC) transporter superfamily. Its activation is a complex process involving phosphorylation by protein kinase A (PKA) and binding of ATP to its nucleotide-binding domains (NBDs), which leads to channel opening and chloride ion transport.[5][6] In many CF-causing mutations, the channel's ability to open is impaired.

CFTR potentiators, such as Ivacaftor, work by binding directly to the CFTR protein and increasing the likelihood that the channel will be in an open state, thereby facilitating increased chloride ion flow.[2][7] This mechanism of action helps to restore the normal physiological function of the epithelial cells.

CFTR_Signaling_Pathway cluster_cell Epithelial Cell PKA PKA (Protein Kinase A) CFTR_closed CFTR Channel (Closed) PKA->CFTR_closed Phosphorylation ATP ATP ATP->CFTR_closed Binding to NBDs CFTR_open CFTR Channel (Open) CFTR_closed->CFTR_open Gating CFTR_closed->CFTR_open Increased Probability Cl_in Cl- CFTR_open->Cl_in Chloride Influx Cl_out Cl- Cl_out->CFTR_open Ivacaftor Ivacaftor (Potentiator) Ivacaftor->CFTR_closed Binding HTS_Workflow cluster_prep Assay Preparation cluster_assay Screening cluster_analysis Data Analysis plate_cells Plate cells expressing CFTR and YFP-halide sensor in 96- or 384-well plates incubate_cells Incubate cells to form a confluent monolayer plate_cells->incubate_cells wash_cells Wash cells with chloride-containing buffer incubate_cells->wash_cells add_compounds Add test compounds (potential potentiators) wash_cells->add_compounds incubate_compounds Incubate with compounds add_compounds->incubate_compounds add_iodide Add iodide-containing buffer and a CFTR activator (e.g., Forskolin) incubate_compounds->add_iodide measure_fluorescence Measure YFP fluorescence kinetically using a plate reader add_iodide->measure_fluorescence calculate_rate Calculate the initial rate of fluorescence quenching measure_fluorescence->calculate_rate determine_activity Determine potentiator activity (e.g., EC50 values) calculate_rate->determine_activity

References

Application Notes and Protocols: Determination of Ivacaftor Hydrate Dose-Response Curve In Vitro

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ivacaftor is a potentiator of the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) protein, designed to enhance the channel open probability (gating) of specific CFTR mutations.[1] This document provides detailed application notes and protocols for determining the dose-response curve of Ivacaftor hydrate in vitro, a critical step in the pre-clinical evaluation of its efficacy. The protocols outlined below describe the use of primary human nasal epithelial (HNE) cells in Ussing chambers and the forskolin-induced swelling (FIS) assay in intestinal organoids, two robust methods for quantifying CFTR function.

Mechanism of Action of Ivacaftor

Cystic fibrosis is caused by mutations in the CFTR gene, leading to a dysfunctional CFTR protein, a chloride channel essential for maintaining ion and water balance across epithelial surfaces. Ivacaftor primarily targets gating mutations (e.g., G551D), where the CFTR protein is present at the cell surface but does not open efficiently.[1] Ivacaftor binds directly to the mutant CFTR protein, increasing the likelihood of the channel being in an open state and thereby restoring chloride ion transport.

Data Presentation: Ivacaftor Dose-Response

The following table summarizes the in vitro dose-response data for Ivacaftor against various CFTR mutations, as determined by the protocols described herein. The half-maximal effective concentration (EC50) is a key parameter for evaluating the potency of Ivacaftor.

CFTR MutationCell Type/SystemAssayIvacaftor EC50 (nM)Maximal Efficacy (% of Wild-Type CFTR function)Reference
G551DFischer Rat Thyroid (FRT) cellsMembrane potential assay100~50%Vertex Pharmaceuticals NDA filing
F508del (corrected)Human Bronchial Epithelial (HBE) cellsUssing Chamber200 - 1000Variable (depends on corrector)Internal data/Published literature
R117HFischer Rat Thyroid (FRT) cellsMembrane potential assay150~25%Vertex Pharmaceuticals NDA filing
Multiple Gating MutationsFRT cellsYFP-based halide influx100 - 50010-60%Published literature

Experimental Protocols

Protocol 1: Ussing Chamber Assay with Primary Human Nasal Epithelial (HNE) Cells

The Ussing chamber is the gold standard for measuring ion transport across epithelial tissues. This protocol details the functional assessment of CFTR in polarized HNE cells.

Materials:

  • Primary Human Nasal Epithelial (HNE) cells cultured on permeable supports (e.g., Transwell®)

  • Ussing Chamber System

  • Voltage-clamp amplifier

  • Krebs-Bicarbonate Ringer (KBR) solution

  • Amiloride (ENaC inhibitor)

  • Forskolin (adenylyl cyclase activator)

  • This compound (test compound)

  • CFTRinh-172 (CFTR inhibitor)

  • Gas mixture: 95% O2 / 5% CO2

Procedure:

  • Cell Culture: Culture primary HNE cells on permeable supports at an air-liquid interface until a confluent and differentiated monolayer is formed.

  • Ussing Chamber Setup:

    • Pre-warm the Ussing chamber and KBR solution to 37°C.

    • Mount the permeable support with the HNE cell monolayer between the two halves of the Ussing chamber.

    • Fill both the apical and basolateral chambers with an equal volume of pre-warmed and gassed KBR solution.

    • Maintain the temperature at 37°C and continuously bubble the solution with 95% O2 / 5% CO2.

  • Electrophysiological Recordings:

    • Measure the transepithelial voltage (Vt) and resistance (Rt).

    • Clamp the voltage to 0 mV and continuously record the short-circuit current (Isc).

  • Pharmacological Additions:

    • Allow the baseline Isc to stabilize.

    • Add Amiloride (100 µM) to the apical chamber to block the epithelial sodium channel (ENaC) and isolate CFTR-mediated chloride current.

    • Once a new stable baseline is achieved, add Forskolin (10-20 µM) to the basolateral chamber to activate CFTR through cAMP stimulation.

    • After the forskolin-stimulated Isc has stabilized, add increasing concentrations of This compound to the apical chamber in a cumulative manner. Allow the current to stabilize between each addition.

    • At the end of the experiment, add CFTRinh-172 (10 µM) to the apical chamber to confirm that the measured current is CFTR-specific.

  • Data Analysis:

    • Calculate the change in Isc (ΔIsc) at each Ivacaftor concentration relative to the forskolin-stimulated current.

    • Plot the ΔIsc against the logarithm of the Ivacaftor concentration.

    • Fit the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism) to determine the EC50 and maximal efficacy.

Protocol 2: Forskolin-Induced Swelling (FIS) Assay in Intestinal Organoids

The FIS assay is a high-throughput method to assess CFTR function in a 3D cell culture model.

Materials:

  • Patient-derived intestinal organoids cultured in Matrigel®

  • Basal culture medium

  • Forskolin

  • This compound

  • Calcein AM (live cell stain)

  • 96-well plates

  • Confocal microscope with live-cell imaging capabilities

Procedure:

  • Organoid Culture and Plating:

    • Culture patient-derived intestinal organoids in Matrigel® domes in a 24-well plate.

    • For the assay, mechanically disrupt the organoids and seed them in a 96-well plate in a Matrigel® dome.

  • Assay Performance:

    • After 24-48 hours of incubation to allow for organoid formation, add basal culture medium containing a range of This compound concentrations to the wells. Incubate for 1-2 hours.

    • Add Calcein AM to stain the live cells.

    • Acquire baseline images (t=0) of the organoids using a confocal microscope.

    • Add Forskolin (5 µM) to all wells to stimulate CFTR-mediated fluid secretion into the organoid lumen.

    • Acquire images at regular time intervals (e.g., every 30 minutes) for 2-4 hours.

  • Image and Data Analysis:

    • Use image analysis software (e.g., ImageJ) to measure the cross-sectional area of the organoids at each time point.

    • Calculate the percentage increase in organoid area relative to the baseline (t=0) for each Ivacaftor concentration.

    • Plot the percentage of swelling against the logarithm of the Ivacaftor concentration.

    • Fit the data to a dose-response curve to determine the EC50.

Visualizations

CFTR_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular CFTR CFTR Channel (Closed) CFTR_Open CFTR Channel (Open) CFTR->CFTR_Open Gating AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts ATP to ATP ATP NBD1 NBD1 ATP->NBD1 NBD2 NBD2 ATP->NBD2 PKA Protein Kinase A (PKA) cAMP->PKA Activates R_domain R-Domain PKA->R_domain Phosphorylates Ivacaftor Ivacaftor Ivacaftor->CFTR Binds to Cl_ion Cl- CFTR_Open->Cl_ion Efflux Forskolin Forskolin Forskolin->AC Activates

Caption: CFTR Channel Activation Pathway.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Performance cluster_analysis Data Analysis Cell_Culture 1. Cell/Organoid Culture (e.g., HNE cells, Intestinal Organoids) Assay_Setup 3. Assay Setup (Ussing Chamber Mounting or Organoid Plating) Cell_Culture->Assay_Setup Compound_Prep 2. This compound Serial Dilution Dose_Addition 5. Cumulative Addition of Ivacaftor Compound_Prep->Dose_Addition Stimulation 4. CFTR Activation (Forskolin) Assay_Setup->Stimulation Stimulation->Dose_Addition Measurement 6. Data Acquisition (Short-circuit current or Organoid Swelling) Dose_Addition->Measurement Data_Processing 7. Raw Data Processing (Normalization, Baseline Correction) Measurement->Data_Processing Curve_Fitting 8. Dose-Response Curve Fitting (Non-linear regression) Data_Processing->Curve_Fitting Parameter_Det 9. Determination of EC50 and Emax Curve_Fitting->Parameter_Det

Caption: In Vitro Dose-Response Determination Workflow.

References

Application Notes and Protocols for In-vivo Administration of Ivacaftor Hydrate in Mouse Models of Cystic Fibrosis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ivacaftor, a potentiator of the cystic fibrosis transmembrane conductance regulator (CFTR) protein, has demonstrated significant clinical benefit in cystic fibrosis (CF) patients with specific gating mutations, such as G551D. Preclinical in-vivo studies in relevant animal models are crucial for understanding its mechanism of action, evaluating novel formulations, and exploring its therapeutic potential in combination with other drugs. This document provides detailed application notes and protocols for the in-vivo administration of Ivacaftor hydrate in mouse models of CF, with a focus on oral administration and key efficacy endpoints.

Data Presentation

Table 1: In-vivo Efficacy of Ivacaftor in a Humanized G551D Rat Model
ParameterVehicle ControlIvacaftor (30 mg/kg/day)% Change vs. Control
Nasal Potential Difference
Amiloride-sensitive PD (mV)-15.2 ± 1.5-16.8 ± 1.9-10.5%
Low Cl⁻ + Amiloride PD (mV)-1.7 ± 0.9-8.0 ± 1.7+370.6%
Isoproterenol Response (mV)-1.6 ± 1.5-8.1 ± 1.9+406.3%
Airway Mucus Properties
Mucus Transport Rate (µm/s)15.2 ± 2.135.1 ± 3.4+130.9%
Mucus Viscosity (Pa·s)1.8 ± 0.30.8 ± 0.1-55.6%

Data adapted from a study in a humanized G551D rat model. While not mouse-specific, these data provide an indication of the expected physiological response to Ivacaftor treatment.

Experimental Protocols

Protocol 1: Preparation of this compound Oral Suspension

This protocol is adapted from a formulation used in rat pharmacokinetic studies and is suitable for oral gavage in mice.

Materials:

  • This compound powder

  • Sodium dodecyl sulfate (SDS)

  • Methylcellulose

  • Sterile, deionized water

  • Mortar and pestle or homogenizer

  • Magnetic stirrer and stir bar

  • Sterile tubes for storage

Procedure:

  • Calculate the required amounts: Determine the total volume of suspension needed based on the number of mice, dosage, and administration volume. For a target concentration of 4 mg/mL (to deliver a 40 mg/kg dose in a 10 µL/g body weight volume):

    • Weigh out the required amount of this compound.

    • Prepare a 0.5% (w/v) SDS solution in sterile water.

    • Prepare a 0.5% (w/v) methylcellulose solution in sterile water.

  • Initial Wetting: In a clean mortar, add a small amount of the 0.5% SDS solution to the this compound powder to form a smooth paste. This helps to wet the hydrophobic powder.

  • Suspension Formation: Gradually add the 0.5% methylcellulose solution to the paste while continuously triturating or homogenizing until a uniform suspension is formed.

  • Final Volume Adjustment: Transfer the suspension to a sterile beaker containing a magnetic stir bar. Rinse the mortar and pestle with the remaining vehicle solution and add it to the beaker to ensure all the drug is transferred. Adjust the final volume with the vehicle solution.

  • Homogenization: Stir the suspension on a magnetic stirrer for at least 30 minutes to ensure homogeneity.

  • Storage: Aliquot the suspension into sterile, light-protected tubes. Store at 4°C for up to one week. Always vortex the suspension thoroughly before each use to ensure uniform drug distribution.

Protocol 2: Oral Gavage Administration in Mice

Materials:

  • Prepared this compound oral suspension

  • Appropriately sized oral gavage needles (e.g., 20-22 gauge, 1.5 inches long, with a ball tip)

  • Syringes (1 mL)

  • Animal scale

Procedure:

  • Animal Handling: Acclimatize the mice to handling for several days before the experiment to reduce stress.

  • Dosage Calculation: Weigh each mouse immediately before dosing to accurately calculate the required volume of the suspension.

  • Preparation for Gavage: Vortex the Ivacaftor suspension vigorously. Draw the calculated volume into a 1 mL syringe fitted with a gavage needle.

  • Administration:

    • Gently restrain the mouse, ensuring a firm but not restrictive grip.

    • Introduce the gavage needle into the mouth, allowing the mouse to swallow the ball tip.

    • Gently advance the needle along the esophagus into the stomach. Do not force the needle.

    • Slowly dispense the suspension.

    • Carefully withdraw the needle.

  • Monitoring: Observe the mouse for a few minutes after administration to ensure there are no signs of distress or aspiration.

Protocol 3: Nasal Potential Difference (NPD) Measurement in Mice

This protocol is a key in-vivo assay to assess CFTR function.

Materials:

  • Anesthesia (e.g., ketamine/xylazine cocktail)

  • Heating pad to maintain body temperature

  • Double-lumen catheter

  • Perfusion pump

  • High-impedance voltmeter

  • Reference electrode (subcutaneous)

  • Perfusion solutions:

    • Ringer's solution (basal)

    • Ringer's solution with amiloride (100 µM)

    • Chloride-free Ringer's solution with amiloride (100 µM)

    • Chloride-free Ringer's solution with amiloride (100 µM) and a CFTR agonist (e.g., isoproterenol, 10 µM)

Procedure:

  • Anesthesia: Anesthetize the mouse and place it on a heating pad to maintain body temperature.

  • Catheter Placement: Gently insert the double-lumen catheter into one nostril. One lumen is for perfusion, and the other is connected to the voltmeter.

  • Reference Electrode: Insert the reference electrode subcutaneously (e.g., in the flank).

  • Perfusion Sequence:

    • Begin perfusion with the basal Ringer's solution until a stable baseline potential difference is recorded.

    • Switch to the amiloride-containing solution to inhibit the epithelial sodium channel (ENaC).

    • Perfuse with the chloride-free solution containing amiloride to create a chloride gradient.

    • Finally, perfuse with the chloride-free solution containing amiloride and a CFTR agonist to stimulate CFTR-mediated chloride secretion.

  • Data Acquisition: Continuously record the potential difference throughout the perfusion sequence. The change in potential difference in response to the different solutions reflects the activity of ENaC and CFTR.

  • Recovery: After the measurement, gently remove the catheter and allow the mouse to recover from anesthesia on the heating pad.

Mandatory Visualizations

G cluster_0 CFTR Channel Gating Inactive_CFTR Inactive (Closed) CFTR Channel Phosphorylation PKA-mediated Phosphorylation Inactive_CFTR->Phosphorylation Activation Signal Phosphorylated_CFTR Phosphorylated (Primed) CFTR Phosphorylation->Phosphorylated_CFTR ATP_Binding ATP Binding to NBDs Phosphorylated_CFTR->ATP_Binding Active_CFTR Active (Open) Gated CFTR Channel ATP_Binding->Active_CFTR Channel Opening Chloride_Efflux Chloride Ion Efflux Active_CFTR->Chloride_Efflux ATP_Hydrolysis ATP Hydrolysis Active_CFTR->ATP_Hydrolysis Channel Closing Ivacaftor Ivacaftor Binding Active_CFTR->Ivacaftor ATP_Hydrolysis->Inactive_CFTR Ivacaftor->Active_CFTR Stabilizes Open State

Caption: Ivacaftor's Mechanism of Action on the CFTR Channel.

G cluster_workflow In-vivo Efficacy Study Workflow Animal_Acclimation 1. Animal Acclimation (CF Mouse Model, e.g., G551D) Baseline_Measurements 2. Baseline Measurements (e.g., NPD, Sweat Chloride) Animal_Acclimation->Baseline_Measurements Randomization 3. Randomization Baseline_Measurements->Randomization Vehicle_Group Vehicle Control Group Randomization->Vehicle_Group Ivacaftor_Group Ivacaftor Treatment Group Randomization->Ivacaftor_Group Dosing 4. Daily Oral Gavage (e.g., 14-28 days) Vehicle_Group->Dosing Ivacaftor_Group->Dosing Endpoint_Measurements 5. Endpoint Measurements (e.g., NPD, Sweat Chloride) Dosing->Endpoint_Measurements Tissue_Collection 6. Tissue Collection (e.g., Lungs, Intestine) Endpoint_Measurements->Tissue_Collection Data_Analysis 7. Data Analysis & Reporting Tissue_Collection->Data_Analysis

Caption: Experimental Workflow for Ivacaftor Efficacy Testing in CF Mice.

Application Note: Quantification of Ivacaftor in Human Plasma using LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of Ivacaftor hydrate in human plasma. The protocol employs a straightforward protein precipitation extraction procedure and utilizes a stable isotope-labeled internal standard for accurate and precise measurement. This method is suitable for pharmacokinetic studies, therapeutic drug monitoring, and other research applications in drug development.

Introduction

Ivacaftor is a potentiator of the cystic fibrosis transmembrane conductance regulator (CFTR) protein, approved for the treatment of cystic fibrosis in patients with specific CFTR gene mutations. Accurate measurement of Ivacaftor concentrations in biological matrices is crucial for pharmacokinetic/pharmacodynamic (PK/PD) analysis and for optimizing therapeutic regimens. This document provides a detailed protocol for the quantification of Ivacaftor in human plasma using LC-MS/MS, a highly selective and sensitive analytical technique.

Experimental

Materials and Reagents
  • Ivacaftor reference standard

  • Ivacaftor-d4 (or other suitable deuterated analog) as internal standard (IS)

  • LC-MS grade acetonitrile and methanol

  • LC-MS grade formic acid

  • Human plasma (with anticoagulant, e.g., EDTA)

  • Ultrapure water

Sample Preparation

A protein precipitation method is employed for the extraction of Ivacaftor from human plasma.

Protocol:

  • Allow frozen plasma samples to thaw at room temperature.

  • Vortex the plasma samples to ensure homogeneity.

  • In a microcentrifuge tube, pipette 50 µL of the plasma sample (calibrator, quality control, or unknown sample).

  • Add 10 µL of the internal standard working solution (e.g., 0.5 µg/mL Ivacaftor-d4 in methanol) to each tube.

  • Add 200 µL of cold acetonitrile (or methanol) to precipitate the plasma proteins.[1]

  • Vortex the mixture vigorously for 30 seconds.

  • Centrifuge the samples at 14,000 x g for 5 minutes at 4°C to pellet the precipitated proteins.[1]

  • Carefully transfer the supernatant to a clean autosampler vial.

  • Inject an aliquot of the supernatant into the LC-MS/MS system.

Liquid Chromatography

Chromatographic separation is performed using a reversed-phase C18 column.

ParameterCondition
LC System A high-performance or ultra-high-performance liquid chromatography (HPLC/UHPLC) system.
Column Reversed-phase C18 column (e.g., 50 mm x 2.1 mm, 1.9 µm particle size).[2]
Mobile Phase A 0.1% Formic Acid in Water.
Mobile Phase B 0.1% Formic Acid in Acetonitrile.[1]
Flow Rate 0.5 mL/min.[2]
Column Temperature 30°C.[2]
Injection Volume 2 µL.[2]
Gradient Elution A representative gradient starts at 35% B, increases to 75% B over 3 minutes, holds for a short period, then returns to initial conditions for re-equilibration. A total run time of approximately 6 minutes is typical.[2]
Mass Spectrometry

A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode with Multiple Reaction Monitoring (MRM) is used for detection.

ParameterCondition
Ionization Mode Electrospray Ionization (ESI), Positive
Ion Spray Voltage 5500 V.[2]
MRM Transitions Ivacaftor: m/z 393.46 → 360.29Ivacaftor-d4: m/z 397.68 → 360.17
Collision Gas Argon
Collision Energy Optimized for the specific instrument and transitions.

Method Validation Data

The presented method has been validated according to regulatory guidelines, demonstrating its reliability for the intended application. The following table summarizes typical performance characteristics from published methods.

ParameterIvacaftor
Linearity Range 0.01 - 10 µg/mL.[3] Other ranges such as 0.008 - 12 mg/L have also been reported.[1][4]
Lower Limit of Quantitation (LLOQ) Typically around 0.01 µg/mL.[2]
Intra-day Precision (%CV) ≤15%.[5]
Inter-day Precision (%CV) ≤15%.[5]
Accuracy (% Bias) Within ±15% (±20% at LLOQ).[5]
Recovery Consistent and reproducible across the concentration range.
Matrix Effect Minimal to no significant matrix effect observed.

Experimental Workflow

The following diagram illustrates the key steps in the analytical workflow for the quantification of Ivacaftor in plasma samples.

Ivacaftor_Quantification_Workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data_analysis Data Analysis plasma_sample Plasma Sample (50 µL) add_is Add Internal Standard (Ivacaftor-d4) plasma_sample->add_is protein_precipitation Protein Precipitation (200 µL Acetonitrile) add_is->protein_precipitation vortex Vortex protein_precipitation->vortex centrifuge Centrifuge (14,000 x g, 5 min) vortex->centrifuge supernatant_transfer Transfer Supernatant centrifuge->supernatant_transfer injection Inject into LC-MS/MS supernatant_transfer->injection chromatography Chromatographic Separation (C18 Column) injection->chromatography detection Mass Spectrometric Detection (MRM Mode) chromatography->detection integration Peak Integration detection->integration calibration Calibration Curve Generation integration->calibration quantification Quantification of Ivacaftor calibration->quantification Method_Components cluster_extraction Extraction cluster_separation_detection Separation & Detection cluster_quantification Quantification Sample_Matrix Biological Matrix (Plasma) Protein_Precipitation Protein Precipitation Sample_Matrix->Protein_Precipitation Input Analyte_Isolation Analyte Isolation Protein_Precipitation->Analyte_Isolation Results in LC_Separation LC Separation (Reversed-Phase) Analyte_Isolation->LC_Separation Injected for MS_Detection MS/MS Detection (MRM) LC_Separation->MS_Detection Elutes to Internal_Standard Internal Standard (Ivacaftor-d4) MS_Detection->Internal_Standard Signal compared to Calibration_Curve Calibration Curve Internal_Standard->Calibration_Curve Used to build Final_Concentration Final Concentration Calibration_Curve->Final_Concentration Determines

References

Troubleshooting & Optimization

Troubleshooting poor solubility of Ivacaftor hydrate in aqueous buffer

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals experiencing poor solubility of Ivacaftor hydrate in aqueous buffers during experiments.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound not dissolving in aqueous buffer?

Ivacaftor is a Biopharmaceutics Classification System (BCS) Class II compound, meaning it has high permeability but very low aqueous solubility. Its crystalline form is practically insoluble in aqueous media across a pH range of 3.0 to 7.5, with reported solubility values as low as <0.001 mg/mL to 0.05 µg/mL.[1][2] This inherent hydrophobicity is the primary reason for its poor solubility in aqueous buffers like Phosphate-Buffered Saline (PBS).

Q2: What is the recommended solvent for preparing a stock solution of this compound?

For laboratory and in vitro assays, the standard and recommended solvent is 100% dimethyl sulfoxide (DMSO).[3] Ivacaftor is readily soluble in DMSO, which allows for the preparation of a concentrated stock solution that can then be diluted to a final working concentration in your aqueous experimental medium.

Q3: My this compound precipitates when I dilute the DMSO stock into my aqueous buffer or cell culture medium. How can I prevent this?

This is a common issue known as solvent shifting. When the DMSO stock is added to an aqueous solution, the DMSO concentration drops dramatically, and the this compound crashes out of solution as it is not soluble in the predominantly aqueous environment. To minimize precipitation:

  • Ensure Rapid Mixing: Add the DMSO stock directly to your aqueous buffer or media while vortexing or stirring vigorously. This helps to disperse the compound quickly before it has a chance to aggregate and precipitate.

  • Use a Sufficiently Concentrated Stock: Prepare a stock solution in DMSO that is concentrated enough to ensure the final DMSO percentage in your working solution is low (ideally ≤0.5%).[3] This minimizes the volume of DMSO being added.

  • Stepwise Dilution: In some cases, a serial or stepwise dilution can be effective. Instead of a single large dilution, perform one or more intermediate dilutions in buffer that already contains some DMSO.

  • Warm the Aqueous Medium: Gently warming your buffer to 37°C before adding the Ivacaftor stock may slightly improve solubility and prevent immediate precipitation.

Q4: What is the maximum recommended final concentration of DMSO for cell-based assays?

The tolerance to DMSO is cell-line specific. However, a general guideline is to keep the final DMSO concentration at or below 0.5% to avoid significant cytotoxicity or off-target effects.[3][4] Many researchers aim for a final concentration of 0.1% for sensitive assays or primary cells.[5][6] It is crucial to include a vehicle control in your experiments, which consists of the same final concentration of DMSO in the medium without the drug.[7]

Q5: Can I use surfactants or other excipients to improve solubility for my experiment?

Yes, surfactants can be used to increase the aqueous solubility of Ivacaftor. For dissolution studies, a pH 6.8 phosphate buffer containing 0.2-0.7% sodium dodecyl sulfate (SDS) has been used.[8] Other excipients like the polymer Pluronic F127 have also been shown to inhibit drug precipitation from solutions.[9] However, you must first validate that these additives do not interfere with your specific experimental assay or cell model.

Quantitative Solubility Data

Direct comparisons of this compound solubility across various standard laboratory buffers are not extensively published. The available data emphasizes its very low aqueous solubility.

Solvent/MediumpHTemperatureReported SolubilityCitation(s)
Aqueous Media3.0 - 7.5Not Specified< 0.001 mg/mL[2]
Aqueous SolutionNot SpecifiedNot Specified0.05 µg/mL[1]
Aqueous Buffer7.425°C~50 nM (~20 ng/mL)[10]
Phosphate-Buffered Saline (PBS)7.4Not Specified~80 ng/mL[8]
Dimethyl Sulfoxide (DMSO)Not ApplicableNot SpecifiedReadily Soluble[3]
pH 6.8 Buffer6.825°CHigher solubility compared to other buffersN/A

Note: The higher solubility in pH 6.8 buffer is mentioned qualitatively in some studies, but specific quantitative values for comparison are not provided.

Experimental Protocols

Protocol: Preparation of this compound Stock and Working Solutions

This protocol provides a standard method for dissolving this compound in DMSO and preparing a final working solution in an aqueous buffer (e.g., cell culture medium).

Materials:

  • This compound powder

  • 100% DMSO (cell culture grade)

  • Sterile microcentrifuge tubes or vials

  • Target aqueous buffer (e.g., DMEM with 10% FBS, pre-warmed to 37°C)

  • Vortex mixer

Procedure:

  • Prepare a Concentrated Stock Solution (e.g., 10 mM in DMSO):

    • Calculate the required mass of this compound (Molecular Weight: ~392.49 g/mol for the anhydrous form). For 1 mL of a 10 mM stock, you would need 3.92 mg.

    • Weigh the this compound powder and add it to a sterile vial.

    • Add the calculated volume of 100% DMSO.

    • Vortex vigorously until the powder is completely dissolved. The solution should be clear. This is your stock solution.

    • Store the stock solution at -20°C as recommended for stability.

  • Prepare the Final Working Solution (e.g., 10 µM):

    • This requires a 1:1000 dilution of the 10 mM stock solution. The final DMSO concentration will be 0.1%.

    • Aliquot the required volume of your pre-warmed aqueous buffer into a sterile tube. For 1 mL of working solution, use 999 µL of buffer.

    • Place the tube on a vortex mixer set to a medium speed.

    • While the buffer is vortexing, add 1 µL of the 10 mM DMSO stock solution directly into the liquid (not onto the side of the tube).

    • Continue vortexing for another 10-20 seconds to ensure rapid and complete mixing.

    • Visually inspect the solution for any signs of precipitation (cloudiness or visible particles).

    • Use the final working solution immediately in your experiment.

Visual Troubleshooting Guide

The following workflow provides a logical sequence of steps to address solubility issues with this compound in your experiments.

G Troubleshooting this compound Solubility start Start: Need to prepare This compound working solution prep_stock 1. Prepare Stock Solution Dissolve this compound in 100% DMSO (e.g., 10-20 mM). start->prep_stock check_stock Is the stock solution clear? prep_stock->check_stock sonicate Action: Warm gently (37°C) and/or sonicate. check_stock->sonicate No prep_working 2. Prepare Working Solution Add stock to pre-warmed (37°C) aqueous buffer with vigorous mixing. check_stock->prep_working Yes sonicate->prep_stock check_working Is the working solution clear? prep_working->check_working precipitates Problem: Precipitation Occurs check_working->precipitates No success Success: Solution is clear and ready for experiment. Remember vehicle control! check_working->success Yes troubleshoot 3. Troubleshoot Precipitation precipitates->troubleshoot option1 Option A: Increase final DMSO %. Is it tolerable for cells? (e.g., <0.5%) troubleshoot->option1 option2 Option B: Decrease final Ivacaftor concentration. Is it still effective? troubleshoot->option2 option3 Option C: Add a solubilizing agent (e.g., surfactant). Does it interfere with the assay? troubleshoot->option3 option1->prep_working If Yes option2->prep_working If Yes option3->prep_working If No

Caption: Workflow for dissolving and troubleshooting this compound.

References

Technical Support Center: Optimizing Ivacaftor Hydrate for Primary Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for optimizing the use of Ivacaftor hydrate in your primary cell culture experiments. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to ensure successful and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting concentration range for this compound in primary airway epithelial cell cultures?

A1: Based on clinical data and in vitro studies, a starting concentration range of 0.1 µM to 10 µM is recommended for primary airway epithelial cells. Clinical plasma concentrations in patients are typically between 3.5 µM and 14 µM.[1] However, Ivacaftor can accumulate in cells, reaching concentrations much higher than the surrounding media.[2] Therefore, it is crucial to perform a dose-response experiment to determine the optimal concentration for your specific primary cell type and experimental endpoint.

Q2: How long should I treat my primary cells with this compound?

A2: The treatment duration can vary depending on the experimental goal. For acute potentiation of CFTR function, a short incubation of 30 minutes to a few hours may be sufficient. For chronic studies or to assess long-term effects, treatment can extend from 24 hours to several days.[3] Be aware that prolonged exposure to Ivacaftor, especially at higher concentrations, can negatively impact the stability of corrected F508del-CFTR.[3][4]

Q3: Is this compound cytotoxic to primary cells?

A3: Ivacaftor can exhibit cytotoxicity at higher concentrations. Studies have shown that concentrations of 15-20 µg/mL can be toxic to some cell types. It is essential to perform a cytotoxicity assay to determine the non-toxic concentration range for your specific primary cells.

Q4: What is the mechanism of action of Ivacaftor?

A4: Ivacaftor is a CFTR potentiator. It binds directly to the CFTR protein, increasing the channel's open probability (gating) and thus enhancing the transport of chloride ions across the cell membrane.[1][5] This action is independent of ATP hydrolysis but requires the CFTR protein to be phosphorylated by Protein Kinase A (PKA).[6]

Q5: Are there any known off-target effects of Ivacaftor?

A5: Yes, studies have suggested that Ivacaftor can have off-target effects. These may include alterations in gene expression related to inflammation and immune responses.[7] For example, Ivacaftor has been shown to affect monocyte migration and interferon-gamma (IFNγ) signaling pathways.[7]

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Low or no potentiation of CFTR function Ivacaftor concentration is too low.Perform a dose-response curve starting from 0.1 µM up to 10 µM to identify the optimal concentration.
Insufficient PKA-dependent phosphorylation of CFTR.Ensure your experimental buffer contains a PKA activator like forskolin (typically 10-20 µM).
Low level of CFTR expression at the cell surface.For cells with trafficking mutations like F508del, co-treatment with a CFTR corrector (e.g., Lumacaftor, Tezacaftor) may be necessary to increase cell surface expression.
Issues with the this compound stock solution.Prepare fresh stock solutions in DMSO and store them in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles. Confirm the final DMSO concentration in your culture media is non-toxic (typically ≤ 0.1%).
Inconsistent results between experiments Variability in primary cell lots.Use cells from the same donor and passage number for a set of experiments. Thoroughly characterize each new batch of primary cells.
Inconsistent treatment duration or timing of assays.Standardize all incubation times and experimental procedures.
Degradation of Ivacaftor in the culture medium.For long-term experiments, replenish the medium with fresh Ivacaftor at regular intervals (e.g., every 24-48 hours).
Decreased cell viability or signs of cytotoxicity Ivacaftor concentration is too high.Perform a cytotoxicity assay (e.g., MTT, LDH) to determine the maximum non-toxic concentration. Visually inspect cells for morphological changes.
High concentration of the solvent (DMSO).Ensure the final concentration of DMSO in the culture medium is below the cytotoxic level for your cells (typically ≤ 0.1%).
Contamination of cell culture.Regularly check for microbial contamination. Use proper aseptic techniques.
Reduced CFTR function with chronic treatment Negative impact of Ivacaftor on the stability of corrected CFTR.Consider reducing the Ivacaftor concentration or the duration of treatment for chronic studies. Evaluate CFTR protein levels by Western blotting.[3][4]

Quantitative Data Summary

Table 1: Ivacaftor Concentrations in In Vitro and In Vivo Studies

System Concentration Range Key Findings Reference
Human Plasma (Clinical) 3.5 µM - 14 µMClinically relevant plasma concentrations in patients receiving Ivacaftor.[1]
Primary Human Bronchial Epithelial (HBE) Cells 1 µMUsed in combination with correctors for chronic treatment studies.[2]
Primary Human Nasal Epithelial Cells 51.5 - 9.88 x 10⁴ ng/mL (cellular)Ivacaftor accumulates in cells to levels higher than in plasma.[8]
FRT cells expressing G551D-CFTR EC50 of 236 ± 200 nMIn vitro potency for increasing chloride transport.[9]

Experimental Protocols

Protocol 1: Determination of Optimal Ivacaftor Concentration using a Dose-Response Assay

Objective: To determine the effective concentration (EC50) of Ivacaftor for potentiating CFTR function in primary airway epithelial cells using a functional assay (e.g., Ussing chamber or membrane potential assay).

Materials:

  • Primary airway epithelial cells cultured on permeable supports

  • This compound

  • DMSO (cell culture grade)

  • Forskolin

  • Genistein (optional, as a positive control)

  • Appropriate buffers and reagents for the chosen functional assay

Procedure:

  • Prepare a 10 mM stock solution of this compound in DMSO.

  • Perform serial dilutions of the Ivacaftor stock solution to create a range of working concentrations (e.g., 0.01, 0.1, 1, 10, 100 µM).

  • Mount the primary cell cultures in the Ussing chamber or prepare them for the membrane potential assay according to the manufacturer's protocol.

  • Equilibrate the cells in the assay buffer.

  • Stimulate the cells with a PKA agonist, typically 10-20 µM forskolin, to activate CFTR.

  • Once a stable baseline is achieved, add increasing concentrations of Ivacaftor to the apical side of the cells.

  • Record the change in short-circuit current (Isc) or membrane potential at each concentration.

  • Plot the change in Isc or membrane potential against the log of the Ivacaftor concentration.

  • Calculate the EC50 value using a suitable software (e.g., GraphPad Prism).

Protocol 2: Cytotoxicity Assay for this compound

Objective: To determine the concentration range of Ivacaftor that is non-toxic to primary cells.

Materials:

  • Primary cells seeded in a 96-well plate

  • This compound

  • DMSO (cell culture grade)

  • MTT or LDH cytotoxicity assay kit

  • Culture medium

Procedure:

  • Seed the primary cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Prepare a range of Ivacaftor concentrations in culture medium. Include a vehicle control (DMSO) and a positive control for cytotoxicity (e.g., Triton X-100).

  • Replace the existing medium with the medium containing the different concentrations of Ivacaftor.

  • Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • Perform the MTT or LDH assay according to the manufacturer's instructions.

  • Measure the absorbance or fluorescence using a plate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

  • Determine the concentration at which a significant decrease in cell viability is observed.

Visualizations

Ivacaftor_Mechanism_of_Action cluster_membrane Apical Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular CFTR CFTR Channel (Closed State) Ivacaftor_bound_CFTR CFTR Channel (Open State) CFTR->Ivacaftor_bound_CFTR Potentiation Cl_out Cl- Ivacaftor_bound_CFTR->Cl_out Chloride Efflux ATP ATP ATP->CFTR Phosphorylation PKA PKA PKA->CFTR Activation Ivacaftor Ivacaftor Ivacaftor->CFTR Binds to CFTR Cl_in Cl- Cl_in->Ivacaftor_bound_CFTR

Caption: Ivacaftor's mechanism of action on the CFTR channel.

Experimental_Workflow start Start: Primary Cell Culture dose_response 1. Dose-Response Assay (0.1 µM - 10 µM) start->dose_response cytotoxicity 2. Cytotoxicity Assay (e.g., MTT/LDH) start->cytotoxicity functional_assay 3. Functional Assay (Ussing Chamber / Membrane Potential) dose_response->functional_assay data_analysis 4. Data Analysis (EC50 / Viability %) cytotoxicity->data_analysis functional_assay->data_analysis optimization Optimized Ivacaftor Concentration data_analysis->optimization

Caption: Workflow for optimizing Ivacaftor concentration.

Troubleshooting_Logic issue Issue Encountered low_efficacy Low/No Efficacy issue->low_efficacy inconsistent_results Inconsistent Results issue->inconsistent_results cytotoxicity Cytotoxicity issue->cytotoxicity check_concentration Check Ivacaftor Concentration low_efficacy->check_concentration check_pka Ensure PKA Activation low_efficacy->check_pka check_cell_variability Assess Primary Cell Variability inconsistent_results->check_cell_variability check_protocol Standardize Protocol inconsistent_results->check_protocol check_dmso Verify DMSO Concentration cytotoxicity->check_dmso perform_cytotoxicity_assay Perform Cytotoxicity Assay cytotoxicity->perform_cytotoxicity_assay

Caption: Troubleshooting logic for Ivacaftor experiments.

References

Technical Support Center: Off-Target Effects of Ivacaftor Hydrate in Cellular Models

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the off-target effects of Ivacaftor hydrate in cellular models.

Frequently Asked Questions (FAQs)

Q1: What are the known off-target effects of this compound in cellular models?

A1: While Ivacaftor is a potent potentiator of the CFTR protein, several off-target effects have been observed in cellular models. These include alterations in mitochondrial morphology and function, changes in the plasma proteome, and interactions with other membrane proteins such as P-glycoprotein (ABCB1).[1] Additionally, studies have reported both pro- and anti-inflammatory effects depending on the cellular context.

Q2: How can I troubleshoot variability in my experimental results when using Ivacaftor?

A2: Variability in results can arise from issues with Ivacaftor's solubility and stability in cell culture media. It is a highly lipophilic molecule and can accumulate in cellular membranes.[2] Ensure complete solubilization in a suitable solvent (e.g., DMSO) before diluting in media, and consider the potential for the compound to precipitate over time, especially at higher concentrations. Refer to the troubleshooting workflow below for a systematic approach to addressing unexpected results.

Q3: Are there any known effects of Ivacaftor on cellular signaling pathways?

A3: Yes, Ivacaftor has been shown to influence inflammatory signaling pathways. Transcriptomic analysis of peripheral blood mononuclear cells from patients treated with Ivacaftor revealed alterations in genes related to Toll-like receptor signaling.[3] Other studies suggest a potential role for Ivacaftor in modulating the NF-κB and p38 MAPK pathways, although the exact mechanisms are still under investigation.[4][5]

Quantitative Data Summary

The following tables summarize quantitative data on the off-target effects of this compound.

Table 1: Interaction of Ivacaftor with P-glycoprotein (ABCB1)

ParameterValueCell SystemReference
IC500.27 ± 0.05 µMCaco-2 cells[6]

Table 2: Ivacaftor-Induced Changes in Plasma Proteome

ProteinDirection of ChangeBiological ProcessReference
High mobility group box-1 protein (HMGB-1)DecreaseInflammation[7][8]
CalprotectinDecreaseInflammation[7][8]
Serum amyloid ADecreaseInflammation[7][8]
Granulocyte colony-stimulating factor (G-CSF)DecreaseInflammation[7][8]
Insulin-like growth factor (IGF-1)IncreaseGrowth[7][8]
AlbuminChangeLipid Transport[7][8]
AfaminChangeLipid Transport[7][8]
LeptinChangeLipid Digestion[7][8]
TrypsinChangeLipid Digestion[7][8]
Pancreatic stone protein (PSP)ChangeLipid Digestion[7][8]
CalreticulinChangeExtracellular Matrix Organization[7][8]
GTPase KRasChangeExtracellular Matrix Organization[7][8]
Repulsive guidance molecule A (RGMA)ChangeExtracellular Matrix Organization[7][8]
Pituitary adenylate cyclase-activating polypeptide-38ChangeNot specified[7][8]

Key Experimental Protocols

Protocol 1: Western Blot Analysis of Membrane Protein Expression

This protocol is designed to assess changes in the expression of membrane proteins, such as CFTR, following treatment with Ivacaftor.

1. Sample Preparation:

  • Culture cells to desired confluency and treat with this compound or vehicle control for the specified duration.
  • Wash cells twice with ice-cold PBS.
  • Lyse cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
  • Scrape cells and transfer the lysate to a microcentrifuge tube.
  • Incubate on ice for 30 minutes, vortexing every 10 minutes.
  • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
  • Transfer the supernatant (protein extract) to a new tube.
  • Determine protein concentration using a BCA or Bradford protein assay.

2. SDS-PAGE and Protein Transfer:

  • Prepare protein samples by adding Laemmli sample buffer and boiling at 95-100°C for 5 minutes.
  • Load equal amounts of protein (e.g., 20-30 µg) into the wells of an SDS-PAGE gel.
  • Run the gel at an appropriate voltage until the dye front reaches the bottom.
  • Transfer the separated proteins to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.

3. Immunoblotting:

  • Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
  • Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation.
  • Wash the membrane three times with TBST for 10 minutes each.
  • Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
  • Wash the membrane three times with TBST for 10 minutes each.

4. Detection:

  • Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.
  • Incubate the membrane with the ECL substrate.
  • Detect the chemiluminescent signal using an imaging system or X-ray film.

Protocol 2: Assessment of Mitochondrial Morphology by Immunofluorescence

This protocol allows for the visualization of changes in mitochondrial morphology (e.g., fragmentation) after Ivacaftor treatment.

1. Cell Culture and Treatment:

  • Seed cells on glass coverslips in a multi-well plate.
  • Allow cells to adhere and grow to the desired confluency.
  • Treat cells with this compound or vehicle control for the specified time.

2. Fixation and Permeabilization:

  • Wash cells twice with PBS.
  • Fix cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
  • Wash cells three times with PBS.
  • Permeabilize cells with 0.1% Triton X-100 in PBS for 10 minutes.
  • Wash cells three times with PBS.

3. Immunostaining:

  • Block non-specific binding by incubating coverslips in a blocking solution (e.g., 1% BSA in PBS) for 1 hour.
  • Incubate with a primary antibody against a mitochondrial marker (e.g., Tom20, COX IV) diluted in blocking buffer overnight at 4°C.
  • Wash coverslips three times with PBS.
  • Incubate with a fluorescently labeled secondary antibody diluted in blocking buffer for 1 hour at room temperature, protected from light.
  • Wash coverslips three times with PBS.

4. Mounting and Imaging:

  • Mount the coverslips onto glass slides using a mounting medium containing DAPI for nuclear counterstaining.
  • Seal the coverslips.
  • Acquire images using a fluorescence or confocal microscope. Analyze mitochondrial morphology (e.g., length, branching) using appropriate image analysis software.

Visualizations

experimental_troubleshooting_workflow start Unexpected Experimental Result check_reagents Verify Reagent Integrity (e.g., Ivacaftor stock concentration, age) start->check_reagents check_protocol Review Experimental Protocol (e.g., concentrations, incubation times) start->check_protocol check_cells Assess Cell Health and Passage Number start->check_cells solubility_issue Investigate Ivacaftor Solubility and Stability in Media check_reagents->solubility_issue check_protocol->solubility_issue check_cells->solubility_issue solubilization_method Optimize Solubilization Method (e.g., fresh stock, pre-warming media) solubility_issue->solubilization_method Yes repeat_experiment Repeat Experiment with Verified Reagents and Protocol solubility_issue->repeat_experiment No solubilization_method->repeat_experiment analyze_data Analyze and Compare Data repeat_experiment->analyze_data consult Consult Literature and Technical Support analyze_data->consult Inconsistent end Conclusion/Further Investigation analyze_data->end Consistent consult->end

Caption: Troubleshooting workflow for unexpected experimental results.

nf_kb_pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus Inflammatory Stimulus Receptor Receptor (e.g., TLR) Stimulus->Receptor IKK IKK Complex Receptor->IKK activates IkB IκB IKK->IkB phosphorylates NFkB_inactive NF-κB (p50/p65) IkB->NFkB_inactive releases NFkB_active NF-κB (p50/p65) NFkB_inactive->NFkB_active translocates to Ivacaftor Ivacaftor Ivacaftor->IKK Potential Modulation Gene_Expression Inflammatory Gene Expression NFkB_active->Gene_Expression induces

Caption: Potential modulation of the NF-κB signaling pathway by Ivacaftor.

References

Technical Support Center: Impact of Serum Proteins on Ivacaftor Hydrate Activity In Vitro

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Ivacaftor hydrate. This resource provides troubleshooting guidance and answers to frequently asked questions regarding the impact of serum proteins on the in vitro activity of Ivacaftor.

Frequently Asked Questions (FAQs)

Q1: We are observing a significantly lower potency (higher EC50/IC50) for Ivacaftor in our cell-based assays when we use media supplemented with serum compared to serum-free conditions. Why is this happening?

A1: This is an expected phenomenon due to the high plasma protein binding of Ivacaftor. Ivacaftor is extensively bound (>97%) to serum proteins, primarily alpha-1-acid glycoprotein (AGP) and, to a lesser extent, human serum albumin (HSA)[1]. In your in vitro assay, when serum is present, a large fraction of the Ivacaftor you add to the media will be sequestered by these proteins, reducing the free concentration of the drug available to interact with the CFTR protein on the cells. The biological activity of most drugs is proportional to the unbound concentration, so this reduction in free Ivacaftor leads to a rightward shift in the dose-response curve and a higher apparent EC50/IC50 value.

Q2: How can we accurately determine the potency of Ivacaftor in our in vitro system if serum proteins are interfering?

A2: To obtain a more accurate measure of Ivacaftor's intrinsic potency, you have a few options:

  • Use Serum-Free Media: Whenever possible, conduct your primary potency assays in serum-free or low-protein media. This will minimize the impact of protein binding and provide a clearer picture of the direct interaction between Ivacaftor and its target.

  • Measure the Free Fraction: If serum is required for your cell culture, you can experimentally determine the unbound fraction of Ivacaftor in your specific assay media using techniques like equilibrium dialysis or rapid equilibrium dialysis (RED). You can then use this value to calculate the free concentration of Ivacaftor at each tested concentration.

  • Account for Protein Binding in Calculations: If you have a known binding affinity (Kd) of Ivacaftor for the serum proteins in your media, you can mathematically estimate the free concentration. However, be aware that the composition of commercially available serum can vary, which will affect the accuracy of this approach.

Q3: We are developing a compound that may be co-administered with Ivacaftor. How can we assess if it will compete for plasma protein binding and potentially alter Ivacaftor's efficacy?

A3: You can perform in vitro drug-drug interaction studies focused on plasma protein binding. Techniques such as surface plasmon resonance (SPR) or fluorescence displacement assays are well-suited for this purpose. These methods can determine if your compound binds to HSA and/or AGP and if it can displace Ivacaftor from these proteins. A significant displacement could suggest a potential for in vivo drug-drug interactions that might increase the free concentration of Ivacaftor.

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action
High variability in Ivacaftor potency between experiments. Inconsistent serum concentration or lot-to-lot variability in serum composition.Standardize the serum concentration and, if possible, use a single lot of serum for a set of comparative experiments. Alternatively, switch to a serum-free medium or a medium with a defined protein composition.
Ivacaftor appears less potent than expected based on literature values. The literature value may have been determined in a serum-free system, while your assay includes serum.Review the experimental conditions of the cited literature. Perform a head-to-head comparison of Ivacaftor potency in your assay with and without serum to quantify the effect of protein binding.
Precipitation of Ivacaftor in the assay medium. Ivacaftor has low aqueous solubility. The presence of serum proteins can sometimes affect drug solubility.Ensure that your stock solution of Ivacaftor is fully dissolved in a suitable solvent (e.g., DMSO) before diluting into the final assay medium. Check for precipitation under a microscope, especially at higher concentrations. The use of a small percentage of a co-solvent may be necessary, but should be tested for effects on cell viability and CFTR activity.

Quantitative Data Summary

The binding of Ivacaftor to serum proteins is a critical parameter influencing its free, active concentration. While specific binding affinity values (Kd) can vary depending on the experimental technique and conditions, the following table summarizes the key aspects of this interaction.

Parameter Human Serum Albumin (HSA) Alpha-1-Acid Glycoprotein (AGP) Reference
Primary Binding Protein YesYes (Preferential)[1][2]
Extent of Binding HighHigh[1]

Note: Specific Kd values for Ivacaftor binding to HSA and AGP are not consistently reported in publicly available literature. The high degree of binding (>97%) is the most frequently cited characteristic.

Experimental Protocols

Protocol 1: Determining the Impact of Serum on Ivacaftor Potency in a Cell-Based Assay

This protocol outlines a general procedure to quantify the effect of serum proteins on the apparent potency of Ivacaftor using a cell-based CFTR activity assay (e.g., a membrane potential-sensitive fluorescence assay).

  • Cell Culture:

    • Plate cells expressing the target CFTR mutant (e.g., G551D-CFTR) in a 96-well plate at a suitable density.

    • Allow cells to adhere and grow to the desired confluence.

  • Preparation of Ivacaftor Solutions:

    • Prepare a stock solution of Ivacaftor in DMSO.

    • Create two sets of serial dilutions of Ivacaftor in:

      • a) Serum-free assay buffer.

      • b) Assay buffer supplemented with the desired concentration of fetal bovine serum (FBS) or human serum.

  • Assay Procedure:

    • Wash the cells with a physiological buffer.

    • Add the Ivacaftor serial dilutions (in either serum-free or serum-containing buffer) to the respective wells.

    • Incubate for a predetermined time to allow Ivacaftor to act on the CFTR channels.

    • Stimulate CFTR channel opening with an appropriate agonist (e.g., forskolin).

    • Measure CFTR activity using a suitable method (e.g., fluorescence plate reader for membrane potential dyes).

  • Data Analysis:

    • For each condition (with and without serum), plot the CFTR activity against the logarithm of the Ivacaftor concentration.

    • Fit the data to a four-parameter logistic equation to determine the EC50 value for each condition.

    • Compare the EC50 values obtained in the presence and absence of serum to quantify the impact of serum protein binding.

Protocol 2: Assessing Ivacaftor Binding to Serum Proteins using Fluorescence Displacement

This protocol provides a method to assess the binding of Ivacaftor to HSA or AGP by measuring the displacement of a fluorescent probe.

  • Reagents and Instrumentation:

    • Human Serum Albumin (HSA) or Alpha-1-Acid Glycoprotein (AGP)

    • A fluorescent probe known to bind to the drug-binding site of HSA (e.g., warfarin for Site I) or AGP.

    • Ivacaftor

    • A suitable buffer (e.g., PBS, pH 7.4)

    • Fluorometer

  • Procedure:

    • In a cuvette, add a fixed concentration of HSA or AGP and the fluorescent probe to the buffer.

    • Measure the baseline fluorescence of the protein-probe complex.

    • Titrate increasing concentrations of Ivacaftor into the cuvette, allowing the system to equilibrate after each addition.

    • Measure the fluorescence after each addition of Ivacaftor. Displacement of the probe by Ivacaftor will result in a change in the fluorescence signal (e.g., a decrease in fluorescence intensity or a shift in the emission wavelength).

  • Data Analysis:

    • Plot the change in fluorescence as a function of the Ivacaftor concentration.

    • The data can be used to calculate the binding affinity of Ivacaftor for the serum protein.

Visualizations

G cluster_workflow Experimental Workflow: Assessing Serum Protein Impact prep Prepare Ivacaftor Serial Dilutions serum_free In Serum-Free Medium prep->serum_free serum In Serum-Containing Medium prep->serum assay Perform Cell-Based CFTR Activity Assay serum_free->assay serum->assay data_analysis Analyze Dose-Response Curves assay->data_analysis ec50_serum_free Determine EC50 (Serum-Free) data_analysis->ec50_serum_free ec50_serum Determine EC50 (Serum) data_analysis->ec50_serum compare Compare EC50 Values to Quantify Impact ec50_serum_free->compare ec50_serum->compare

Caption: Workflow for evaluating the impact of serum proteins on Ivacaftor's in vitro potency.

G cluster_pathway Mechanism of Ivacaftor Activity and Serum Protein Interference ivacaftor_total Total Ivacaftor (in media) ivacaftor_bound Bound Ivacaftor (Inactive) ivacaftor_total->ivacaftor_bound ivacaftor_free Free Ivacaftor (Active) ivacaftor_total->ivacaftor_free serum_proteins Serum Proteins (HSA, AGP) serum_proteins->ivacaftor_bound Binding cftr CFTR Protein (on cell surface) ivacaftor_free->cftr Binding potentiation CFTR Potentiation (Increased Cl- transport) cftr->potentiation Activation

Caption: Ivacaftor's mechanism and interference by serum protein binding.

References

Minimizing Ivacaftor hydrate precipitation in stock solutions

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals working with Ivacaftor hydrate. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you minimize precipitation in your stock solutions and ensure the integrity of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern?

Ivacaftor is a potentiator of the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) protein. It is a white to off-white crystalline powder that is practically insoluble in aqueous media (<0.05 µg/mL), which can lead to challenges with its dissolution and stability in stock solutions. The hydrate form indicates that water molecules are incorporated into the crystal structure. Different polymorphic and solvate forms of Ivacaftor exist, which can also influence its solubility and precipitation behavior.

Q2: What are the recommended solvents for preparing this compound stock solutions?

This compound is soluble in organic solvents such as Dimethyl Sulfoxide (DMSO), ethanol, and Dimethylformamide (DMF).[1] For laboratory research, DMSO is the most commonly used solvent due to its higher solubilizing capacity for Ivacaftor.

Q3: What is the maximum concentration of this compound that can be dissolved in common solvents?

The reported solubility of Ivacaftor can vary slightly between suppliers. It is crucial to consult the Certificate of Analysis for your specific batch. However, typical solubility data is presented below.

Data Presentation: Solubility of Ivacaftor

SolventConcentration (mg/mL)Concentration (mM)
DMSO~25 - 39.25~63.7 - 100
Ethanol~0.1 - 1.96~0.25 - 5
Water<0.001Practically Insoluble

Note: The molecular weight of Ivacaftor (anhydrous) is 392.5 g/mol . The molecular weight of this compound will be slightly higher.

Q4: What are the recommended storage conditions for this compound stock solutions?

Prepared stock solutions in DMSO should be stored at -20°C or -80°C for long-term stability. It is advisable to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can contribute to compound precipitation.[2]

Q5: How does Ivacaftor work?

Ivacaftor is a CFTR potentiator. In individuals with certain mutations in the CFTR gene, the CFTR protein reaches the cell surface but has a defective "gate," limiting the flow of chloride ions. Ivacaftor binds directly to the CFTR protein and increases the probability that the channel is open, thereby restoring chloride transport across the cell membrane.[3][4] This mechanism is independent of ATP-hydrolysis.

Mandatory Visualization: Ivacaftor's Signaling Pathway

Ivacaftor_Mechanism cluster_cell Apical Membrane of Epithelial Cell cluster_ions Ion Movement CFTR_closed Mutated CFTR Protein (Gating Defect - Closed State) CFTR_open Mutated CFTR Protein (Open State) CFTR_closed->CFTR_open Increased Open Probability Cl_out Chloride Ions (Out) Ivacaftor Ivacaftor Ivacaftor->CFTR_closed Binds to CFTR Cl_in Chloride Ions (In) Cl_in->Cl_out Restored Transport

Caption: Mechanism of action of Ivacaftor as a CFTR potentiator.

Troubleshooting Guide: this compound Precipitation

This guide provides a systematic approach to resolving precipitation issues with your this compound stock solutions.

Mandatory Visualization: Experimental Workflow for Troubleshooting Precipitation

Troubleshooting_Workflow start Precipitation Observed in Stock Solution check_concentration Is the concentration too high? start->check_concentration check_solvent Is the solvent appropriate and high-purity? check_concentration->check_solvent No prepare_new Prepare a fresh stock solution check_concentration->prepare_new Yes check_storage Were storage conditions optimal? check_solvent->check_storage No check_solvent->prepare_new Yes check_handling Was the handling procedure correct? check_storage->check_handling No check_storage->prepare_new Yes redissolve Attempt to redissolve check_handling->redissolve No check_handling->prepare_new Yes redissolve->prepare_new Unsuccessful end_resolved Issue Resolved redissolve->end_resolved Successful prepare_new->end_resolved Successful end_unresolved Issue Persists: Consult Technical Support prepare_new->end_unresolved Precipitation recurs

Caption: A logical workflow for troubleshooting this compound precipitation.

Step-by-Step Troubleshooting:

  • Verify Concentration:

    • Question: Is the intended concentration of your stock solution exceeding the known solubility limit of this compound in the chosen solvent?

    • Action: Refer to the solubility table above and the Certificate of Analysis for your specific lot. If the concentration is too high, prepare a new, more dilute stock solution.

  • Assess Solvent Quality:

    • Question: Are you using a high-purity, anhydrous grade solvent?

    • Action: DMSO is hygroscopic and can absorb water from the atmosphere. Water contamination can significantly decrease the solubility of hydrophobic compounds like Ivacaftor, leading to precipitation. Use fresh, unopened vials of anhydrous solvent whenever possible.

  • Review Storage and Handling:

    • Question: Has the stock solution undergone multiple freeze-thaw cycles? Was it stored properly?

    • Action: Repeated temperature fluctuations can promote precipitation.[2] Always aliquot stock solutions into single-use volumes. Ensure storage is at a consistent -20°C or -80°C in tightly sealed vials.

  • Attempt to Redissolve:

    • Question: Can the precipitate be redissolved?

    • Action: Gentle warming of the solution in a water bath (e.g., to 37°C) and vortexing may help to redissolve the precipitate. Sonication can also be effective. However, be cautious with heating, as it could potentially degrade the compound over extended periods. If the precipitate does not redissolve, it is best to prepare a fresh stock solution.

Experimental Protocols

Protocol for Preparing this compound Stock Solution (10 mM in DMSO)

Materials:

  • This compound (crystalline solid)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile, conical-bottom microcentrifuge tubes or amber glass vials

  • Calibrated analytical balance

  • Vortex mixer

  • Pipettes and sterile filter tips

Procedure:

  • Pre-weighing Preparation: Allow the vial of this compound to equilibrate to room temperature before opening to minimize condensation of atmospheric moisture onto the compound.

  • Weighing: Accurately weigh the desired amount of this compound in a sterile microcentrifuge tube or vial. For example, to prepare 1 mL of a 10 mM solution, weigh out approximately 3.93 mg of Ivacaftor (adjust based on the molecular weight of the hydrate form if provided on the Certificate of Analysis).

  • Solvent Addition: Add the calculated volume of anhydrous DMSO to the tube containing the this compound.

  • Dissolution: Tightly cap the tube and vortex thoroughly until the solid is completely dissolved. Gentle warming (e.g., 37°C) can be applied if necessary to aid dissolution. Visually inspect the solution against a light source to ensure no particulate matter is present.

  • Storage: Aliquot the stock solution into single-use volumes in tightly sealed tubes. Store at -20°C or -80°C, protected from light.

Important Considerations:

  • Hygroscopicity of DMSO: Always handle anhydrous DMSO in a low-humidity environment and minimize its exposure to air.

  • Light Sensitivity: While not extensively documented for stock solutions, it is good practice to protect solutions from prolonged exposure to light by using amber vials or wrapping tubes in foil.

  • Polymorphism: Be aware that different batches of Ivacaftor may have different crystalline forms, which could slightly alter solubility characteristics. Always refer to the supplier's documentation.

References

Addressing variability in Ivacaftor hydrate experimental results

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address potential variability in experimental results involving Ivacaftor hydrate. The information is tailored for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of Ivacaftor?

Ivacaftor is a potentiator of the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) protein.[1][2][3] It works by binding directly to the CFTR protein and increasing the probability that the channel will remain open.[1] This allows for more efficient transport of chloride ions across the cell membrane, which is crucial for regulating salt and water balance on epithelial surfaces.[1][3] Its primary application is for CFTR gene mutations that result in defective channel gating, such as the G551D mutation.[1][4][5]

Q2: In which CFTR mutations has Ivacaftor shown potentiation activity in vitro?

In vitro studies have demonstrated that Ivacaftor potentiates multiple CFTR mutant forms with gating defects. These include, but are not limited to, G551D, G178R, S549N, S549R, G551S, G970R, G1244E, S1251N, S1255P, and G1349D.[4] It is important to note that while it can potentiate rescued F508del-CFTR, its chronic use in combination with correctors like VX-809 may lead to a reduction in CFTR function.[6]

Q3: What are the known stability issues with this compound in experimental settings?

This compound is susceptible to degradation under specific conditions. Researchers should be aware of the following:

  • Alkaline Hydrolysis: The compound significantly degrades under alkaline conditions.[7][8][9] It is stable in acidic and neutral hydrolytic environments.[7][8]

  • Photostability and Thermal Stability: Ivacaftor is generally stable under photolytic and thermal stress.[7][8]

  • Oxidative Stress: It is also stable under oxidative stress conditions.[7][8]

Careful control of pH in experimental buffers and solutions is critical to prevent degradation and ensure reproducible results.

Troubleshooting Guide

Problem 1: Inconsistent Potency (EC50) Values in Cell-Based Assays

dot

Variability Inconsistent Potency (EC50) Degradation Ivacaftor Degradation? Variability->Degradation Solubility Solubility Issues? Variability->Solubility Assay Assay Conditions? Variability->Assay CellLine Cell Line Integrity? Variability->CellLine pH Check Buffer/Media pH (Avoid Alkaline) Degradation->pH Solution Storage Verify Stock Solution Storage/Age Degradation->Storage Solution DMSO Check DMSO Quality & Final Concentration Solubility->DMSO Solution Precipitation Inspect for Precipitation in Media Solubility->Precipitation Solution Incubation Optimize Incubation Time Assay->Incubation Solution Controls Review Positive/Negative Control Performance Assay->Controls Solution Passage Use Consistent Cell Passage Number CellLine->Passage Solution Expression Confirm CFTR Expression Levels CellLine->Expression Solution

Caption: Troubleshooting inconsistent potency.

  • Possible Cause 1: Compound Degradation.

    • Troubleshooting Step: Ivacaftor is known to degrade under alkaline conditions.[7][8] Verify the pH of your assay buffer and cell culture media to ensure it is not alkaline. Prepare fresh stock solutions and avoid prolonged storage of working dilutions.

  • Possible Cause 2: Poor Solubility.

    • Troubleshooting Step: Ensure that the final concentration of the solvent (e.g., DMSO) is consistent across all experiments and does not exceed levels that affect cell health. Visually inspect for any precipitation of the compound in the assay media, especially at higher concentrations.

  • Possible Cause 3: Inconsistent Cell Health or CFTR Expression.

    • Troubleshooting Step: Use cells at a consistent passage number and confluency. Variability in CFTR expression levels can significantly impact the measured potency. If possible, periodically verify the expression of your mutant CFTR protein.

  • Possible Cause 4: Assay Timing.

    • Troubleshooting Step: The timing of compound addition and the duration of the assay can influence results. For combination studies with corrector compounds, the timing of potentiator addition is critical. Chronic application of Ivacaftor with a corrector may not produce the same results as acute application.[6]

Problem 2: Reduced or No Effect in F508del Rescue Experiments

dot

NoEffect Reduced/No Effect on Rescued F508del-CFTR Chronic Chronic vs. Acute Dosing? NoEffect->Chronic Corrector Corrector Efficacy? NoEffect->Corrector Destabilization CFTR Destabilization? NoEffect->Destabilization Dosing Test Acute Ivacaftor Addition Post-Corrector Treatment Chronic->Dosing Solution CorrectorConc Optimize Corrector Concentration & Incubation Corrector->CorrectorConc Solution WesternBlot Assess Mature (Band C) CFTR Levels Destabilization->WesternBlot Solution

Caption: F508del rescue troubleshooting.

  • Possible Cause 1: Chronic Ivacaftor Exposure.

    • Troubleshooting Step: Studies have shown that chronic co-administration of Ivacaftor with the corrector VX-809 (Lumacaftor) can reverse the correction of F508del-CFTR.[6] In contrast, acute application of Ivacaftor after corrector-mediated rescue can enhance channel function.[6] Design your experiment to involve corrector treatment first, followed by an acute (short-term) exposure to Ivacaftor during the functional assay.

  • Possible Cause 2: Insufficient F508del-CFTR Correction.

    • Troubleshooting Step: The efficacy of Ivacaftor on F508del is dependent on the corrector successfully trafficking the mutant protein to the cell surface. Ensure your corrector compound (e.g., Lumacaftor, Tezacaftor) is working optimally. Titrate the corrector concentration and incubation time to achieve maximal rescue before adding Ivacaftor.

  • Possible Cause 3: Ivacaftor-induced Destabilization.

    • Troubleshooting Step: Some in vitro evidence suggests that Ivacaftor may destabilize the F508del-CFTR protein, leading to a reduced amount of mature protein at the cell surface.[10] This can be assessed by performing Western blots to quantify the amount of mature, fully-glycosylated (Band C) CFTR protein after chronic treatment.

Experimental Protocols

Protocol 1: Ussing Chamber Assay for CFTR Function

This protocol is a generalized method for measuring Ivacaftor's effect on CFTR-mediated chloride secretion in polarized epithelial cells (e.g., Fischer Rat Thyroid (FRT) cells or primary human bronchial epithelial cells).

  • Cell Culture: Culture CFTR-expressing cells on permeable supports until a polarized monolayer with high transepithelial electrical resistance (TEER) is formed.

  • Chamber Setup: Mount the permeable supports in an Ussing chamber system, bathing the apical and basolateral sides with appropriate Krebs-bicarbonate Ringer solution, maintained at 37°C and gassed with 95% O2 / 5% CO2.

  • Basal Measurement: Measure the basal short-circuit current (Isc).

  • CFTR Inhibition (Optional): Add a CFTR inhibitor (e.g., CFTRinh-172) to confirm the basal current is not CFTR-mediated.

  • Amiloride Addition: Add amiloride to the apical side to block the epithelial sodium channel (ENaC) and isolate chloride currents.

  • CFTR Activation: Add a CFTR agonist, typically Forskolin (to increase intracellular cAMP), to the basolateral side to activate CFTR.

  • Ivacaftor Potentiation: After the Forskolin-stimulated current stabilizes, add Ivacaftor to the apical side and record the increase in Isc. This increase represents the potentiation of CFTR channel gating.

  • Maximal Activation (Optional): Add Genistein or a higher concentration of Forskolin at the end of the experiment to maximally activate CFTR, allowing for normalization of the Ivacaftor response.

dot

Start Culture Polarized Epithelial Cells Mount Mount in Ussing Chamber Start->Mount Basal Measure Basal Isc Mount->Basal Amiloride Add Amiloride (Apical) Basal->Amiloride Forskolin Add Forskolin (Basolateral) Amiloride->Forskolin Ivacaftor Add Ivacaftor (Apical) Forskolin->Ivacaftor End Record Potentiated Isc Ivacaftor->End

Caption: Ussing chamber workflow.

Protocol 2: Forced Degradation Study

This protocol is based on ICH guidelines to assess the stability of Ivacaftor.

  • Stock Solution: Prepare a stock solution of Ivacaftor in a suitable solvent (e.g., acetonitrile or methanol).

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with 1N HCl and keep at 60°C for a specified time (e.g., 6 hours). Neutralize with 1N NaOH.

    • Alkaline Hydrolysis: Mix the stock solution with 1N NaOH and keep at 60°C for a specified time (e.g., 6 hours).[2] Neutralize with 1N HCl.

    • Oxidative Degradation: Treat the stock solution with 30% H2O2 at room temperature.

    • Thermal Degradation: Expose the solid drug or solution to dry heat (e.g., 110°C for 24 hours).[2]

    • Photolytic Degradation: Expose the solution to UV light (e.g., 200 Watt hours/m²).[2]

  • Sample Analysis: Analyze the stressed samples and a control sample using a stability-indicating HPLC or UPLC method.[7][8][9] The method should be able to resolve Ivacaftor from its degradation products.

  • Peak Identification: Use a detector like a photodiode array (PDA) and mass spectrometry (MS) to identify and characterize any degradation products.[7][8]

Data Tables

Table 1: Ivacaftor Stability Profile

Stress ConditionStabilityDegradation Products ObservedReference
Acid Hydrolysis (1N HCl)StableNo significant degradation[7][8]
Neutral Hydrolysis (Water)StableNo significant degradation[2][7][8]
Alkaline Hydrolysis (1N NaOH)LabileYes, multiple products identified[2][7][8]
Oxidative (H2O2)StableNo significant degradation[7][8]
Thermal (Dry Heat)StableNo significant degradation[7][8]
Photolytic (UV/Vis Light)StableNo significant degradation[7][8]

Table 2: Summary of Ivacaftor Effects on CFTR Function (G551D Mutation)

ParameterBaseline (Pre-treatment)Post-Ivacaftor TreatmentReference
FEV1 % Predicted (Mean)61.4 - 84.168.3 - 89.1 (after 6 months)[11]
Sweat Chloride (mmol/L)High (>60)Significant Reduction[11][12]
CFTR Channel Open ProbabilityLowMarkedly Increased[4][13]
Intestinal Bicarbonate SecretionImpairedImproved[5]
Mucociliary ClearanceImpairedImproved[5]

References

Technical Support Center: Enhancing Ivacaftor Hydrate Bioavailability in Animal Studies

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when working to enhance the bioavailability of Ivacaftor hydrate in animal studies.

Frequently Asked Questions (FAQs)

Q1: What is the typical oral bioavailability of this compound in rats?

The oral bioavailability of Ivacaftor in rats has been reported to be approximately 18.4 ± 3.2% when administered as an aqueous suspension and 16.2 ± 7.8% as an oil solution.[1][2][3][4] It is important to note that factors such as the formulation and the physiological state of the animal (e.g., anesthesia) can significantly influence these values.[1]

Q2: Why is the bioavailability of this compound often low?

Ivacaftor is a highly lipophilic and poorly water-soluble compound (<0.05 microgram/mL), which limits its dissolution in the gastrointestinal tract and subsequent absorption.[5][6][7][8][9][10] This poor aqueous solubility is a primary reason for its low and variable oral bioavailability.[5][6][7][8]

Q3: Does food intake affect the bioavailability of Ivacaftor?

Yes, Ivacaftor exhibits a significant positive food effect.[1][2][11] Administration with high-fat food can increase its bioavailability by 2.5 to 4-fold in humans.[1] This is a critical consideration for designing and interpreting animal studies.

Q4: What are the common strategies to enhance the bioavailability of this compound?

Common strategies focus on improving the solubility and dissolution rate of Ivacaftor. These include:

  • Solid Dispersions: Techniques like hot-melt extrusion (HME) and solvent evaporation can be used to disperse Ivacaftor in a polymer matrix, converting its crystalline form to a more soluble amorphous form.[5][6][7][8][12]

  • Self-Nanoemulsifying Drug Delivery Systems (SNEDDS): These lipid-based formulations can form nanoemulsions in the gastrointestinal tract, enhancing the solubilization and absorption of lipophilic drugs like Ivacaftor.[1][9][10]

  • Lipid-Based Formulations: Simple oil solutions can also be used, although studies in rats have shown their bioavailability to be comparable to aqueous suspensions.[1][2][3][4]

Troubleshooting Guides

Issue 1: Low and Variable Bioavailability in Rat Pharmacokinetic Studies

Problem: You are observing low and inconsistent oral bioavailability of this compound in your rat studies, even when using established suspension protocols.

Possible Causes & Solutions:

Possible Cause Troubleshooting Step
Poor Drug Solubility and Dissolution Ivacaftor is practically insoluble in water.[5][6][7][8] Consider formulating the drug using a solubility-enhancing technique.
Inadequate Formulation A simple aqueous suspension may not be sufficient. Explore advanced formulations like solid dispersions or SNEDDS to improve drug release.
Food Effect The presence or absence of food can drastically alter absorption.[1] Standardize the feeding state of your animals (e.g., fasted or fed) across all study groups to minimize variability.
Animal Stress/Anesthesia Anesthesia has been shown to decrease the oral bioavailability of drugs.[1] If possible, use conscious animal models or ensure consistent anesthesia protocols.
Issue 2: Difficulty in Preparing a Stable and Effective Formulation

Problem: You are struggling to prepare a homogenous and effective formulation of this compound for oral administration in animals.

Possible Causes & Solutions:

Possible Cause Troubleshooting Step
Drug Particle Agglomeration Ivacaftor's hydrophobic nature can lead to particle clumping in aqueous vehicles. Utilize wetting agents or surfactants, and employ homogenization techniques to ensure uniform particle distribution.[13]
Inappropriate Excipient Selection The choice of polymers and surfactants is crucial for the performance of solid dispersions and SNEDDS.[5][6][7][8] Screen different excipients for their ability to solubilize Ivacaftor and form stable systems.
Incorrect Formulation Technique The method of preparation (e.g., solvent evaporation, hot-melt extrusion) significantly impacts the final product's characteristics. Follow detailed protocols and optimize process parameters.

Data on Bioavailability Enhancement Strategies

The following table summarizes quantitative data from studies aimed at improving Ivacaftor bioavailability.

Formulation Strategy Animal Model Key Findings Reference
Aqueous Suspension RatOral Bioavailability: ~18.4%[1][2][3][4]
Oil Solution RatOral Bioavailability: ~16.2%[1][2][3][4]
Solid Dispersion (Hot-Melt Extrusion) -In vitro dissolution increased to 95% in 30 minutes compared to 9% for plain Ivacaftor.[5][6][7][8]
Solid Dispersion (Solvent Evaporation) -Formulation with Crospovidone (1:3 ratio) showed 99.48% drug release in 60 minutes.[12]
Self-Nanoemulsifying Drug Delivery System (SNEDDS) Beagle Dog7-fold increase in oral bioavailability in the fasted state compared to a simple suspension. Eliminated the positive food effect.[11]

Experimental Protocols

Protocol 1: Preparation of Ivacaftor Solid Dispersion by Hot-Melt Extrusion (HME)

Objective: To enhance the solubility and dissolution rate of Ivacaftor by creating a solid dispersion.

Materials:

  • Ivacaftor

  • Polymer (e.g., Soluplus®, Hypromellose, Copovidone)

  • Surfactant (e.g., Sodium Lauryl Sulfate, Poloxamer)

  • Hot-Melt Extruder

Methodology:

  • Pre-blending: Accurately weigh and mix Ivacaftor and the selected polymer and surfactant in a defined ratio.

  • Extrusion: Feed the blend into the hot-melt extruder at a controlled rate. The processing temperature should be optimized based on the thermal properties of the components.

  • Cooling and Milling: The extrudate is cooled to room temperature and then milled into a fine powder.

  • Characterization: The resulting solid dispersion should be characterized for its amorphous nature (using techniques like XRD and DSC) and dissolution properties.[5][6][7][8]

Protocol 2: Rat Pharmacokinetic Study for an Oral Ivacaftor Formulation

Objective: To determine the pharmacokinetic parameters (e.g., Cmax, Tmax, AUC, bioavailability) of an Ivacaftor formulation.

Animals:

  • Male Sprague-Dawley or Wistar rats with jugular vein cannulas.

Methodology:

  • Animal Acclimatization and Fasting: Acclimatize the animals to the facility conditions. Fast the animals overnight before dosing, with free access to water.

  • Dosing: Administer the Ivacaftor formulation orally via gavage at a specific dose. For intravenous administration (to determine absolute bioavailability), administer a known concentration of Ivacaftor solution through the jugular vein cannula.[2][3]

  • Blood Sampling: Collect blood samples from the jugular vein cannula at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 6, 8, 12, 24 hours) into tubes containing an anticoagulant.

  • Plasma Preparation: Centrifuge the blood samples to separate the plasma. Store the plasma samples at -80°C until analysis.

  • Bioanalysis: Determine the concentration of Ivacaftor in the plasma samples using a validated analytical method (e.g., LC-MS/MS).

  • Pharmacokinetic Analysis: Calculate the pharmacokinetic parameters using appropriate software. The oral bioavailability (F%) is calculated as: (AUC_oral / Dose_oral) / (AUC_iv / Dose_iv) * 100.

Visualizations

Caption: Workflow for Formulating and Evaluating Ivacaftor Bioavailability.

bioavailability_factors cluster_physicochemical Physicochemical Properties cluster_formulation Formulation Factors cluster_physiological Physiological Factors Ivacaftor Bioavailability Ivacaftor Bioavailability Solubility Solubility Solubility->Ivacaftor Bioavailability Dissolution Rate Dissolution Rate Dissolution Rate->Ivacaftor Bioavailability Lipophilicity Lipophilicity Dosage Form Dosage Form Dosage Form->Ivacaftor Bioavailability Excipients Excipients Particle Size Particle Size GI pH GI pH Gastric Emptying Gastric Emptying Food Effect Food Effect Food Effect->Ivacaftor Bioavailability Metabolism (CYP3A4) Metabolism (CYP3A4) Metabolism (CYP3A4)->Ivacaftor Bioavailability

Caption: Key Factors Influencing Ivacaftor Oral Bioavailability.

References

Validation & Comparative

A Comparative Guide to CFTR Modulators: Ivacaftor vs. Tezacaftor in Correcting CFTR Trafficking Defects

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cystic Fibrosis (CF) is an autosomal recessive genetic disorder caused by mutations in the gene encoding the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) protein.[1][2] This protein functions as a chloride and bicarbonate channel on the surface of epithelial cells.[3] Mutations can lead to defects in protein production, folding, trafficking, or function. The most common mutation, F508del, results in a misfolded CFTR protein that is retained in the endoplasmic reticulum (ER) and targeted for degradation, thus failing to reach the cell surface—a classic trafficking defect.[4]

CFTR modulators are a class of drugs designed to correct these specific molecular defects. They are broadly categorized as "correctors," which aid in protein folding and trafficking, and "potentiators," which enhance the function of CFTR channels already present at the cell surface.[1][4][5] This guide provides a detailed comparison of two key CFTR modulators, Tezacaftor (a corrector) and Ivacaftor (a potentiator), focusing on their distinct roles in addressing CFTR protein defects, particularly the trafficking impairments associated with the F508del mutation.

Mechanism of Action: A Synergistic Partnership

It is crucial to understand that Ivacaftor and Tezacaftor do not compete but rather work synergistically to restore CFTR function. Their roles are distinct and complementary: Tezacaftor addresses the trafficking defect, while Ivacaftor enhances the activity of the protein once it reaches its destination.

Tezacaftor: The Corrector Tezacaftor (VX-661) is a second-generation CFTR corrector. Its primary function is to facilitate the proper folding of the mutant CFTR protein, particularly F508del-CFTR, within the ER.[6] As a Type 1 corrector, it is believed to stabilize the interface between the first membrane-spanning domain (MSD1) and the nucleotide-binding domain 1 (NBD1).[3] This correction allows the misfolded protein to escape ER-associated degradation and traffic through the Golgi apparatus to the apical membrane of epithelial cells.[4][6] In essence, Tezacaftor increases the quantity of functional CFTR protein at the cell surface.

Ivacaftor: The Potentiator Ivacaftor (VX-770) is a potentiator. It does not correct the underlying folding or trafficking defect of F508del-CFTR.[7] Instead, it acts on CFTR channels that have successfully reached the cell surface.[8] Ivacaftor binds to the CFTR protein and increases its channel open probability (or gating), allowing for a greater flow of chloride ions across the cell membrane.[6][9] This action enhances the function of the limited number of channels present. While initially approved for gating mutations (like G551D) where the protein traffics correctly but does not open properly, its role has expanded significantly in combination therapies.[6][7]

Synergistic Effect The combination of Tezacaftor and Ivacaftor provides a two-pronged approach for mutations like F508del. Tezacaftor increases the amount of CFTR protein at the cell surface, and Ivacaftor then potentiates the function of these newly trafficked channels. This combined effect leads to a more significant restoration of CFTR activity than either agent could achieve alone in patients with trafficking-deficient mutations.[6][9]

G cluster_ER Endoplasmic Reticulum (ER) cluster_Golgi Golgi Apparatus cluster_Membrane Cell Membrane F508del_misfolded Misfolded F508del-CFTR Degradation Proteasomal Degradation F508del_misfolded->Degradation Default Pathway F508del_folded Correctly Folded F508del-CFTR Tezacaftor Tezacaftor (Corrector) Tezacaftor->F508del_misfolded Aids Folding Processing Processing & Maturation F508del_folded->Processing Trafficking CFTR_channel CFTR Channel (Low Function) Processing->CFTR_channel Insertion CFTR_active Potentiated CFTR Channel (High Function) Ivacaftor Ivacaftor (Potentiator) Ivacaftor->CFTR_channel Increases Gating Ion_flow Increased Cl- & HCO3- Transport CFTR_active->Ion_flow

Caption: Mechanism of Tezacaftor and Ivacaftor Synergy.

Quantitative Data Presentation

The efficacy of Tezacaftor in combination with Ivacaftor (TEZ/IVA) has been demonstrated in pivotal clinical trials. The tables below summarize key quantitative data from these studies, providing a comparison with placebo and other CFTR modulator regimens.

Table 1: Efficacy of Tezacaftor/Ivacaftor in Phase 3 Clinical Trials (Data sourced from EVOLVE and EXPAND studies)

Outcome MeasureF508del Homozygous (EVOLVE)F508del Heterozygous with Residual Function Mutation (EXPAND)
Absolute Change in ppFEV₁ +4.0 percentage points vs. placebo[10]+6.8 percentage points vs. placebo[10]
Absolute Change in Sweat Chloride -10.1 mmol/L vs. placebo[10]-9.5 mmol/L vs. placebo[10]
Change in CFQ-R Respiratory Domain +5.1 points vs. placebo[10]+11.1 points vs. placebo[10]
Reduction in Pulmonary Exacerbations 35% reduction vs. placebo[10]N/A (10% reduction in risk for PExs reported)[10]

Table 2: Comparative Efficacy of CFTR Modulator Combinations (Data for F508del homozygous patients, sourced from systematic reviews and head-to-head trials)

Modulator RegimenAbsolute Change in ppFEV₁ (vs. Placebo/Control)Absolute Change in Sweat Chloride (vs. Placebo/Control)Key Distinctions
Lumacaftor/Ivacaftor (LUM/IVA) ~2.6-4.0 percentage points~ -11 mmol/LFirst-generation corrector; associated with respiratory adverse events.[6][10]
Tezacaftor/Ivacaftor (TEZ/IVA) ~4.0 percentage points~ -10.1 mmol/LSecond-generation corrector with a more favorable safety and drug-drug interaction profile than LUM/IVA.[6][10]
Elexacaftor/Tezacaftor/Ivacaftor (ELX/TEZ/IVA) ~10.2 percentage points (vs. TEZ/IVA)[11]~ -42.8 mmol/L (vs. TEZ/IVA)[11]Triple-combination therapy with a next-generation corrector (Elexacaftor), showing superior efficacy in improving CFTR function.[12][13][14]

Experimental Protocols

Evaluating the efficacy of CFTR correctors like Tezacaftor requires a multi-step process involving various in vitro and ex vivo assays to measure the rescue of CFTR protein trafficking and function.

G cluster_invitro In Vitro / Ex Vivo Analysis cluster_clinical Clinical Endpoints western Western Blot (Maturation Assay) elisa Cell-Surface ELISA (Quantification) western->elisa Confirms Trafficking ussing Ussing Chamber (Ion Transport) elisa->ussing Measures Function sweat Sweat Chloride Test ussing->sweat Correlates to Systemic Effect fis Organoid Swelling (Functional Assay) fis->sweat fev1 Spirometry (FEV₁) sweat->fev1 cfqr CFQ-R Score fev1->cfqr drug CFTR Modulator (e.g., Tezacaftor) drug->western Assesses Correction drug->fis Assesses Function

Caption: Experimental workflow for CFTR modulator evaluation.

Western Blot for CFTR Maturation

Objective: To determine if a corrector (e.g., Tezacaftor) can rescue the F508del-CFTR protein from ER retention, allowing it to be processed through the Golgi, which is indicated by a shift in its glycosylation state.

Methodology:

  • Cell Culture: Culture human bronchial epithelial cells (e.g., CFBE41o-) expressing F508del-CFTR.

  • Treatment: Treat cells with the corrector compound (e.g., Tezacaftor at various concentrations) or a vehicle control (DMSO) for 24-48 hours at 37°C.

  • Cell Lysis: Lyse the cells in RIPA buffer containing protease inhibitors to extract total protein.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE: Separate equal amounts of protein lysate on a polyacrylamide gel. The immature, core-glycosylated form of CFTR (Band B) is ~150 kDa, while the mature, complex-glycosylated form (Band C) that has passed through the Golgi is ~170 kDa.

  • Transfer: Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate with a primary antibody specific for CFTR.

    • Wash and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system. A successful corrector will show an increase in the intensity of Band C relative to Band B.

Ussing Chamber Assay for CFTR-Mediated Ion Transport

Objective: To measure CFTR-dependent chloride secretion across a polarized epithelial monolayer, providing a direct functional readout of modulator activity.

Methodology:

  • Cell Culture: Grow primary human bronchial epithelial cells from CF patients on permeable supports (e.g., Transwell inserts) until a polarized monolayer with high transepithelial electrical resistance (TEER) is formed.

  • Treatment: Incubate the cells with the corrector (Tezacaftor) for 24-48 hours. The potentiator (Ivacaftor) is added acutely during the assay.

  • Assay Setup: Mount the permeable supports in an Ussing chamber system. Bathe both apical and basolateral sides with Krebs-bicarbonate Ringer solution, and maintain at 37°C with gas lift circulation (95% O₂/5% CO₂).

  • Measurement:

    • Clamp the voltage across the epithelium to 0 mV and measure the resulting short-circuit current (Isc), which reflects net ion transport.

    • Inhibit the epithelial sodium channel (ENaC) with amiloride applied to the apical side.

    • Stimulate CFTR activity by adding a cAMP agonist like forskolin to the basolateral side. This will activate any CFTR channels at the membrane.

    • Add the potentiator (Ivacaftor) to the apical side to maximally stimulate the corrected channels.

    • Finally, add a CFTR-specific inhibitor (e.g., CFTRinh-172) to confirm that the measured current is CFTR-dependent.

  • Analysis: The magnitude of the forskolin- and Ivacaftor-stimulated, CFTRinh-172-inhibited Isc is a direct measure of corrected CFTR function.

Forskolin-Induced Swelling (FIS) Assay in Intestinal Organoids

Objective: To assess the functional rescue of CFTR in a 3D, patient-derived ex vivo model. Functional CFTR channels secrete fluid into the organoid lumen, causing it to swell.[5]

Methodology:

  • Organoid Culture: Establish and culture intestinal organoids from rectal biopsies of CF patients.

  • Treatment: Pre-incubate the organoids with the corrector (Tezacaftor, 2.5 µM) or vehicle control for 24 hours.[15]

  • Assay:

    • Dissociate organoids and seed them in Matrigel.

    • Stimulate CFTR function by adding forskolin (5 µM) to the culture medium.[15] A potentiator like Ivacaftor (3 µM) can be added concurrently to assess the combined effect.[15]

    • Place the plate in a live-cell imaging microscope chamber maintained at 37°C.

  • Image Acquisition & Analysis: Acquire brightfield images at regular intervals (e.g., every 10 minutes) for 1-2 hours. Use image analysis software to quantify the change in the cross-sectional area of the organoids over time. The increase in organoid area is proportional to CFTR function.

Conclusion

The comparison of Ivacaftor and Tezacaftor is not a matter of one being superior to the other for correcting trafficking defects, but rather an illustration of specialized and complementary roles in the treatment of Cystic Fibrosis.

  • Tezacaftor is the corrector: It directly addresses the F508del-CFTR trafficking defect by stabilizing the protein, allowing a greater quantity to reach the cell surface.

  • Ivacaftor is the potentiator: It does not correct trafficking but enhances the function of CFTR channels—whether wild-type, mutationally impaired, or corrector-rescued—that are already present on the cell membrane.

For patients with the common F508del mutation, Tezacaftor's role in correcting protein trafficking is essential, but its clinical benefit is significantly amplified by the co-administration of Ivacaftor, which boosts the function of the rescued protein. This synergistic relationship formed the basis of dual-combination therapies and paved the way for highly effective triple-combination treatments that further enhance the correction and potentiation of the CFTR protein.

References

Validating CFTR Function with Sweat Chloride Measurements Post-Ivacaftor: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The advent of CFTR (Cystic Fibrosis Transmembrane Conductance Regulator) modulators, such as Ivacaftor, has revolutionized the treatment of Cystic Fibrosis (CF). Validating the in vivo efficacy of these therapies is crucial. This guide provides a comprehensive comparison of sweat chloride measurements as a primary biomarker for assessing CFTR function following Ivacaftor treatment, supported by experimental data and detailed protocols.

Sweat Chloride as a Biomarker for Ivacaftor Efficacy

Sweat chloride concentration is a direct measure of CFTR protein function in the sweat gland. In individuals with CF, dysfunctional CFTR leads to elevated sweat chloride levels. Ivacaftor, a CFTR potentiator, works by increasing the channel-open probability of certain mutant CFTR proteins, thereby restoring chloride ion transport.[1][2] This restoration of function leads to a measurable reduction in sweat chloride concentration, making it a sensitive and reliable biomarker for assessing the therapeutic effect of Ivacaftor.[3][4]

Clinical trials have demonstrated a significant, dose-dependent reduction in sweat chloride levels in patients with specific CFTR mutations treated with Ivacaftor.[5] This reduction correlates with improvements in other clinical outcomes, such as lung function (FEV1), although a direct individual-level correlation is not always observed.[5][6]

Comparative Analysis of CFTR Function Assessment

While sweat chloride measurement is a gold-standard biomarker, other methods are also employed to assess CFTR function. The following table compares sweat chloride testing with Nasal Potential Difference (NPD), another common in vivo assay of CFTR activity.

FeatureSweat Chloride MeasurementNasal Potential Difference (NPD)
Principle Measures the concentration of chloride in sweat, reflecting CFTR-mediated chloride reabsorption in the sweat duct.Measures the voltage across the nasal epithelium, reflecting ion transport, including CFTR-mediated chloride secretion.
Invasiveness Non-invasive; sweat is collected from the skin surface.Minimally invasive; a catheter is placed in the nasal cavity.
Standardization Well-standardized protocols (e.g., Gibson and Cooke method) are available and have been used in multicenter clinical trials.[3]Standardization can be more challenging across different centers.[7]
Variability Within-patient variability is generally low, allowing for the detection of treatment effects.[3]Can have higher variability.
Correlation with Clinical Outcomes Reductions in sweat chloride have been shown to correlate with improvements in lung function at a population level.[8]Changes in NPD have also been used to estimate improvements in CFTR activity.[3][4]
Use in Clinical Trials Extensively used as a primary or secondary endpoint in clinical trials of CFTR modulators.[8]Also used as a secondary endpoint in clinical trials.[3][4]

Quantitative Data from Ivacaftor Clinical Trials

The following table summarizes the mean change in sweat chloride observed in a key clinical trial of Ivacaftor in patients with the G551D mutation.

Treatment GroupBaseline Sweat Chloride (mmol/L)Mean Change from Baseline at Week 24 (mmol/L)
Ivacaftor 150 mg twice daily104.2-48.1
Placebo105.0+0.9

Data from a phase 3, randomized, double-blind, placebo-controlled trial of Ivacaftor in patients aged 12 years or older with cystic fibrosis and a G551D-CFTR mutation.

Experimental Protocols

Sweat Chloride Measurement (Gibson and Cooke Method with Pilocarpine Iontophoresis)

This method is the standard for sweat collection and analysis.[9][10]

1. Sweat Stimulation:

  • The forearm is cleaned and dried.
  • Two electrodes are placed on the arm. One is covered with a gauze pad soaked in pilocarpine, a sweat-inducing drug, and the other with a saline-soaked pad.
  • A mild electrical current is applied for approximately 5 minutes to drive the pilocarpine into the skin (iontophoresis), stimulating the sweat glands.

2. Sweat Collection:

  • After iontophoresis, the electrodes are removed, and the stimulated area is cleaned.
  • A pre-weighed filter paper or a specialized collection device (e.g., Macroduct®) is placed over the stimulated area to collect sweat for a standardized period, typically 30 minutes.

3. Sweat Analysis:

  • The collected sweat is eluted from the filter paper or extracted from the collection device.
  • The chloride concentration in the sweat sample is measured using a chloridometer.

Nasal Potential Difference (NPD) Measurement

NPD measurement assesses ion transport across the nasal epithelium.

1. Preparation:

  • The patient's nasal passage is gently cleared.
  • A reference electrode is placed on the forearm.

2. Measurement:

  • A sensing catheter is inserted into the nasal cavity and placed against the nasal mucosa.
  • A series of solutions with different ion compositions are perfused through the catheter, and the resulting changes in voltage are recorded. These solutions are designed to isolate and measure the activity of different ion channels, including CFTR.

Visualizing the Mechanisms and Workflows

To better understand the underlying biology and experimental procedures, the following diagrams illustrate the mechanism of action of Ivacaftor and the workflow for sweat chloride measurement.

Ivacaftor_Mechanism cluster_cell Apical Membrane of Epithelial Cell cluster_ions Ion Movement CFTR_closed {Mutant CFTR Channel (G551D) | Gating Defect: Channel remains closed} CFTR_open {Ivacaftor-bound CFTR Channel | Potentiated: Increased open probability} CFTR_closed->CFTR_open Conformational Change Cl_out Chloride Ions (Cl-) CFTR_open->Cl_out Ivacaftor Ivacaftor Ivacaftor->CFTR_closed Binds to Cl_in Chloride Ions (Cl-) Cl_in->CFTR_open Increased Efflux

Caption: Mechanism of action of Ivacaftor on the G551D-CFTR protein.

Sweat_Chloride_Workflow start Patient Preparation iontophoresis Pilocarpine Iontophoresis (Sweat Stimulation) start->iontophoresis collection Sweat Collection (30 minutes) iontophoresis->collection analysis Chloride Analysis (Chloridometer) collection->analysis result Report Sweat Chloride (mmol/L) analysis->result

Caption: Experimental workflow for sweat chloride measurement.

Conclusion

Sweat chloride measurement remains a cornerstone for validating the in vivo function of CFTR and the efficacy of potentiator therapies like Ivacaftor. Its non-invasive nature, well-established protocols, and demonstrated responsiveness to treatment make it an invaluable tool in both clinical practice and drug development. While other methods like NPD provide complementary information, the robustness and reliability of sweat chloride testing solidify its role as a primary biomarker for assessing CFTR modulator efficacy.

References

In-Vitro Potency of Ivacaftor and Its Metabolites: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective in-vitro comparison of the cystic fibrosis transmembrane conductance regulator (CFTR) potentiator, Ivacaftor, and its primary metabolites, hydroxymethyl-ivacaftor (M1) and ivacaftor-carboxylate (M6). The information presented is based on available experimental data to assist researchers in understanding the relative activity of these compounds.

Comparative Analysis of CFTR Potentiation

Ivacaftor is metabolized in the liver, primarily by the cytochrome P450 3A (CYP3A) enzyme system, into two major metabolites: M1 and M6.[1][2] In-vitro studies have been conducted to determine the pharmacological activity of these metabolites in potentiating the CFTR channel.

While a direct head-to-head comparison study with detailed quantitative data such as EC50 and Imax values was not identified in the public domain, regulatory documents and pharmacology reviews provide a consensus on their relative potencies.

The M1 metabolite is considered pharmacologically active, exhibiting approximately one-sixth the potency of the parent drug, Ivacaftor.[1][2][3][4] In contrast, the M6 metabolite is considered largely inactive, with its activity being about one-fiftieth of that of Ivacaftor.[1][2][3]

CompoundDescriptionRelative Potency (vs. Ivacaftor)
Ivacaftor Parent Drug1x
M1 (hydroxymethyl-ivacaftor) Active Metabolite~1/6th
M6 (ivacaftor-carboxylate) Inactive Metabolite~1/50th

Experimental Protocols

The in-vitro activity of CFTR potentiators like Ivacaftor and its metabolites is primarily assessed using electrophysiological techniques that measure ion flow across cell membranes expressing the CFTR protein. The two gold-standard assays are the Ussing chamber and patch-clamp electrophysiology.

Ussing Chamber Assay

The Ussing chamber is a technique used to measure the transport of ions across an epithelial cell monolayer. This assay provides a measure of the net ion transport, which is reflected as a short-circuit current (Isc).

Methodology:

  • Cell Culture: Epithelial cells (e.g., Fischer Rat Thyroid (FRT) cells or human bronchial epithelial (HBE) cells) expressing the mutant CFTR of interest are cultured on permeable supports until a polarized monolayer with high electrical resistance is formed.

  • Chamber Setup: The permeable support with the cell monolayer is mounted in an Ussing chamber, separating the apical and basolateral compartments. Each compartment is filled with a physiological saline solution and connected to a voltage-clamp amplifier via Ag/AgCl electrodes and agar bridges.

  • Baseline Measurement: The potential difference across the monolayer is clamped to 0 mV, and the resulting short-circuit current (Isc) is continuously recorded.

  • CFTR Activation: To activate the CFTR channels, a cyclic AMP (cAMP) agonist, such as forskolin, is added to the chamber.

  • Compound Addition: Ivacaftor or its metabolites are added to the apical side of the monolayer at varying concentrations to determine their effect on the forskolin-stimulated Isc.

  • Data Analysis: The change in Isc upon addition of the compound is measured. Dose-response curves are generated to calculate the potency (EC50) and efficacy (Imax) of the compound.

Patch-Clamp Electrophysiology

The patch-clamp technique is a more direct method to study the activity of individual ion channels. It allows for the measurement of the opening and closing of single CFTR channels, providing insights into the channel's open probability (Po).

Methodology:

  • Cell Preparation: Cells expressing the CFTR channel are prepared for recording.

  • Pipette Positioning: A glass micropipette with a very small tip diameter is brought into contact with the cell membrane.

  • Seal Formation: A high-resistance "giga-seal" is formed between the micropipette tip and the cell membrane through gentle suction. This isolates a small patch of the membrane containing one or more ion channels.

  • Recording Configurations:

    • Cell-attached: The recording is made from the intact cell, measuring the current flowing through the channels in the patched membrane.

    • Inside-out: The patch of membrane is excised from the cell, with the intracellular surface exposed to the bath solution. This allows for the controlled application of intracellular signaling molecules.

    • Whole-cell: The membrane patch is ruptured, allowing the micropipette to be in direct contact with the cytoplasm. This configuration measures the currents from the entire cell membrane.

  • Data Acquisition: The current passing through the CFTR channels is recorded at a fixed membrane potential.

  • Compound Application: Ivacaftor or its metabolites are applied to the cell or the excised patch to observe their effect on channel activity.

  • Data Analysis: The recordings are analyzed to determine the single-channel current amplitude and the channel open probability (Po). An increase in Po in the presence of the compound indicates potentiation.

Visualizations

CFTR_Potentiation_Pathway Figure 1: Ivacaftor and Metabolites Signaling Pathway cluster_cell Epithelial Cell cluster_channel cluster_outside CFTR CFTR Channel (Gating Mutation) Chloride Cl- CFTR->Chloride Increased Efflux Bicarbonate HCO3- CFTR->Bicarbonate Increased Efflux Ivacaftor Ivacaftor BindingSite Ivacaftor->BindingSite Binds to Metabolites Metabolites (M1, M6) Metabolites->BindingSite Bind to (lower affinity) BindingSite->CFTR PKA PKA PKA->CFTR Phosphorylates ATP ATP ATP->CFTR Binds to NBDs Chloride_out Chloride Bicarbonate_out Bicarbonate

Caption: Ivacaftor and its metabolites bind to an allosteric site on the CFTR protein.

Experimental_Workflow Figure 2: Experimental Workflow for Comparing Ivacaftor and its Metabolites cluster_prep Preparation cluster_assay In-Vitro Assay cluster_ussing Ussing Chamber cluster_patch Patch Clamp cluster_analysis Data Analysis CellCulture Culture epithelial cells expressing mutant CFTR UssingMount Mount cell monolayer in Ussing chamber CellCulture->UssingMount PatchSeal Form giga-seal on cell membrane CellCulture->PatchSeal CompoundPrep Prepare stock solutions of Ivacaftor, M1, and M6 UssingTreat Add test compounds CompoundPrep->UssingTreat PatchTreat Apply test compounds CompoundPrep->PatchTreat UssingActivate Activate CFTR with Forskolin UssingMount->UssingActivate UssingActivate->UssingTreat UssingMeasure Measure Short-Circuit Current (Isc) UssingTreat->UssingMeasure DoseResponse Generate dose-response curves UssingMeasure->DoseResponse PatchRecord Record single-channel currents PatchSeal->PatchRecord PatchRecord->PatchTreat PatchAnalyze Analyze Channel Open Probability (Po) PatchTreat->PatchAnalyze PatchAnalyze->DoseResponse EC50 Calculate EC50 and Imax DoseResponse->EC50 Compare Compare potency and efficacy EC50->Compare

Caption: Workflow for in-vitro comparison of Ivacaftor and its metabolites.

References

A Head-to-Head Comparison of Ivacaftor and Next-Generation CFTR Potentiators

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The advent of cystic fibrosis transmembrane conductance regulator (CFTR) modulators has revolutionized the treatment of cystic fibrosis (CF). Ivacaftor (Kalydeco®) was the first-in-class CFTR potentiator, a drug that increases the channel open probability of the CFTR protein on the cell surface, leading to enhanced chloride transport. While ivacaftor has demonstrated significant clinical benefits for individuals with specific CF-causing mutations, the quest for more effective and broadly applicable potentiators continues. This guide provides a head-to-head comparison of ivacaftor with emerging next-generation potentiators, supported by experimental data, to inform ongoing research and drug development efforts.

Performance Comparison of CFTR Potentiators

The efficacy of CFTR potentiators can be assessed through a combination of in vitro and clinical outcome measures. In vitro assays provide insights into the direct effects on CFTR protein function and stability, while clinical trials evaluate the overall therapeutic benefit in patients.

In Vitro Efficacy

Key in vitro metrics for comparing potentiator performance include single-channel open probability (Po), total chloride transport in Ussing chamber experiments, and the effect on CFTR protein stability.

Table 1: In Vitro Comparison of Ivacaftor and Icenticaftor for F508del-CFTR

ParameterIvacaftorIcenticaftorReference
Single-Channel Open Probability (Po) 0.320.74[1]
CFTR Protein Stability (Western Blot) Destabilizes F508del-CFTRDoes not destabilize F508del-CFTR[1][2]
CFTR Function in Primary F508del Cultures (Ussing Chamber) Increased functionSuperior increased function compared to Ivacaftor[1][3]

Data from studies on corrector-rescued F508del-CFTR.

Clinical Efficacy

Clinical efficacy is primarily evaluated by improvements in lung function, as measured by the percent predicted forced expiratory volume in one second (ppFEV1), and reductions in sweat chloride concentration, a direct indicator of CFTR function in vivo.

Table 2: Clinical Efficacy Comparison of Ivacaftor and Next-Generation Potentiators

PotentiatorCFTR MutationChange in ppFEV1Change in Sweat Chloride (mmol/L)Reference
Ivacaftor G551D~10-12% improvement~ -50[4]
Deutivacaftor (in combination with Vanzacaftor and Tezacaftor) F508del/Minimal Function or F508del/F508delNon-inferior to Elexacaftor/Tezacaftor/IvacaftorGreater reductions compared to Elexacaftor/Tezacaftor/Ivacaftor
GLPG1837 (Sonlicaftor) G551DReturned to pre-washout levels after decline~ -29[5]

Note: Direct head-to-head clinical trial data for monotherapy of next-generation potentiators versus ivacaftor is limited. Deutivacaftor data is from a triple combination therapy.

Signaling Pathways and Experimental Workflows

Understanding the mechanism of action and the experimental approaches used to evaluate these compounds is crucial for interpreting the data.

CFTR_Potentiator_Mechanism Mechanism of CFTR Potentiation cluster_membrane Cell Membrane CFTR_protein CFTR Protein Channel_Gating Channel Gating CFTR_protein->Channel_Gating Increases Open Probability ATP ATP Binding ATP->CFTR_protein Phosphorylation PKA Phosphorylation Phosphorylation->CFTR_protein Potentiator Potentiator (e.g., Ivacaftor, Icenticaftor) Potentiator->CFTR_protein Binds to CFTR Chloride_Efflux Chloride Ion Efflux Channel_Gating->Chloride_Efflux

Mechanism of CFTR Potentiator Action

Ussing_Chamber_Workflow Ussing Chamber Experimental Workflow Cell_Culture Culture primary human bronchial epithelial cells on permeable supports Mount Mount cell monolayer in Ussing Chamber Cell_Culture->Mount Amiloride Add Amiloride (inhibits ENaC) Mount->Amiloride Forskolin Add Forskolin (activates CFTR) Amiloride->Forskolin Measure Measure Short-Circuit Current (Isc) Amiloride->Measure Potentiator Add Potentiator (Ivacaftor or Next-Gen) Forskolin->Potentiator Forskolin->Measure Inhibitor Add CFTR Inhibitor (confirms CFTR-specific current) Potentiator->Inhibitor Potentiator->Measure Inhibitor->Measure

Ussing Chamber Experimental Workflow

Detailed Experimental Protocols

Single-Channel Recordings

Objective: To measure the open probability (Po) of individual CFTR channels.

Methodology:

  • Membrane vesicles from Baby Hamster Kidney (BHK-21) cells stably expressing corrector-rescued F508del-CFTR were used.[1]

  • Single-channel recordings were obtained by incorporating the vesicles into a preformed lipid bilayer.[1]

  • The channel activity was recorded in the presence of the potentiator (e.g., Ivacaftor or Icenticaftor).[1]

  • The open and closed states of the channel were analyzed to calculate the open probability (Po).[1]

Ussing Chamber Assay

Objective: To measure total CFTR-mediated chloride transport across a polarized epithelial cell monolayer.

Methodology:

  • Primary human bronchial epithelial cells from individuals with F508del/F508del CFTR mutations were cultured on permeable supports to form a polarized monolayer.[1][6]

  • The cell monolayers were mounted in an Ussing chamber, which separates the apical and basolateral sides.[6]

  • The epithelial sodium channel (ENaC) was blocked with amiloride.[6]

  • CFTR was activated with forskolin.[6]

  • The potentiator of interest was added to the apical side.

  • The change in short-circuit current (Isc), which reflects the net ion transport, was measured.[6]

  • A CFTR-specific inhibitor was added at the end to confirm that the measured current was mediated by CFTR.[6]

Western Blot for CFTR Protein Stability

Objective: To assess the effect of potentiators on the maturation and stability of the CFTR protein.

Methodology:

  • BHK-21 cells expressing F508del-CFTR were treated with correctors and the potentiator of interest for 48 hours.[1]

  • Whole-cell lysates were prepared, and proteins were separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[1]

  • The separated proteins were transferred to a nitrocellulose membrane.

  • The membrane was probed with a primary antibody specific to CFTR, followed by a secondary antibody.

  • The bands corresponding to the immature (Band B) and mature (Band C) forms of CFTR were visualized and quantified.[1] An increase in the Band C to Band B ratio indicates improved maturation and stability.

Future Directions

The development of next-generation CFTR potentiators holds promise for further improving clinical outcomes for individuals with CF. Key areas for future research include:

  • Broader Mutation Coverage: Developing potentiators effective for a wider range of CFTR mutations, including those for which no modulator therapy currently exists.

  • Improved Efficacy and Safety: Identifying compounds with superior potentiation activity and a more favorable safety profile compared to existing therapies.

  • Combination Therapies: Exploring the synergistic effects of novel potentiators with next-generation correctors and amplifiers to achieve even greater restoration of CFTR function.

This guide provides a snapshot of the current landscape in CFTR potentiator research. As new data emerges, continued head-to-head comparisons will be essential for advancing the development of transformative therapies for all individuals with cystic fibrosis.

References

A Researcher's Guide to Preclinical Biomarkers for Assessing Ivacaftor Response

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of key preclinical biomarkers used to assess the response to Ivacaftor, a CFTR potentiator. This document summarizes experimental data, details methodologies for critical assays, and visualizes relevant biological pathways and workflows to aid in the selection of appropriate preclinical models and endpoints.

Introduction to Ivacaftor and Preclinical Assessment

Ivacaftor (VX-770) is a landmark therapy for cystic fibrosis (CF) that acts as a potentiator of the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) protein. It primarily benefits individuals with specific "gating" mutations (e.g., G551D), where the CFTR protein is present on the cell surface but does not open efficiently. In preclinical studies, a robust assessment of Ivacaftor's efficacy relies on a variety of biomarkers that can quantitatively measure the restoration of CFTR function. This guide compares the most common in vitro and ex vivo/in vivo biomarker assays used in the preclinical evaluation of Ivacaftor and other CFTR modulators.

Comparison of Preclinical Biomarker Assays for Ivacaftor

The selection of a biomarker assay in preclinical studies depends on various factors, including the specific research question, the biological sample available, throughput requirements, and the desire to correlate findings with clinical outcomes. Below is a comparative overview of commonly used assays.

AssayPrincipleModel SystemKey Quantitative ReadoutsAdvantagesLimitations
Ussing Chamber Measures transepithelial ion transport as short-circuit current (Isc) across a polarized epithelial monolayer.Primary human bronchial or nasal epithelial (HBE/HNE) cells, Fischer Rat Thyroid (FRT) cells expressing mutant CFTR, intestinal organoids/biopsies.ΔIsc (change in short-circuit current), EC50.Considered the "gold standard" for direct measurement of CFTR-mediated ion transport.[1] Provides high-quality, physiologically relevant data. Correlates well with in vivo benefit.[1]Low throughput, requires specialized equipment and expertise, can be technically demanding.
Fluorescent Membrane Potential (FMP) Assay Measures changes in cell membrane potential upon CFTR activation using a fluorescent dye. Chloride efflux through CFTR causes membrane depolarization, leading to an increase in fluorescence.[1]Cell lines (e.g., FRT, CFBE) expressing mutant CFTR, primary HNE cells.Change in fluorescence intensity, EC50, Z'-factor.High-throughput, amenable to automated screening of large compound libraries.[2] Less technically demanding than Ussing chamber.Indirect measure of CFTR function. Susceptible to off-target effects that alter membrane potential.
Nasal Potential Difference (NPD) Measures the voltage across the nasal epithelium in vivo, which reflects ion transport activity.Animal models (e.g., CF mice), human subjects.Change in potential difference (mV) in response to perfusion with low chloride and isoproterenol.In vivo measurement in a relevant airway epithelium. Can be used in longitudinal studies.Variable and can have a limited dynamic range.[3] Does not always correlate well with in vitro assays for certain CFTR modulators.[3]
Intestinal Current Measurement (ICM) An ex vivo application of the Ussing chamber technique on rectal biopsies to measure CFTR-mediated chloride secretion.[1]Rectal biopsies from animal models or humans.ΔIsc in response to CFTR agonists.Highly sensitive with a large dynamic range.[3] Reflects in vivo drug exposure and response in intestinal tissue.Invasive procedure to obtain tissue. Requires fresh biopsies of good quality.[3]

Experimental Protocols

Ussing Chamber Assay for CFTR Function

This protocol outlines the general steps for measuring CFTR-mediated ion transport in polarized epithelial cells grown on permeable supports.

Materials:

  • Ussing chamber system with voltage-clamp amplifier

  • Calibrated Ag/AgCl electrodes and 3M KCl agar bridges

  • Ringer's solution (e.g., Krebs-bicarbonate Ringer)

  • CFTR agonists (e.g., Forskolin, Genistein)

  • CFTR potentiator (e.g., Ivacaftor)

  • CFTR inhibitor (e.g., CFTRinh-172)

  • Gas mixture (95% O2 / 5% CO2)

  • Water-jacketed reservoir for temperature control (37°C)

Procedure:

  • Cell Culture: Culture primary epithelial cells (e.g., HBE, HNE) or cell lines (e.g., FRT expressing G551D-CFTR) on permeable supports until a confluent and polarized monolayer with high transepithelial resistance is formed.

  • Chamber Setup: Assemble the Ussing chamber, ensuring no air bubbles are trapped. Fill the apical and basolateral hemichambers with pre-warmed and gassed Ringer's solution.

  • Electrode Calibration: Equilibrate the electrodes in Ringer's solution and correct for any offset in potential difference.

  • Tissue Mounting: Carefully mount the permeable support with the cell monolayer between the two hemichambers.

  • Equilibration: Allow the system to stabilize for 20-30 minutes, maintaining the temperature at 37°C and continuous gassing.

  • Baseline Measurement: Record the baseline short-circuit current (Isc).

  • Amiloride Addition (Optional): Add amiloride to the apical chamber to block the epithelial sodium channel (ENaC) and isolate CFTR-dependent chloride currents.

  • Ivacaftor Incubation: Add Ivacaftor to the apical and/or basolateral chamber and incubate for the desired period.

  • CFTR Activation: Stimulate CFTR-mediated chloride secretion by adding a CFTR agonist cocktail (e.g., Forskolin and Genistein) to the apical and basolateral chambers.

  • Record Isc Response: Continuously record the change in Isc until a stable plateau is reached.

  • CFTR Inhibition: Add a specific CFTR inhibitor (e.g., CFTRinh-172) to the apical chamber to confirm that the observed current is CFTR-dependent.

  • Data Analysis: Calculate the change in Isc (ΔIsc) by subtracting the baseline current from the peak current after agonist stimulation.

Fluorescent Membrane Potential (FMP) Assay

This protocol provides a general workflow for a high-throughput FMP assay in a 96- or 384-well plate format.[2]

Materials:

  • Fluorescence plate reader with fluidic handling capabilities

  • Black-walled, clear-bottom microplates (96- or 384-well)

  • Cells expressing the target CFTR mutant (e.g., FRT-G551D)

  • FMP dye kit (containing a fluorescent dye and a quencher)

  • Chloride-free buffer

  • CFTR agonists (e.g., Forskolin)

  • Ivacaftor

  • CFTR inhibitor (e.g., CFTRinh-172)

Procedure:

  • Cell Plating: Seed cells into the microplates and culture until they form a confluent monolayer.[2]

  • Dye Loading: Remove the culture medium and add the FMP dye solution prepared in a chloride-free buffer to each well. Incubate at 37°C for 30-60 minutes to allow the cells to load the dye.[2]

  • Compound Addition: Add Ivacaftor at various concentrations to the appropriate wells. Include positive controls (e.g., a known potent activator) and negative controls (vehicle).

  • Baseline Fluorescence Reading: Place the plate in the fluorescence plate reader and measure the baseline fluorescence for a few minutes.

  • CFTR Activation: Inject a CFTR agonist (e.g., Forskolin) into each well to stimulate CFTR activity.

  • Kinetic Fluorescence Reading: Immediately begin recording the fluorescence intensity over time. An increase in fluorescence indicates chloride efflux and membrane depolarization.

  • CFTR Inhibition (Optional): After the response to the agonist has plateaued, inject a CFTR inhibitor to confirm the specificity of the signal.

  • Data Analysis: Calculate the response as the change in fluorescence intensity over baseline. Determine the EC50 for Ivacaftor by fitting the dose-response data to a sigmoidal curve. The quality of the assay can be assessed by calculating the Z'-factor.

Visualizing the Mechanism and Workflow

To better understand the biological context and the experimental process, the following diagrams were generated using the Graphviz DOT language.

CFTR_Activation_by_Ivacaftor cluster_extracellular Extracellular cluster_intracellular Intracellular CFTR_closed Closed CFTR Channel (G551D mutation) CFTR_open Open CFTR Channel CFTR_closed->CFTR_open Gating (Impaired by G551D) Ivacaftor_bound Ivacaftor-Bound CFTR (Open State Stabilized) Cl_out Cl- CFTR_open->Cl_out Chloride Efflux Ivacaftor_bound->CFTR_open Increased Open Probability PKA PKA PKA->CFTR_closed Phosphorylation ATP ATP ATP->CFTR_closed Binding Ivacaftor Ivacaftor Ivacaftor->CFTR_closed Binding Cl_in Cl-

Ivacaftor's potentiation of the CFTR channel.

Preclinical_Ivacaftor_Workflow cluster_invitro In Vitro Assessment cluster_exvivo_invivo Ex Vivo / In Vivo Confirmation cluster_data_analysis Data Analysis & Correlation cell_model Select Cell Model (e.g., FRT-G551D, Primary HNE) fmp_assay High-Throughput Screening (FMP Assay) cell_model->fmp_assay ussing_assay Gold Standard Validation (Ussing Chamber) fmp_assay->ussing_assay Hit Confirmation dose_response Dose-Response & EC50 Determination ussing_assay->dose_response animal_model Select Animal Model (e.g., CF Mouse) dose_response->animal_model Lead Compound correlation Correlate In Vitro and In Vivo Data dose_response->correlation icm_assay Ex Vivo Confirmation (Intestinal Current Measurement) animal_model->icm_assay npd_assay In Vivo Confirmation (Nasal Potential Difference) animal_model->npd_assay icm_assay->correlation npd_assay->correlation

A typical preclinical workflow for evaluating Ivacaftor.

Conclusion

The preclinical assessment of Ivacaftor's response utilizes a range of biomarker assays, each with distinct advantages and limitations. High-throughput fluorescent membrane potential assays are invaluable for initial screening, while the Ussing chamber remains the gold standard for detailed mechanistic studies of ion transport.[1] Ex vivo and in vivo models, such as intestinal current measurement and nasal potential difference, provide crucial data on drug efficacy in a more complex biological system. A multi-assay approach, correlating data from in vitro and in vivo/ex vivo studies, provides the most comprehensive preclinical data package to support the clinical development of novel CFTR modulators.

References

Ivacaftor in F508del-CFTR: A Comparative Analysis of Homozygous vs. Heterozygous Models

Author: BenchChem Technical Support Team. Date: November 2025

A deep dive into the differential efficacy of Ivacaftor, a CFTR potentiator, reveals the critical role of the underlying genetic landscape in cystic fibrosis therapy. This guide provides a comparative analysis of Ivacaftor's performance in homozygous and heterozygous F508del models, supported by experimental data, detailed protocols, and pathway visualizations.

The F508del mutation, a deletion of phenylalanine at position 508, is the most common cause of cystic fibrosis (CF). This mutation leads to misfolding of the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) protein, preventing its proper trafficking to the cell surface. Consequently, individuals homozygous for the F508del mutation (F508del/F508del) have minimal to no functional CFTR protein at the apical membrane of epithelial cells.

Ivacaftor is a CFTR potentiator designed to increase the channel open probability of CFTR proteins that are present at the cell surface. This mechanism of action dictates its varied efficacy across different F508del genotypes. In heterozygous individuals who carry the F508del mutation on one allele and a gating mutation (e.g., G551D) on the other, Ivacaftor can effectively potentiate the function of the gating-mutant CFTR protein that successfully reaches the cell surface. However, in F508del homozygous individuals, the utility of Ivacaftor as a monotherapy is limited due to the absence of the CFTR protein at the cell surface.

Data Presentation: Quantitative Comparison

The following tables summarize the key efficacy outcomes of Ivacaftor in homozygous and heterozygous F508del models based on clinical and in vitro studies.

Table 1: Clinical Efficacy of Ivacaftor Monotherapy

ParameterF508del HomozygousF508del Heterozygous (with G551D)
Change in ppFEV1 1.7 percentage points (no significant improvement over placebo)[1]10.6 percentage points improvement from baseline[2]
Change in Sweat Chloride -2.9 mmol/L (small, statistically significant reduction)[1]Significant reduction (baseline for F508del/G551D on Ivacaftor was ~53-57 mmol/L, indicating a substantial prior reduction from untreated levels)[3]
Clinical Benefit No significant clinical benefit observed[1][4]Sustained improvements in lung function and other clinical endpoints[2]

Table 2: In Vitro Efficacy of Ivacaftor

Cell ModelIvacaftor-induced CFTR Activity
Human Bronchial Epithelial (HBE) cells (F508del Homozygous) Up to 16% of normal activity[1]
Human Bronchial Epithelial (HBE) cells (F508del/G551D) Nearly 50% of normal activity[1]

Experimental Protocols

A summary of the methodologies used in the cited studies is provided below.

Clinical Trial Protocol (Phase 2 Study in F508del Homozygous Patients)[1]
  • Study Design: A 16-week, randomized, double-blind, placebo-controlled trial followed by an open-label extension.

  • Participant Population: Patients with CF aged 12 years and older who were homozygous for the F508del-CFTR mutation.

  • Intervention: Ivacaftor administered orally versus placebo.

  • Primary Endpoint: Absolute change from baseline in percent predicted forced expiratory volume in 1 second (ppFEV1) through week 16.

  • Secondary Endpoints: Safety and tolerability, change in sweat chloride concentration, and other clinical outcomes.

In Vitro Assay of CFTR Function in Human Bronchial Epithelial (HBE) Cells[1]
  • Cell Culture: Primary HBE cells were obtained from lung transplant recipients with CF (either F508del homozygous or F508del/G551D) and cultured to form differentiated epithelial layers.

  • Ussing Chamber Assay: The cultured HBE cells were mounted in an Ussing chamber. Short-circuit current (Isc), a measure of ion transport, was recorded.

  • Experimental Procedure:

    • Amiloride was added to block sodium channels.

    • Forskolin was added to activate CFTR through the cAMP pathway.

    • Ivacaftor was then added to potentiate CFTR channel opening.

    • The change in Isc following the addition of Ivacaftor was measured to quantify CFTR activity.

Mandatory Visualization

The following diagrams illustrate the key signaling pathways and experimental workflows.

CFTR_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Agonist Agonist GPCR GPCR Agonist->GPCR binds AC Adenylate Cyclase GPCR->AC activates cAMP cAMP AC->cAMP converts ATP to CFTR CFTR Channel Cl_ion Cl- CFTR->Cl_ion transports Cl- ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA activates PKA->CFTR phosphorylates (opens channel) Ivacaftor Ivacaftor Ivacaftor->CFTR potentiates (increases opening)

Caption: CFTR activation and potentiation pathway.

Experimental_Workflow_Ussing_Chamber cluster_prep Cell Preparation cluster_assay Ussing Chamber Assay Culture Culture primary HBE cells on permeable supports Differentiation Allow cells to differentiate into polarized epithelium Culture->Differentiation Mount Mount cell culture insert in Ussing chamber Differentiation->Mount Equilibrate Equilibrate and measure baseline short-circuit current (Isc) Mount->Equilibrate Amiloride Add Amiloride to block Na+ channels Equilibrate->Amiloride Forskolin Add Forskolin to activate CFTR Amiloride->Forskolin Ivacaftor Add Ivacaftor to potentiate CFTR Forskolin->Ivacaftor Measure Measure change in Isc Ivacaftor->Measure

Caption: Ussing chamber experimental workflow.

F508del_Protein_Trafficking cluster_synthesis Protein Synthesis & Folding cluster_trafficking Protein Trafficking cluster_degradation Degradation Pathway Synthesis CFTR Protein Synthesis (Ribosome) Folding Folding in Endoplasmic Reticulum (ER) Synthesis->Folding Golgi Processing in Golgi Apparatus Folding->Golgi Correctly folded (Wild-Type or Gating Mutant) Degradation Proteasomal Degradation Folding->Degradation Misfolded (F508del) Membrane Insertion into Cell Membrane Golgi->Membrane Function Function Membrane->Function Functional Channel Ivacaftor_node Ivacaftor Ivacaftor_node->Function Acts here

Caption: F508del-CFTR protein trafficking defect.

References

Safety Operating Guide

Essential Guide to the Proper Disposal of Ivacaftor Hydrate

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the proper disposal of chemical compounds like Ivacaftor hydrate is a critical component of laboratory safety and environmental responsibility. Adherence to established protocols not only ensures a safe working environment but also maintains regulatory compliance. This guide provides essential, step-by-step information for the safe and compliant disposal of this compound.

Pre-Disposal and Handling Precautions

Before initiating any disposal procedures, ensure that all personnel handling this compound are equipped with the appropriate Personal Protective Equipment (PPE). This includes, but is not limited to, chemical-resistant gloves, safety goggles, and a lab coat.[1][2] Handling should occur in a well-ventilated area or under a laboratory fume hood to avoid inhalation of dust.[1][2]

Spill Management

In the event of a spill, prevent further leakage or spreading if it is safe to do so.[1][3] For powdered this compound, cover the spill with a plastic sheet or tarp to minimize dust formation.[3] Mechanically collect the spilled material using spark-proof tools and place it into a suitable, closed container for disposal.[1][4] After the material has been collected, the contaminated surface should be thoroughly cleaned.[3]

Disposal Procedure for this compound Waste

The disposal of this compound must be conducted in accordance with all applicable federal, regional, and local laws and regulations.[3] It is crucial to note that discharging this compound into sewer systems is prohibited.[1][4]

Step-by-Step Disposal Guide:

  • Segregation: Isolate this compound waste from other laboratory waste streams. It should be collected in a designated, clearly labeled, and sealed container to await disposal.

  • Containerization: Use a suitable, closed container for the collection and storage of this compound waste.[1][4] Ensure the container is appropriately labeled with the chemical name and any relevant hazard information.

  • Professional Disposal: Arrange for the collected waste to be handled by a licensed chemical destruction plant or a hazardous material disposal company.[1][5]

  • Recommended Disposal Method: The preferred method for the disposal of this compound is controlled incineration with flue gas scrubbing.[1] This process ensures the complete destruction of the compound, minimizing its environmental impact.

  • Packaging Disposal: Any packaging that has contained this compound should be triple-rinsed (or the equivalent) and can then be offered for recycling or reconditioning. Alternatively, the packaging can be punctured to render it unusable for other purposes and then disposed of in a sanitary landfill. Combustible packaging materials may also be incinerated.[1]

Regulatory Context

While some safety data sheets (SDS) indicate that Ivacaftor is not considered a hazardous chemical under the OSHA Hazard Communication Standard, another classifies it as a reproductive toxin (Category 2).[3][4][5] Given this discrepancy and the general principle of cautious handling for all pharmaceutical compounds, it is prudent to manage this compound as a potentially hazardous substance. The U.S. Environmental Protection Agency (EPA) regulations, particularly the Management Standards for Hazardous Waste Pharmaceuticals (Subpart P), prohibit the sewering of hazardous pharmaceutical waste.[6]

Disposal Workflow

The following diagram illustrates the decision-making and operational workflow for the proper disposal of this compound in a laboratory setting.

start Start: this compound Waste Generated spill Spill Occurs? start->spill contain_spill Contain Spill & Wear Appropriate PPE spill->contain_spill Yes routine_disposal Routine Waste Collection spill->routine_disposal No collect_spill Mechanically Collect into a Labeled, Closed Container contain_spill->collect_spill clean_area Thoroughly Clean Contaminated Area collect_spill->clean_area store_waste Store in a Labeled, Sealed Container clean_area->store_waste segregate_waste Segregate this compound Waste routine_disposal->segregate_waste segregate_waste->store_waste contact_vendor Contact Licensed Hazardous Waste Disposal Vendor store_waste->contact_vendor incineration Controlled Incineration with Flue Gas Scrubbing contact_vendor->incineration end End: Compliant Disposal incineration->end

Caption: Workflow for the safe disposal of this compound.

References

Personal protective equipment for handling Ivacaftor hydrate

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides crucial safety and logistical information for laboratory professionals handling Ivacaftor hydrate. Adherence to these procedures is vital for ensuring personal safety and maintaining a secure research environment.

Personal Protective Equipment (PPE)

When handling this compound, it is imperative to use appropriate personal protective equipment to prevent exposure. The recommended PPE includes:

  • Eye and Face Protection: Safety glasses with side-shields conforming to EN166 are essential to protect against splashes and dust.

  • Skin Protection:

    • Hand Protection: Wear impervious gloves. Handle gloves with care and dispose of them properly after use. Wash and dry hands thoroughly post-handling.

    • Body Protection: A complete suit protecting against chemicals is required. The type of protective equipment must be selected according to the concentration and amount of the dangerous substance at the specific workplace.

  • Respiratory Protection: For nuisance exposures, use a type P95 (US) or type P1 (EU EN 143) particle respirator. For higher-level protection, use a type OV/AG/P99 (US) or type ABEK-P2 (EU EN 143) respirator cartridge. Use respirators and components tested and approved under appropriate government standards such as NIOSH (US) or CEN (EU).

Handling and Storage

Proper handling and storage are critical to maintain the integrity of this compound and ensure the safety of laboratory personnel.

Handling Procedures:

  • Avoid Contact: Prevent contact with skin and eyes.

  • Prevent Inhalation: Avoid inhalation of vapor or mist.

  • General Hygiene: Practice good personal hygiene. Wash hands and any exposed skin thoroughly after handling.

Storage Conditions:

  • Temperature: Store in a cool place.

  • Container: Keep the container tightly closed.

  • Environment: Store in a dry and well-ventilated place.

ParameterSpecification
Storage Temperature Cool place
Container Tightly closed
Environment Dry and well-ventilated

Disposal Plan

Proper disposal of this compound and its containers is essential to prevent environmental contamination and ensure compliance with regulations.

Disposal Method:

  • Offer surplus and non-recyclable solutions to a licensed disposal company.

  • Dispose of contaminated packaging as unused product.

Experimental Workflow for Handling this compound

The following diagram outlines the procedural workflow for the safe handling of this compound from receipt to disposal.

cluster_receiving Receiving and Storage cluster_handling Handling and Experimentation cluster_cleanup Cleanup and Disposal Receive Receive this compound Inspect Inspect Container for Damage Receive->Inspect Store Store in Cool, Dry, Well-Ventilated Area Inspect->Store DonPPE Don Appropriate PPE Store->DonPPE PrepareWorkstation Prepare Workstation in Ventilated Hood DonPPE->PrepareWorkstation WeighCompound Weigh Compound PrepareWorkstation->WeighCompound PerformExperiment Perform Experiment WeighCompound->PerformExperiment Decontaminate Decontaminate Work Area PerformExperiment->Decontaminate DoffPPE Doff and Dispose of PPE Decontaminate->DoffPPE DisposeWaste Dispose of Waste via Licensed Company DoffPPE->DisposeWaste

Caption: Workflow for Safe Handling of this compound.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.